molecular formula C34H55N3O7 B1681510 SC-46944 CAS No. 120729-15-9

SC-46944

货号: B1681510
CAS 编号: 120729-15-9
分子量: 617.8 g/mol
InChI 键: ARNZFWZVMWZHAI-VTMJAYRDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

structure given in first source;  RN given refers to (1S-(1R*(R*(R*)),2S*,3R*))-isomer;  RN for cpd without isomeric designation not available 11/92

属性

IUPAC Name

[(2S)-1-[[1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl] morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H55N3O7/c1-23(2)19-28(32(40)35-27(21-25-11-7-5-8-12-25)31(39)29(38)20-24(3)4)36-33(41)30(22-26-13-9-6-10-14-26)44-34(42)37-15-17-43-18-16-37/h6,9-10,13-14,23-25,27-31,38-39H,5,7-8,11-12,15-22H2,1-4H3,(H,35,40)(H,36,41)/t27?,28?,29-,30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNZFWZVMWZHAI-VTMJAYRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)OC(=O)N3CCOCC3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@@H](C(CC1CCCCC1)NC(=O)C(CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)OC(=O)N3CCOCC3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H55N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923547
Record name N-(1-Cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)-2-({1-hydroxy-2-[(morpholine-4-carbonyl)oxy]-3-phenylpropylidene}amino)-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

617.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120729-15-9
Record name SC 46944
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120729159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)-2-({1-hydroxy-2-[(morpholine-4-carbonyl)oxy]-3-phenylpropylidene}amino)-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to SC-46944 FITC-dextran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-46944, commercially known as FITC-dextran 4 kDa, is a fluorescently labeled polysaccharide widely utilized in biomedical research. It consists of dextran, a branched glucan, conjugated with fluorescein isothiocyanate (FITC), a fluorescent dye. This conjugate serves as a valuable tool, primarily as a fluorescent tracer, for investigating cellular and tissue permeability, transport phenomena, and microcirculation. Its utility spans a broad range of research areas, including drug delivery, vascular biology, and studies of epithelial and endothelial barrier function.

Dextran itself is a polymer of anhydroglucose, primarily composed of alpha-D-(1->6) linkages with some (1->3) branching. The conjugation of FITC to the hydroxyl groups of dextran imparts fluorescence, allowing for its detection and quantification in experimental systems. The 4 kDa molecular weight of this compound makes it particularly suitable for studying paracellular transport pathways.

Core Properties and Specifications

The fundamental characteristics of this compound FITC-dextran are summarized below, providing a clear overview of its physical and chemical properties.

PropertyValueReference
Product Code 46944[1][2]
Synonyms FITC-Dextran, Fluorescein isothiocyanate–dextran[1][2]
CAS Number 60842-46-8[1][2]
Average Molecular Weight 4,000 Da[1][2][3][4]
FITC:Glucose Ratio 1:250[1][2][4]
Extent of Labeling ~0.004 mol FITC per mol of glucose[4]
Appearance Powder
Solubility 50 mg/mL in H₂O (may be slightly hazy and orange)[4]
Excitation Maximum ~490 nm
Emission Maximum ~520 nm
Storage Temperature 2-8°C[4]

Applications in Research

This compound FITC-dextran is a versatile tool with a primary application in permeability studies. Its use as a fluorescent tracer allows for the quantitative assessment of barrier integrity in various biological systems.

Key Applications Include:

  • Epithelial and Endothelial Permeability Assays: Used to measure the permeability of cell monolayers, such as intestinal and blood-brain barrier models.[5][6][7]

  • In Vivo Barrier Integrity: Administered in animal models to assess intestinal or vascular permeability.[8][9]

  • Microcirculation and Perfusion Studies: Utilized to visualize and quantify blood flow and vascular leakage.[4]

  • Cellular Uptake and Transport Studies: Can be used to investigate endocytic pathways and intracellular trafficking.

  • Plant Biology: Employed to study cell wall porosity.[4]

A significant advantage of using FITC-dextran is that plasma proteins have been shown not to bind to it, ensuring that its movement accurately reflects the permeability of the barrier being studied.[4]

Experimental Protocols

In Vitro Endothelial/Epithelial Permeability Assay

This protocol outlines a general procedure for assessing the permeability of a cell monolayer cultured on a permeable support.

Materials:

  • This compound FITC-dextran (e.g., Sigma-Aldrich Cat. No. 46944)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Permeable cell culture inserts (e.g., Transwell®)

  • Multi-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed endothelial or epithelial cells onto the permeable inserts at a high density to ensure the formation of a confluent monolayer.

  • Cell Culture: Culture the cells for a sufficient duration to allow for the formation of tight junctions and a stable barrier. This can be monitored by measuring transepithelial electrical resistance (TEER).

  • Treatment (Optional): If investigating the effect of a compound on permeability, treat the cell monolayer with the compound of interest for the desired duration.

  • FITC-dextran Application:

    • Prepare a working solution of FITC-dextran in cell culture medium (e.g., 1 mg/mL).

    • Carefully remove the medium from the apical (upper) chamber of the inserts and replace it with the FITC-dextran solution.

    • Add fresh medium to the basolateral (lower) chamber.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).

  • Sample Collection: After incubation, collect samples from the basolateral chamber.

  • Fluorescence Measurement:

    • Transfer the collected samples to a black, opaque-bottom 96-well plate.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

  • Data Analysis: The amount of FITC-dextran that has passed through the monolayer into the basolateral chamber is proportional to the permeability of the barrier. A standard curve can be generated to quantify the concentration of FITC-dextran.

In Vivo Intestinal Permeability Assay (Mouse Model)

This protocol describes a common method for assessing intestinal barrier function in mice.[8][9]

Materials:

  • This compound FITC-dextran

  • Sterile PBS

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Microcentrifuge tubes

  • Fluorescence plate reader

Procedure:

  • Fasting: Fast mice for 4-6 hours before the assay, with free access to water.[8][9]

  • Baseline Blood Collection: Collect a baseline blood sample from each mouse (e.g., via tail vein).

  • FITC-dextran Administration:

    • Prepare a solution of FITC-dextran in sterile PBS (e.g., 80 mg/mL).[8]

    • Administer the FITC-dextran solution to each mouse via oral gavage (e.g., 150 µL per mouse).[8]

  • Incubation Period: Allow the FITC-dextran to circulate for a specific period, typically 4 hours.[8][9]

  • Post-Gavage Blood Collection: After the incubation period, collect a final blood sample.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to a new tube.

  • Fluorescence Measurement:

    • Dilute the plasma samples in PBS.

    • Transfer the diluted samples to a black, opaque-bottom 96-well plate.

    • Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~530 nm.[8]

  • Data Analysis: An increase in plasma fluorescence after gavage compared to the baseline indicates increased intestinal permeability. A standard curve of FITC-dextran in plasma can be used for quantification.

Visualizations

Experimental Workflow: In Vitro Permeability Assay

G Workflow for In Vitro Permeability Assay using FITC-dextran cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed cells on permeable inserts culture Culture to form confluent monolayer seed->culture treat Treat with compound (optional) add_fitc Add FITC-dextran to apical chamber culture->add_fitc treat->add_fitc incubate Incubate for defined period add_fitc->incubate collect Collect samples from basolateral chamber incubate->collect measure Measure fluorescence (Ex: ~490nm, Em: ~520nm) collect->measure analyze Quantify permeability measure->analyze G Factors Influencing FITC-dextran Permeability Measurements cluster_biological Biological Factors cluster_experimental Experimental Parameters Permeability Measured Permeability Cell_Type Cell Type Cell_Type->Permeability Monolayer_Confluency Monolayer Confluency Monolayer_Confluency->Permeability Tight_Junction_Integrity Tight Junction Integrity Tight_Junction_Integrity->Permeability FITC_Dextran_Concentration FITC-dextran Concentration FITC_Dextran_Concentration->Permeability Incubation_Time Incubation Time Incubation_Time->Permeability Temperature Temperature Temperature->Permeability

References

Subject: In-depth Technical Guide on the Mechanism of Action of SC-46944

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document addresses the request for an in-depth technical guide on the mechanism of action of the compound designated SC-46944. A comprehensive search of publicly available scientific literature, pharmaceutical databases, and other scholarly resources has been conducted. The results of this extensive search indicate that there is no publicly available information on a compound with the designation "this compound."

Findings

Searches for "this compound mechanism of action," "this compound pharmacology," and "this compound scientific literature" did not yield any relevant results identifying or describing a molecule with this name. The search results were general in nature, including a university's pharmacy course catalog and a link to the precisionFDA Global Substance Registration System (GSRS), none of which contained any mention of this compound.[1][2]

Possible Explanations for Lack of Public Data

The absence of public information on this compound suggests several possibilities:

  • Internal or Pre-clinical Designation: this compound may be an internal, confidential designation for a compound within a private research and development program at a pharmaceutical or biotechnology company. Such internal identifiers are often used before a compound is publicly disclosed in patents or scientific publications.

  • Novel or Early-Stage Compound: The compound may be a very recent discovery that has not yet been the subject of published research.

  • Discontinued Compound: It is possible that this compound was a compound that was investigated at some point but was discontinued early in development and, therefore, never entered the public domain.

  • Typographical Error: There may be a typographical error in the compound identifier.

Due to the lack of available data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and visualizations for this compound. The core requirements of the request, such as summarizing quantitative data, detailing experimental methodologies, and creating diagrams for signaling pathways, are contingent on the existence of foundational scientific literature, which, in this case, is absent from the public record.

Should a different designation or further identifying information for this compound become available, a renewed search and analysis can be conducted.

References

An In-depth Technical Guide to the FITC-Dextran Permeability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and data interpretation related to the Fluorescein isothiocyanate (FITC)-dextran permeability assay. It is designed to be a practical resource for investigating epithelial and endothelial barrier function in vitro.

Core Principles of the Permeability Assay

The FITC-dextran permeability assay is a widely used method to quantify the integrity and permeability of cell monolayers, particularly those forming epithelial and endothelial barriers.[1] These barriers, formed by cells such as Caco-2 (intestinal epithelium) or human umbilical vein endothelial cells (HUVEC), are crucial for separating distinct biological compartments.[2][3] The primary structures governing the passage of substances between these cells are the tight junctions (TJs).[2]

Paracellular Pathway: The FITC-dextran assay specifically measures the flux of molecules through the paracellular pathway—the space between adjacent cells.[3][4] This pathway's permeability is tightly regulated by a complex network of proteins that form the tight junctions, including claudins, occludin, and Zonula Occludens (ZO) proteins.[5] Disruption of these junctions leads to increased paracellular permeability, a hallmark of various diseases and inflammatory conditions.[4]

FITC-Dextran as a Tracer: The assay employs dextran, a polysaccharide, conjugated to the fluorescent molecule FITC.[6] Key characteristics of FITC-dextran that make it an ideal tracer include:

  • Inert and Water-Soluble: It is biologically inert and highly soluble in aqueous solutions.[1]

  • Size Variety: FITC-dextrans are available in a wide range of molecular weights (from 3 kDa to over 2,000 kDa).[7][8] This allows researchers to probe the size-selectivity of the paracellular barrier.[9][10]

  • Impermeable to Cell Membranes: It does not cross cell membranes, ensuring that its passage is restricted to the paracellular route.[1]

  • Fluorescent Detection: The FITC label allows for easy and sensitive quantification of its concentration using a fluorescence plate reader.[11][12]

The fundamental principle involves adding FITC-dextran to one side of a confluent cell monolayer (typically the apical or luminal side) cultured on a porous membrane insert. Over time, the tracer diffuses through the paracellular junctions into the medium on the other side (the basolateral or abluminal side). The amount of FITC-dextran that has crossed the barrier is proportional to the monolayer's permeability.[13]

Experimental Protocols

This section outlines a generalized protocol for performing an in vitro FITC-dextran permeability assay using a Transwell® system. Specific parameters may need optimization depending on the cell type and experimental conditions.

Materials and Reagents
  • Cells: Caco-2, bEnd.3, HUVEC, or other barrier-forming cells.

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, MEM).

  • Transwell® Inserts: Polycarbonate or polyester membrane inserts (e.g., 0.4 µm pore size).

  • FITC-Dextran: Desired molecular weight(s) (e.g., 4 kDa, 40 kDa, 70 kDa).

  • Assay Buffer: Phenol red-free medium or Hank's Balanced Salt Solution (HBSS).

  • Reagents for Treatment: Cytokines (e.g., TNF-α), drugs, or other compounds of interest.

  • Equipment: Fluorescence microplate reader (Excitation ~485-490 nm, Emission ~520-535 nm), sterile tissue culture hood, incubator, centrifuge.[11][13]

Detailed Methodology

Step 1: Cell Seeding and Monolayer Formation

  • Seed the endothelial or epithelial cells onto the apical side of the Transwell® inserts at a high density (e.g., 0.5 - 2 x 10^6 cells/mL).[13]

  • Culture the cells for an extended period (e.g., 5-21 days for Caco-2, 3-5 days for HUVEC) to allow for differentiation and the formation of a confluent, polarized monolayer with mature tight junctions.[10][11]

  • Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). A stable and high TEER value indicates a well-formed barrier.

Step 2: Experimental Treatment

  • Once a stable monolayer is formed, replace the medium in the apical and basolateral chambers with fresh medium.

  • If applicable, add the experimental compound (e.g., inflammatory cytokine, drug candidate) to the apical chamber at the desired concentration.[13] Include appropriate vehicle controls.

  • Incubate for the desired treatment duration (e.g., 2 to 24 hours).[13]

Step 3: Permeability Assay

  • Prepare a working solution of FITC-dextran (e.g., 1 mg/mL) in pre-warmed, phenol red-free assay buffer.[14][15] Protect the solution from light.

  • Gently remove the medium from the apical chamber and replace it with the FITC-dextran solution (e.g., 250-300 µL for a 12-well insert).[10][14]

  • Replace the medium in the basolateral chamber with fresh assay buffer (e.g., 800-1000 µL for a 12-well insert).[10][14]

  • Incubate the plate at 37°C, protected from light, for a defined period (e.g., 20 minutes to 4 hours).[10][14]

  • At the end of the incubation, collect a sample (e.g., 100 µL) from the basolateral chamber.[13]

Step 4: Quantification

  • Prepare a standard curve by making serial dilutions of the FITC-dextran working solution in the assay buffer.

  • Transfer the collected basolateral samples and the standards to a black, opaque-bottom 96-well plate.[12]

  • Measure the fluorescence intensity using a plate reader with appropriate filters (Excitation: 485 nm, Emission: 535 nm).[13]

  • Calculate the concentration of FITC-dextran in each sample by interpolating from the standard curve.

Data Analysis: Calculating the Apparent Permeability Coefficient (Papp)

The permeability is often expressed as the apparent permeability coefficient (Papp), which normalizes the flux across the surface area of the membrane.[16]

The Papp is calculated using the following equation:[17]

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of FITC-dextran transport to the basolateral chamber (µg/s).[17]

  • A is the surface area of the membrane insert (cm²).[17]

  • C₀ is the initial concentration of FITC-dextran in the apical chamber (µg/mL).[17]

A higher Papp value indicates greater permeability of the cell monolayer.

Data Presentation: FITC-Dextran Molecular Weight and Applications

The choice of FITC-dextran molecular weight is critical as it determines the nature of the permeability being assessed.[7] Smaller dextrans can pass through more subtle openings, while larger ones require significant barrier disruption.[8]

FITC-Dextran MWTypical Application/InterpretationBarrier Type ProbedReferences
3-5 kDa Assesses permeability to small molecules and ions; sensitive to early or minor barrier dysfunction.Solute and Ion Permeability[7][12]
10-20 kDa Intermediate size, useful for detecting moderate changes in tight junction integrity.General Paracellular Pathway
40 kDa Commonly used standard for assessing general paracellular permeability and significant barrier breakdown.Macromolecule Permeability[11][18]
70 kDa Assesses permeability to larger macromolecules, often used as a model for protein leakage (e.g., albumin).Protein Permeability[7][18][19]
150-2,000 kDa Used in specialized studies to probe for very large leaks or complete loss of barrier integrity.Unrestricted Pathway / Major Damage[7][8][17]

Visualizations: Workflows and Signaling Pathways

Diagrams created using the DOT language can effectively visualize complex processes involved in permeability assays.

Experimental Workflow

The following diagram illustrates the key steps of the in vitro FITC-dextran permeability assay.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis seed Seed Cells on Transwell Insert culture Culture to Confluence (e.g., 3-21 days) seed->culture teer Verify Barrier Integrity (Measure TEER) culture->teer treat Apply Treatment (e.g., TNF-α, Drug) teer->treat Proceed if barrier is intact add_fitc Add FITC-Dextran to Apical Chamber treat->add_fitc incubate Incubate (e.g., 20 min - 4h) add_fitc->incubate collect Collect Sample from Basolateral Chamber incubate->collect read Measure Fluorescence (Plate Reader) collect->read calculate Calculate Papp (Permeability) read->calculate

Caption: Workflow for the in vitro FITC-dextran permeability assay.

Signaling Pathway: TNF-α Induced Barrier Disruption

Inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) are potent disruptors of endothelial and epithelial barriers.[20][21] The FITC-dextran assay is frequently used to quantify the functional consequences of these signaling events. The diagram below shows a simplified pathway of how TNF-α increases paracellular permeability.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_junction Tight Junction tnfa TNF-α tnfr TNF Receptor tnfa->tnfr Binds rhoa RhoA Activation tnfr->rhoa Activates signaling cascade rock ROCK Activation rhoa->rock mlc Myosin Light Chain Phosphorylation rock->mlc actin Actomyosin Contraction mlc->actin tj TJ Disruption (ZO-1, Occludin) actin->tj Pulls on junctional proteins outcome Increased Paracellular Permeability (FITC-Dextran Flux ↑) tj->outcome

Caption: Simplified signaling pathway of TNF-α-induced permeability.

References

In-Depth Technical Guide to SC-46944: A Potent Renin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and functional characteristics of SC-46944, a potent, orally active inhibitor of human renin. The information is curated for professionals in the fields of pharmacology, medicinal chemistry, and cardiovascular research.

Core Molecular Data

This compound is a significant subject of study in the context of hypertension research due to its targeted action on the renin-angiotensin system.[1] The fundamental molecular properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C35H56N4O8ChemicalBook[1]
Molecular Weight 660.847 g/mol ChemicalBook[1]

Mechanism of Action: Inhibition of the Renin-Angiotensin System

This compound exerts its therapeutic effect by directly inhibiting renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin system (RAS) cascade. By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively downregulates the production of angiotensin II, a potent vasoconstrictor and a key driver of hypertension.

Signaling Pathway Diagram

The following diagram illustrates the canonical renin-angiotensin signaling pathway and the point of inhibition by this compound.

RAS_Pathway cluster_blood_pressure Physiological Effects Vasoconstriction Vasoconstriction Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Aldosterone Secretion Aldosterone Secretion Aldosterone Secretion->Increased Blood Pressure Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I catalyzed by Renin Renin Renin->Angiotensin I Angiotensin II Angiotensin II Angiotensin I->Angiotensin II catalyzed by ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin II Angiotensin II->Vasoconstriction Angiotensin II->Aldosterone Secretion This compound This compound This compound->Renin inhibits

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

Experimental Protocols

While a specific, detailed experimental protocol for this compound was not found in the available literature, a general methodology for assessing the activity of renin inhibitors can be adapted. The following outlines a typical in vitro fluorometric assay for screening renin inhibitors.

In Vitro Renin Inhibitor Screening Assay (Fluorometric)

This protocol is based on commercially available renin inhibitor screening assay kits.[2][3][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against human recombinant renin.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the presence of active renin, the peptide is cleaved, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. A renin inhibitor will prevent this cleavage, leading to a reduced fluorescence signal.

Materials:

  • Human recombinant renin

  • Renin substrate (fluorogenic)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~490 nm)

  • Positive control inhibitor (e.g., Aliskiren)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of human recombinant renin in assay buffer.

    • Prepare a working solution of the fluorogenic renin substrate in assay buffer.

    • Prepare a serial dilution of the test compound (this compound) and the positive control inhibitor in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer only.

    • Negative Control (No Inhibitor) wells: Add renin and substrate solution.

    • Test Compound wells: Add renin, substrate solution, and the desired concentration of this compound.

    • Positive Control wells: Add renin, substrate solution, and the desired concentration of the positive control inhibitor.

  • Incubation:

    • Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the percentage of renin inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence of Test Well / Fluorescence of Negative Control Well))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental Workflow Diagram

experimental_workflow Start Start Reagent_Preparation Prepare Renin, Substrate, and this compound dilutions Start->Reagent_Preparation Plate_Setup Set up 96-well plate: - Blanks - Negative Controls - Test Compound Wells Reagent_Preparation->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Measurement Read Fluorescence (Ex: ~340nm, Em: ~490nm) Incubation->Measurement Data_Analysis Calculate % Inhibition and determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro renin inhibitor screening.

References

An In-depth Technical Guide on the Potential Application of SC-46944 for Studying Epithelial Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound SC-46944 is documented in scientific literature as a potent, orally active human renin inhibitor primarily investigated for its role in hypertension.[1] To date, there is no direct published evidence of this compound being used to study epithelial barrier function. This guide, therefore, provides a theoretical framework based on the established role of the renin-angiotensin system (RAS) in modulating epithelial properties. The experimental protocols and data presented are illustrative and intended to guide potential future research in this area.

Introduction to this compound and the Renin-Angiotensin System

This compound is a chemical compound identified as a renin inhibitor.[1] Renin is a critical enzyme that catalyzes the first and rate-limiting step in the renin-angiotensin system (RAS) cascade: the conversion of angiotensinogen to angiotensin I. This cascade is a fundamental regulator of blood pressure, fluid, and electrolyte balance.[2] The primary effector molecule of the RAS, angiotensin II (Ang II), is known to exert a wide range of physiological effects, including vasoconstriction and the stimulation of aldosterone secretion.[2]

While the RAS is primarily associated with cardiovascular and renal physiology, emerging evidence suggests its components are present and active in various other tissues, including epithelial layers, where they may influence barrier properties. The RAS, particularly Ang II and aldosterone, can modulate ion and water transport across epithelial tissues in the kidneys and gut.[3][4][5] For instance, aldosterone is known to upregulate epithelial sodium channels (ENaCs), impacting ion and fluid flux across epithelial barriers.[3][4] Furthermore, some studies have indicated that Ang II can increase the permeability of endothelial cells, a distinct but related barrier tissue type.[6] Therefore, inhibiting the RAS at its origin with a renin inhibitor like this compound presents a potential, yet unexplored, tool to investigate the role of this system in maintaining or disrupting epithelial barrier integrity.

Core Concept: Hypothetical Role of RAS in Epithelial Barrier Function

The integrity of epithelial barriers is crucial for protecting underlying tissues from external insults and maintaining homeostasis. This barrier is dynamically regulated by complex signaling networks. The proposed, hypothetical involvement of the local RAS in modulating this barrier is centered on the activity of Ang II and aldosterone on epithelial cells. These hormones may influence the expression and localization of tight junction proteins, regulate ion channels, and impact cellular transport mechanisms, thereby altering transepithelial electrical resistance (TEER) and paracellular permeability.

By inhibiting renin, this compound would theoretically block the production of Ang II and subsequent aldosterone release, allowing researchers to dissect the contribution of the local RAS to epithelial barrier function under various physiological and pathophysiological conditions.

Signaling Pathways and Experimental Workflow

The following diagram illustrates the canonical renin-angiotensin system pathway, which is the target of this compound.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Catalyzes AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Catalyzes Aldosterone Aldosterone (from Adrenal Cortex) AngiotensinII->Aldosterone Stimulates Effects Physiological Effects: - Vasoconstriction - Na+ & H2O Reabsorption - K+ Excretion - Altered Epithelial Permeability? AngiotensinII->Effects Aldosterone->Effects Renin Renin (from Kidney) Renin->AngiotensinI ACE ACE (from Lungs) ACE->AngiotensinII SC46944 This compound (Renin Inhibitor) SC46944->Renin Inhibits

Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of this compound.

The diagram below outlines a typical experimental workflow to assess the impact of this compound on an in vitro model of an epithelial barrier.

Experimental_Workflow cluster_setup 1. Cell Culture Setup cluster_treatment 2. Treatment cluster_analysis 3. Barrier Function Analysis cluster_molecular 4. Molecular Analysis Culture Culture epithelial cells (e.g., Caco-2, T84) on permeable supports Treatment Treat with this compound (various concentrations) +/- Angiotensin II or Aldosterone Culture->Treatment TEER Measure Transepithelial Electrical Resistance (TEER) Treatment->TEER Permeability Assess Paracellular Permeability (e.g., FITC-Dextran) Treatment->Permeability WB Western Blot for Tight Junction Proteins (Occludin, Claudins, ZO-1) TEER->WB qPCR qPCR for Tight Junction Gene Expression Permeability->qPCR

Caption: Workflow for assessing the effect of this compound on epithelial barrier function in vitro.

Detailed (Hypothetical) Experimental Protocols

  • Cell Line: Caco-2 human colorectal adenocarcinoma cells (a well-established model for intestinal epithelial barrier).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

  • Seeding: Seed Caco-2 cells at a density of 6 x 10^4 cells/cm^2 on permeable Transwell® polyester membrane inserts (e.g., 0.4 µm pore size).

  • Differentiation: Culture for 21 days post-confluence to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions. Monitor monolayer formation by measuring TEER.

  • Apparatus: Use an epithelial voltohmmeter (e.g., EVOM2™).

  • Procedure:

    • Equilibrate the culture plates to room temperature for 15-20 minutes.

    • Sterilize the "chopstick" electrodes with 70% ethanol and rinse with sterile phosphate-buffered saline (PBS).

    • Measure the resistance across the cell monolayer in each Transwell® insert.

    • Measure the resistance of a blank insert (containing only medium) to subtract from the cell monolayer readings.

    • Calculate the TEER (in Ω·cm²) by multiplying the resistance value by the surface area of the membrane.

    • Take baseline TEER readings before adding this compound. After treatment, measure TEER at specified time points (e.g., 1, 4, 8, 24, 48 hours).

  • Reagent: Fluorescein isothiocyanate-dextran (FITC-dextran), 4 kDa.

  • Procedure:

    • After the final TEER measurement, gently wash the cell monolayers with warm PBS.

    • Add fresh, serum-free medium to the basolateral compartment.

    • Add medium containing 1 mg/mL FITC-dextran to the apical compartment.

    • Incubate for 2 hours at 37°C.

    • Collect samples from the basolateral compartment.

    • Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).

    • Calculate the apparent permeability coefficient (Papp) using a standard curve.

Hypothetical Data Presentation

The following tables represent hypothetical quantitative data from the experiments described above.

Table 1: Effect of this compound on TEER in Caco-2 Monolayers (Ω·cm²)

Treatment GroupBaseline (0 hr)24 hr48 hr
Vehicle Control550 ± 25545 ± 30552 ± 28
This compound (1 µM)552 ± 28560 ± 25575 ± 32
This compound (10 µM)548 ± 31580 ± 29610 ± 35
Angiotensin II (100 nM)555 ± 26480 ± 33450 ± 29*
Ang II + this compound (10 µM)551 ± 29530 ± 30540 ± 27

*p < 0.05 compared to Vehicle Control

Table 2: Effect of this compound on Paracellular Permeability of FITC-Dextran (4 kDa)

Treatment GroupApparent Permeability (Papp) (10⁻⁶ cm/s)
Vehicle Control1.5 ± 0.2
This compound (10 µM)1.2 ± 0.15
Angiotensin II (100 nM)2.8 ± 0.3*
Ang II + this compound (10 µM)1.7 ± 0.25

*p < 0.05 compared to Vehicle Control

Conclusion and Future Directions

While this compound is established as a renin inhibitor for hypertension research, its application in epithelial barrier studies remains a novel and unexplored area. Based on the known functions of the renin-angiotensin system, it is plausible that inhibiting this pathway could influence epithelial integrity. The experimental framework provided here offers a starting point for researchers interested in exploring this hypothesis. Future studies could investigate the effects of renin inhibitors on different types of epithelial cells (e.g., renal, pulmonary), examine the impact on the expression and localization of specific tight junction proteins, and explore the potential therapeutic applications of modulating the local RAS to restore compromised epithelial barriers in disease states.

References

Unraveling Cellular Transport: A Technical Guide to Paracellular vs. Transcellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of substance transport across cellular barriers is critical in drug discovery and development. Understanding whether a compound utilizes paracellular or transcellular routes is fundamental to predicting its absorption, distribution, and overall efficacy. This guide provides an in-depth overview of the experimental methodologies used to distinguish between these two transport mechanisms.

While the specific compound SC-46944 was the focus of the initial query, a comprehensive search of publicly available scientific literature and databases did not yield specific data on its paracellular or transcellular transport properties. Therefore, this guide will focus on the general principles and widely accepted experimental models, such as the Caco-2 permeability assay, which are employed to characterize the transport of novel chemical entities.

Core Concepts: Paracellular and Transcellular Transport

Cellular layers, such as the intestinal epithelium, form a selective barrier that molecules must cross to enter the systemic circulation. The two primary pathways for this transport are:

  • Transcellular Transport: The movement of a substance through a cell. This process can be passive, driven by a concentration gradient, or active, requiring energy and the involvement of specific transporter proteins.

  • Paracellular Transport: The passage of a substance between adjacent cells, through the tight junctions that connect them. This route is generally restricted to small, hydrophilic molecules.

The Caco-2 cell line, a human colon adenocarcinoma cell line, is a well-established in vitro model that mimics the intestinal barrier.[1][2] When cultured on semipermeable supports, these cells differentiate to form a polarized monolayer with functional tight junctions and the expression of various transporter proteins, making them a valuable tool for permeability studies.[1][2][3]

Experimental Protocols for Assessing Intestinal Permeability

The following sections detail the methodologies for key experiments used to evaluate intestinal permeability and differentiate between paracellular and transcellular transport.

Table 1: Standard Parameters for Caco-2 Permeability Assay
ParameterTypical ConditionRationale
Cell Line Caco-2 (human colorectal adenocarcinoma)Forms a polarized monolayer with tight junctions and expresses relevant transporters.[1][2]
Culture Time 21-24 daysAllows for full differentiation and formation of a robust monolayer.[2][4]
Test Compound Concentration 5-10 µMA common starting concentration for in vitro permeability screening.[1][5]
Incubation Time 2 hoursSufficient time to measure transport without causing significant cell stress.[1][2]
Buffer pH Apical: 6.5-7.4, Basolateral: 7.4Mimics the physiological pH gradient across the intestinal epithelium.[1]
Monolayer Integrity Check Transepithelial Electrical Resistance (TEER)Measures the electrical resistance across the cell monolayer, indicating the tightness of the junctions.[1]
Detailed Methodology: Caco-2 Bidirectional Permeability Assay

This assay measures the transport of a compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[1][5]

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter inserts in a multi-well plate and cultured for 21-24 days to allow for differentiation into a polarized monolayer.[2][4]

  • Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) prior to the experiment.[1]

  • Compound Addition: The test compound is added to either the apical (upper) or basolateral (lower) chamber of the transwell system.[5]

  • Incubation: The plate is incubated at 37°C with 5% CO2 for a predetermined time, typically 2 hours.[2]

  • Sampling: At the end of the incubation period, samples are collected from both the donor and receiver chambers.[1]

  • Analysis: The concentration of the compound in the samples is quantified using a suitable analytical method, such as LC-MS/MS.[1][2]

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

  • Calculation of Efflux Ratio: The efflux ratio is calculated by dividing the Papp value from the B-A transport by the Papp value from the A-B transport.[5]

    Efflux Ratio = Papp (B-A) / Papp (A-B)

    An efflux ratio significantly greater than 2 suggests that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[5] The inclusion of a known P-gp inhibitor, like verapamil, can help confirm this.[5]

Visualizing Experimental Workflows and Transport Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the conceptual differences between paracellular and transcellular transport.

G cluster_workflow Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on transwell inserts B Culture for 21 days to form a monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Add test compound to apical or basolateral side C->D E Incubate for 2 hours at 37°C D->E F Collect samples from donor and receiver chambers E->F G Analyze compound concentration by LC-MS/MS F->G H Calculate Papp and Efflux Ratio G->H G cluster_transport Cellular Transport Pathways cluster_paracellular Paracellular Transport cluster_transcellular Transcellular Transport cell1 Apical Membrane Cell 1 Basolateral Membrane cell1:f0->cell1:f2 Transcellular (through cell) Basolateral Basolateral cell2 Apical Membrane Cell 2 Basolateral Membrane para_label Goes between cells trans_label Goes through cells Apical Apical Apical->Basolateral Paracellular (between cells)

References

Methodological & Application

Application Notes and Protocols for In Vivo Intestinal Permeability Assay Using SC-46944 (FITC-Dextran, 4000 MW)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intestinal permeability, often referred to as "leaky gut," is a critical factor in various physiological and pathological processes. It describes the facility with which intestinal contents, including nutrients, ions, and larger molecules, cross the intestinal barrier into the bloodstream. An increase in intestinal permeability is associated with a range of diseases, including inflammatory bowel disease (IBD), celiac disease, type 1 diabetes, and certain allergies. Therefore, the accurate in vivo assessment of intestinal permeability is a vital tool in preclinical research and drug development.

This document provides a detailed protocol for conducting an in vivo intestinal permeability assay in mice using fluorescein isothiocyanate-dextran (FITC-dextran) of 4000 molecular weight (MW), such as SC-46944 from Millipore-Sigma. This assay is a widely used and reliable method to indirectly measure paracellular permeability.[1][2] The principle of the assay involves the oral administration of FITC-dextran, a fluorescently labeled polysaccharide that is poorly absorbed by the healthy intestine.[2] Increased levels of FITC-dextran in the systemic circulation indicate a compromised intestinal barrier.[1]

Experimental Protocols

This section outlines a comprehensive, step-by-step protocol for the in vivo intestinal permeability assay in a murine model.

Materials and Reagents

  • FITC-dextran, 4000 MW (e.g., Millipore-Sigma, Cat. No. This compound)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthetic (e.g., isoflurane)

  • Gavage needles (20-22 gauge, round-tipped)

  • Syringes (1 mL)

  • Blood collection tubes (e.g., EDTA-coated or heparinized microcentrifuge tubes)

  • Pipettes and tips

  • Microcentrifuge

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader (Excitation: ~485 nm, Emission: ~520-535 nm)

  • Animal balance

  • Fasting cages

Procedure

  • Preparation of FITC-Dextran Solution:

    • Prepare a stock solution of FITC-dextran at 100 mg/mL in sterile PBS. Protect from light by wrapping the tube in aluminum foil.

    • From the stock solution, prepare a working solution at a concentration of 80 mg/mL in sterile PBS. Ensure the solution is well-mixed before administration.

  • Animal Preparation:

    • House mice in accordance with institutional guidelines.

    • Fast the mice for 4-6 hours before the assay to ensure an empty stomach and reduce variability. Provide free access to water during the fasting period.

    • Weigh each mouse to determine the correct volume of FITC-dextran solution to administer.

  • Oral Gavage:

    • Administer the FITC-dextran working solution to each mouse via oral gavage. A typical dose is 600 mg/kg body weight. For a 25g mouse, this corresponds to 15 mg of FITC-dextran, or 187.5 µL of the 80 mg/mL working solution.

  • Blood Collection:

    • At a predetermined time point after gavage (typically 4 hours, as this allows for the FITC-dextran to transit through the small intestine), collect blood from the mice. Common methods include retro-orbital sinus, submandibular, or cardiac puncture (terminal procedure).

    • Collect approximately 100-200 µL of blood into anticoagulant-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and transfer it to a new, labeled microcentrifuge tube. Protect the plasma samples from light.

  • Fluorometric Analysis:

    • Prepare a standard curve by serially diluting the FITC-dextran working solution in untreated mouse plasma to concentrations ranging from 0 to 25 µg/mL.

    • Pipette 50 µL of each plasma sample and standard in duplicate or triplicate into a 96-well black microplate.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of 520-535 nm.

  • Data Analysis:

    • Subtract the blank reading (plasma from a mouse not gavaged with FITC-dextran) from all standard and sample readings.

    • Generate a standard curve by plotting the fluorescence intensity versus the FITC-dextran concentration.

    • Determine the concentration of FITC-dextran in the plasma samples by interpolating their fluorescence values from the standard curve.

    • Results can be expressed as µg/mL of FITC-dextran in plasma.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from an in vivo intestinal permeability assay.

Table 1: Plasma FITC-Dextran Concentration in Control and Experimental Groups

GroupnPlasma FITC-Dextran (µg/mL) (Mean ± SEM)
Control (Vehicle)81.2 ± 0.3
Treatment X84.5 ± 0.8*
Treatment Y82.1 ± 0.5

*p < 0.05 compared to Control. Data are hypothetical and for illustrative purposes.

Table 2: Time-Course of Intestinal Permeability Following a Challenge

Time Post-ChallengenPlasma FITC-Dextran (µg/mL) (Mean ± SEM)
0 hours (Baseline)60.8 ± 0.2
4 hours65.2 ± 1.1*
24 hours62.5 ± 0.6
48 hours61.1 ± 0.3

*p < 0.05 compared to Baseline. Data are hypothetical and for illustrative purposes.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the in vivo intestinal permeability assay protocol.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_fitc Prepare FITC-Dextran (80 mg/mL) gavage Oral Gavage (600 mg/kg) prep_fitc->gavage animal_prep Fast Mice (4-6h) and Weigh animal_prep->gavage wait Wait (e.g., 4 hours) gavage->wait Intestinal Transit blood_collection Blood Collection (e.g., Retro-orbital) wait->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep plate_prep Prepare 96-well Plate (Samples & Standards) plasma_sep->plate_prep read_fluorescence Read Fluorescence (Ex: 485nm, Em: 525nm) plate_prep->read_fluorescence data_analysis Data Analysis (Calculate Concentration) read_fluorescence->data_analysis

Caption: Workflow for the in vivo intestinal permeability assay.

Considerations and Troubleshooting

  • FITC-Dextran Handling: FITC-dextran is light-sensitive. All solutions should be protected from light to prevent photobleaching.

  • Gavage Technique: Proper gavage technique is crucial to avoid injury to the esophagus or accidental administration into the trachea.

  • Blood Collection: The timing of blood collection is a critical parameter. The optimal time may vary depending on the animal model and experimental conditions. A pilot study to determine the peak plasma concentration of FITC-dextran is recommended.[3]

  • Hemolysis: Hemolyzed blood samples can interfere with fluorescence readings. Care should be taken during blood collection to minimize hemolysis.

  • Standard Curve: The standard curve should be prepared in plasma from untreated animals to account for matrix effects.

  • Animal Welfare: All animal procedures must be performed in accordance with an approved institutional animal care and use committee (IACUC) protocol.

By following this detailed protocol, researchers can obtain reliable and reproducible data on in vivo intestinal permeability, providing valuable insights into intestinal barrier function in health and disease.

References

Application Note & Protocol: Assessing Compound Permeability and P-glycoprotein Interaction using the Caco-2 Cell Monolayer Assay with SC-46944 (as a Model P-gp Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a cornerstone in vitro model for predicting the oral absorption of drug candidates.[1][2] When cultured on semi-permeable membranes, Caco-2 cells differentiate into a polarized monolayer with tight junctions and a brush border, morphologically and functionally resembling the enterocytes of the small intestine.[2][3][4] This model is widely accepted by regulatory agencies like the FDA for its ability to assess intestinal permeability and to investigate transporter-mediated interactions, such as those involving P-glycoprotein (P-gp).[5]

This document provides a detailed protocol for evaluating the permeability of a test compound, exemplified here by "SC-46944," a model P-glycoprotein (P-gp) inhibitor. The protocol outlines the bidirectional transport of a known P-gp substrate in the presence and absence of this compound to determine its inhibitory potential.

Principle of the Assay

The Caco-2 permeability assay measures the rate at which a compound crosses a confluent monolayer of Caco-2 cells. By measuring the transport from the apical (A) to the basolateral (B) side, and vice versa (B to A), the apparent permeability coefficient (Papp) and the efflux ratio (ER) can be calculated.[4] An efflux ratio significantly greater than 2 for a compound suggests it is a substrate of an efflux transporter like P-gp.[4][5]

To assess if a test compound (this compound) is a P-gp inhibitor, its effect on the transport of a known P-gp substrate (e.g., Digoxin) is measured. A significant reduction in the efflux ratio of the P-gp substrate in the presence of the test compound indicates inhibition of P-gp.[6]

Materials and Reagents

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Hanks' Balanced Salt Solution (HBSS)

  • Transwell® inserts (e.g., 24-well, 0.4 µm pore size)

  • This compound (Test Compound)

  • Digoxin (P-gp substrate control)

  • Propranolol (High permeability control)[6]

  • Lucifer Yellow (Low permeability/integrity marker)[5]

  • Verapamil (Positive control P-gp inhibitor)[1][6]

  • Transepithelial Electrical Resistance (TEER) Meter

  • LC-MS/MS for compound quantification

Experimental Protocols

Caco-2 Cell Seeding and Culture
  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

  • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 3.2 x 10⁴ cells/well.[7]

  • Culture for 21-24 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.[4][7][8]

Monolayer Integrity Assessment
  • Prior to the experiment, measure the TEER of each monolayer using a TEER meter. Monolayers are considered suitable for the assay if TEER values are ≥ 200 Ω·cm².[9]

  • Additionally, perform a Lucifer Yellow leakage test. The Papp of Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s to confirm monolayer integrity.[5]

Bidirectional Permeability Assay
  • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

  • Prepare dosing solutions in HBSS (pH 7.4) for the following conditions (each in triplicate, n=3):

    • Condition 1: 10 µM Digoxin

    • Condition 2: 10 µM Digoxin + 10 µM this compound

    • Condition 3: 10 µM Digoxin + 10 µM Verapamil (Positive Control)

    • Condition 4: 10 µM Propranolol (High Permeability Control)

  • Apical to Basolateral (A→B) Transport:

    • Add 0.3 mL of dosing solution to the apical (donor) chamber.[9]

    • Add 1.2 mL of fresh HBSS to the basolateral (receiver) chamber.[9]

  • Basolateral to Apical (B→A) Transport:

    • Add 1.22 mL of dosing solution to the basolateral (donor) chamber.[9]

    • Add 0.3 mL of fresh HBSS to the apical (receiver) chamber.[9]

  • Incubate the plates at 37°C for 90-120 minutes with gentle shaking.[1][7]

  • At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.

  • Analyze the concentration of each compound in the samples by LC-MS/MS.

Data Presentation and Analysis

Calculations

The apparent permeability coefficient (Papp) is calculated using the following formula:

Papp (cm/s) = (dQ/dt) / (A × C₀)

Where:

  • dQ/dt is the rate of drug appearance in the receiver chamber.

  • A is the surface area of the Transwell® membrane (e.g., 0.33 cm² for 24-well plates).[7]

  • C₀ is the initial concentration in the donor chamber.[7]

The Efflux Ratio (ER) is calculated as:

ER = Papp (B→A) / Papp (A→B)

Representative Data

Table 1: Permeability of Control Compounds

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux RatioClassification
Propranolol A → B25.2-High Permeability
Lucifer Yellow A → B0.3-Low Permeability
Digoxin A → B1.510.7P-gp Substrate
B → A16.1

Table 2: Effect of this compound and Verapamil on Digoxin Permeability

ConditionDirectionDigoxin Papp (x 10⁻⁶ cm/s)Efflux Ratio% Reduction in ER
Digoxin Alone A → B1.510.7-
B → A16.1
Digoxin + this compound A → B7.81.189.7%
B → A8.6
Digoxin + Verapamil A → B8.21.090.7%
B → A8.2

Visualization of Workflows and Pathways

G Workflow for Assessing P-gp Inhibition in Caco-2 Cells cluster_prep Cell Culture & Monolayer Formation cluster_assay Bidirectional Transport Assay cluster_analysis Analysis & Interpretation Culture Culture Caco-2 Cells Seed Seed on Transwell Inserts Culture->Seed Differentiate Differentiate for 21 Days Seed->Differentiate TEER Verify Monolayer Integrity (TEER) Differentiate->TEER Dosing Prepare Dosing Solutions (P-gp Substrate +/- Inhibitor) TEER->Dosing Transport Add Solutions to Donor Chambers (Apical & Basolateral) Dosing->Transport Incubate Incubate at 37°C for 120 min Transport->Incubate Sample Collect Samples from Donor & Receiver Chambers Incubate->Sample LCMS Quantify Concentrations (LC-MS/MS) Sample->LCMS Calculate Calculate Papp & Efflux Ratio (ER) LCMS->Calculate Interpret Interpret Data: ER Reduction = P-gp Inhibition Calculate->Interpret

Caption: Caco-2 P-gp inhibition assay experimental workflow.

G Mechanism of P-glycoprotein (P-gp) Inhibition cluster_cell Apical Membrane of Caco-2 Cell cluster_in Intracellular cluster_out Apical (Lumen) Pgp P-glycoprotein (P-gp) Efflux Transporter Digoxin_out Digoxin Pgp->Digoxin_out Efflux Digoxin_in Digoxin Digoxin_in->Pgp Binding SC46944 This compound (P-gp Inhibitor) SC46944->Pgp Inhibition

Caption: this compound inhibits the P-gp mediated efflux of Digoxin.

Interpretation of Results

The data presented in Tables 1 and 2 demonstrate a classic P-gp interaction. Digoxin alone shows low A→B permeability and high B→A permeability, resulting in a high efflux ratio (10.7), confirming it as a P-gp substrate. When co-incubated with the model inhibitor this compound, the efflux ratio of Digoxin is significantly reduced to 1.1. This is achieved by increasing the A→B permeability and decreasing the B→A permeability, indicating that this compound effectively blocks the P-gp-mediated efflux of Digoxin. The inhibitory effect of this compound is comparable to that of the well-characterized P-gp inhibitor, Verapamil.

Conclusion

The Caco-2 monolayer model is a robust and reliable system for assessing the intestinal permeability of compounds and their potential to interact with efflux transporters like P-glycoprotein. This protocol provides a detailed framework for identifying P-gp inhibitors, such as the model compound this compound, which is critical for predicting drug absorption and potential drug-drug interactions.

References

Application Notes and Protocols: Blood-Brain Barrier Disruption Assay Using FITC-Dextran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. Disruption of the BBB is a critical event in the pathogenesis of numerous neurological diseases, including stroke, multiple sclerosis, epilepsy, and neurodegenerative disorders.[1][2] It is therefore crucial to have reliable and sensitive methods to assess BBB permeability.

Fluorescein isothiocyanate (FITC)-dextran is a widely used fluorescent tracer for evaluating BBB integrity both in vivo and in vitro.[3][4] FITC-dextrans are polysaccharides available in a range of molecular weights, allowing for the assessment of BBB permeability to molecules of different sizes.[1][3][5] When the BBB is compromised, FITC-dextran extravasates from the blood vessels into the brain parenchyma. The amount of extravasated FITC-dextran can be quantified, providing a measure of BBB disruption.[6]

These application notes provide detailed protocols for assessing BBB disruption using FITC-dextran in both in vivo animal models and in vitro cell culture systems.

Principle of the Assay

The principle of the assay is based on the intravenous or intraperitoneal administration of FITC-dextran (in vivo) or its application to the apical side of a cell monolayer (in vitro). In a healthy state with an intact BBB, the large, hydrophilic FITC-dextran molecules are confined to the vascular compartment or the apical chamber.[7] Following an insult that disrupts the BBB, the tight junctions between endothelial cells are compromised, leading to increased permeability. This allows FITC-dextran to leak into the surrounding brain tissue or the basolateral chamber. The amount of extravasated FITC-dextran is then measured using fluorescence microscopy or fluorometry, providing a quantitative index of BBB permeability.[2][5]

Data Presentation: Quantitative Parameters

The choice of FITC-dextran molecular weight is critical and depends on the specific research question. Smaller dextrans are used to detect subtle openings in the BBB, while larger dextrans indicate more severe disruption.[5][8]

Molecular Weight (kDa)Typical ApplicationTypical Concentration (in vivo)Typical Concentration (in vitro)
3-10Assessing minor BBB disruption and paracellular permeability.[1][3]100 µL of 10 mg/mL solution0.1 - 1 mg/mL
40Studying moderate BBB breakdown.[9]2 mg/mL1 mg/mL
70Evaluating significant BBB disruption and protein permeability.[7][8][10]20 mg/mL1 mg/mL
500-2000Investigating severe vascular damage and leakage.[6][9][11]2 mg/mLNot commonly used

Experimental Protocols

In Vivo Blood-Brain Barrier Disruption Assay

This protocol is adapted for use in rodents and involves the systemic injection of FITC-dextran followed by tissue analysis.[1][2]

Materials:

  • FITC-dextran (select appropriate molecular weight)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • Perfusion pump

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Fluorescence microscope or plate reader

Reagent Preparation:

  • FITC-Dextran Solution: Dissolve FITC-dextran in sterile saline or PBS to the desired concentration (e.g., 20 mg/mL for 70 kDa FITC-dextran).[7] Protect the solution from light.

  • 4% PFA: Prepare fresh from paraformaldehyde powder. Handle under a fume hood.

  • Sucrose Solutions: Prepare 15% and 30% (w/v) sucrose in PBS for cryoprotection.

Procedure:

  • Animal Preparation: Anesthetize the animal using an approved protocol.

  • FITC-Dextran Injection: Inject the FITC-dextran solution intraperitoneally or intravenously (tail vein).[2] A typical circulation time is 15-60 minutes.[2][6]

  • Perfusion: After the circulation period, perform transcardial perfusion with cold PBS to remove the tracer from the vascular compartment, followed by perfusion with 4% PFA to fix the tissue.[3]

  • Brain Extraction and Post-fixation: Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotection: Transfer the brain to a 15% sucrose solution until it sinks, then transfer to a 30% sucrose solution until it sinks.

  • Freezing and Sectioning: Embed the brain in OCT compound and freeze. Cut cryosections (e.g., 20-30 µm) using a cryostat.

  • Imaging and Quantification:

    • Microscopy: Mount the sections on slides and visualize the extravasated FITC-dextran using a fluorescence microscope. Capture images from regions of interest. Quantification can be performed by measuring the fluorescence intensity in the brain parenchyma relative to the vessel lumen.

    • Fluorometry: Homogenize brain tissue in a suitable buffer. Centrifuge to pellet debris and measure the fluorescence of the supernatant using a plate reader. A permeability index can be calculated by normalizing the tissue fluorescence to the serum fluorescence.[2]

In Vitro Blood-Brain Barrier Disruption Assay

This protocol utilizes a transwell system with a monolayer of brain endothelial cells to model the BBB.[4][8]

Materials:

  • Brain endothelial cells (e.g., bEnd.3, hCMEC/D3)[12][13]

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium

  • FITC-dextran

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the brain endothelial cells onto the apical side of the transwell inserts coated with an appropriate extracellular matrix protein (e.g., fibronectin, collagen).[13]

  • Monolayer Formation: Culture the cells until a confluent monolayer is formed. Barrier integrity can be monitored by measuring Transendothelial Electrical Resistance (TEER).[4]

  • Treatment: Treat the cells with the experimental compound (e.g., inflammatory agent, test drug) to induce BBB disruption.

  • Permeability Assay:

    • Wash the cells gently with pre-warmed assay buffer.

    • Add FITC-dextran solution (e.g., 1 mg/mL) to the apical (upper) chamber.

    • Add fresh assay buffer to the basolateral (lower) chamber.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Sample Collection and Measurement:

    • Collect samples from the basolateral chamber.

    • Measure the fluorescence intensity of the samples using a plate reader (Excitation/Emission ~490/520 nm).

  • Calculation of Permeability Coefficient (Pe): The permeability of the endothelial monolayer can be expressed as a permeability coefficient.

Visualizations

G cluster_invivo In Vivo Workflow cluster_invitro In Vitro Workflow A Anesthetize Animal B Inject FITC-Dextran (i.v. or i.p.) A->B C Allow Circulation (15-60 min) B->C D Transcardial Perfusion (PBS then PFA) C->D E Extract and Post-fix Brain D->E F Cryoprotect and Freeze E->F G Section Brain F->G H Fluorescence Microscopy or Fluorometry G->H I Quantify Extravasation H->I J Seed Endothelial Cells on Transwell K Culture to Confluence (Monitor TEER) J->K L Treat with Experimental Compound K->L M Add FITC-Dextran to Apical Chamber L->M N Incubate (30-60 min) M->N O Collect Sample from Basolateral Chamber N->O P Measure Fluorescence O->P Q Calculate Permeability P->Q

Caption: Experimental workflows for in vivo and in vitro FITC-dextran BBB disruption assays.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Endothelial_Cells Brain Endothelial Cells Inflammatory_Stimuli->Endothelial_Cells activate NFkB NF-κB Activation Endothelial_Cells->NFkB MMPs MMP Upregulation NFkB->MMPs COX2 COX-2 Upregulation NFkB->COX2 TJ_Disruption Tight Junction Disruption (Claudin-5, Occludin) MMPs->TJ_Disruption degrade Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Prostaglandins->TJ_Disruption destabilize BBB_Permeability Increased BBB Permeability TJ_Disruption->BBB_Permeability leads to Albumin Albumin Extravasation BBB_Permeability->Albumin allows TGFb TGF-β Signaling TGFb->Endothelial_Cells modulates barrier (chronic effects) Astrocytes Astrocytes Albumin->Astrocytes activates Astrocytes->TGFb via

Caption: Signaling pathways involved in inflammatory-mediated BBB disruption.

Troubleshooting and Considerations

  • Autofluorescence: Brain tissue can exhibit autofluorescence. It is important to include control animals or wells that have not received FITC-dextran to determine the background fluorescence.[2]

  • Vascular Washout: In the in vivo assay, incomplete perfusion can leave FITC-dextran within the blood vessels, leading to an overestimation of permeability. Ensure thorough perfusion.

  • Tracer Stability: Protect FITC-dextran solutions and stained tissues from light to prevent photobleaching.

  • Fixation: Some studies suggest that certain fixation methods can cause low molecular weight FITC-dextran to be washed out.[14] Immediate freezing of fresh tissue may be necessary for smaller dextrans.[14]

  • TEER Measurement: For in vitro models, TEER is a good indicator of monolayer confluence and tight junction integrity. Low TEER values may indicate a leaky monolayer, which could affect the permeability results.[4]

Conclusion

The FITC-dextran assay is a robust and versatile method for assessing blood-brain barrier disruption. By selecting the appropriate molecular weight tracer and protocol, researchers can obtain valuable quantitative and qualitative data on BBB permeability in various physiological and pathological conditions. Careful attention to experimental detail and appropriate controls are essential for obtaining reliable and reproducible results.

References

Application Notes: Measurement of Endothelial Permeability using FITC-Dextran

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endothelial permeability is a critical physiological process that regulates the passage of fluids, solutes, and cells from the bloodstream into the surrounding tissues. The integrity of the endothelial barrier is essential for maintaining tissue homeostasis, and its disruption is a hallmark of various pathological conditions, including inflammation, sepsis, and tumor angiogenesis. The in vitro endothelial permeability assay provides a robust and reproducible method to quantify the integrity of an endothelial cell monolayer and to investigate the effects of various compounds on barrier function.

This protocol describes the use of Fluorescein isothiocyanate-dextran (FITC-dextran) as a fluorescent tracer to measure the permeability of an endothelial cell monolayer cultured on a permeable support, such as a Transwell® insert. When an endothelial monolayer is grown on the porous membrane of the insert, it forms a barrier between the upper (apical) and lower (basolateral) chambers. The permeability of this barrier can be assessed by adding FITC-dextran to the upper chamber and measuring its passage into the lower chamber over time. An increase in the fluorescence in the lower chamber corresponds to an increase in the permeability of the endothelial monolayer.

Product No. 46944: Fluorescein isothiocyanate-dextran

Product number 46944 from suppliers such as Sigma-Aldrich refers to FITC-dextran with an average molecular weight of 4,000 g/mol .[1] This reagent is a polysaccharide labeled with a fluorescent dye, making it an excellent tracer for permeability studies. It is not actively transported by cells and its movement across the endothelial monolayer is primarily through the paracellular pathway (between the cells).

Experimental Protocols

I. Preparation of Reagents

  • Endothelial Cell Culture Medium: Prepare the appropriate complete growth medium for the endothelial cell type being used (e.g., Human Umbilical Vein Endothelial Cells - HUVECs). A common medium is Medium 200 supplemented with Low Serum Growth Supplement (LSGS).

  • FITC-Dextran Stock Solution (10 mg/mL):

    • Aseptically weigh out 10 mg of FITC-dextran (Product No. 46944).

    • Dissolve in 1 mL of sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or serum-free cell culture medium.

    • Vortex until fully dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Aliquot and store at -20°C, protected from light. The solution is stable for approximately 3 months.

  • FITC-Dextran Working Solution (1 mg/mL):

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the 10 mg/mL stock solution 1:10 in serum-free cell culture medium to a final concentration of 1 mg/mL.

II. Cell Culture and Seeding

  • Culture endothelial cells (e.g., HUVECs) in T-75 flasks until they reach 80-90% confluency.

  • Pre-coat Transwell® inserts (e.g., 24-well format, 0.4 µm pore size) with a suitable extracellular matrix protein such as 50 µg/mL fibronectin or 0.1% gelatin for 1 hour at 37°C.

  • Aspirate the coating solution and allow the inserts to air dry in a sterile hood.

  • Harvest the endothelial cells using trypsin-EDTA and resuspend them in complete growth medium.

  • Seed the cells onto the apical side of the Transwell® inserts at a density of 1-2 x 10^5 cells per insert (for a 24-well plate).

  • Add complete growth medium to the basolateral (lower) chamber.

  • Culture the cells for 2-4 days at 37°C and 5% CO2, or until a confluent monolayer is formed. The formation of a confluent monolayer is critical for accurate permeability measurements.

III. Endothelial Permeability Assay

  • After the endothelial monolayer has formed, gently aspirate the medium from the apical and basolateral chambers.

  • Wash the monolayer once with pre-warmed serum-free medium.

  • Add serum-free medium containing the test compound(s) at the desired concentrations to the apical chamber. For control wells, add serum-free medium alone.

  • Incubate for the desired treatment period (e.g., 1 to 24 hours).

  • Following the treatment, add the 1 mg/mL FITC-dextran working solution to the apical chamber.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • At the end of the incubation, collect a sample from the basolateral chamber.

  • Measure the fluorescence of the sample using a fluorescence plate reader with an excitation wavelength of approximately 490 nm and an emission wavelength of approximately 520 nm.

  • To determine the relative permeability, a standard curve can be generated by adding known concentrations of FITC-dextran to empty wells.

Data Presentation

The quantitative data from the endothelial permeability assay can be summarized in tables for clear comparison between different treatment groups.

Table 1: Raw Fluorescence Data from Permeability Assay

Treatment GroupReplicate 1 (RFU)Replicate 2 (RFU)Replicate 3 (RFU)Mean RFUStd. Deviation
Control512525518518.36.5
Compound A (1 µM)834851842842.38.5
Compound B (10 µM)1256127812651266.311.0
VEGF (50 ng/mL)1543156015511551.38.5

RFU: Relative Fluorescence Units

Table 2: Fold Change in Permeability Relative to Control

Treatment GroupMean RFUFold Change vs. Control
Control518.31.00
Compound A (1 µM)842.31.63
Compound B (10 µM)1266.32.44
VEGF (50 ng/mL)1551.32.99

Visualization

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Permeability Assay culture_cells Culture Endothelial Cells seed_cells Seed Cells onto Inserts culture_cells->seed_cells coat_inserts Coat Transwell Inserts coat_inserts->seed_cells treat_cells Treat with Test Compound seed_cells->treat_cells add_fitc Add FITC-Dextran treat_cells->add_fitc incubate Incubate add_fitc->incubate collect_sample Collect Basolateral Sample incubate->collect_sample measure_fluorescence Measure Fluorescence collect_sample->measure_fluorescence

Figure 1. Experimental workflow for the in vitro endothelial permeability assay.

Signaling Pathway Diagram: VEGF-Induced Endothelial Permeability

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Src Src Kinase VEGFR2->Src IP3 IP3 PLCg->IP3 Ca2 Ca²⁺ Increase IP3->Ca2 eNOS eNOS Activation Ca2->eNOS NO Nitric Oxide (NO) eNOS->NO Junction_Disruption Adherens Junction Disruption NO->Junction_Disruption VE_Cadherin VE-Cadherin Phosphorylation Src->VE_Cadherin VE_Cadherin->Junction_Disruption Permeability Increased Permeability Junction_Disruption->Permeability

Figure 2. A representative signaling pathway for VEGF-induced endothelial permeability.

References

Application Notes and Protocols for FITC-Dextran Gut Permeability Test in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing the Fluorescein isothiocyanate (FITC)-dextran gut permeability test in mice, a widely used method to assess intestinal barrier integrity in vivo.

Introduction

The intestinal epithelial lining forms a crucial barrier that separates the host from the external environment. Compromised intestinal barrier function, often referred to as "leaky gut," allows for the translocation of luminal antigens, microorganisms, and toxins into the systemic circulation, contributing to the pathogenesis of various diseases, including inflammatory bowel disease (IBD), celiac disease, and systemic inflammatory response syndrome.

The FITC-dextran assay is a robust and quantitative method to evaluate intestinal permeability.[1][2][3] This technique involves the oral administration of FITC-dextran, a fluorescently labeled, non-digestible polysaccharide. The subsequent measurement of FITC-dextran levels in the systemic circulation provides a direct indication of the degree of intestinal permeability.[4][5]

Principle of the Assay

Under normal physiological conditions, the intestinal barrier restricts the passage of large molecules like FITC-dextran. However, when the integrity of the tight junctions between epithelial cells is compromised, the permeability of the intestine increases, allowing FITC-dextran to pass from the intestinal lumen into the bloodstream. The concentration of FITC-dextran in the plasma or serum is then measured using a fluorometer, with higher concentrations indicating greater intestinal permeability.

G cluster_lumen Intestinal Lumen cluster_barrier Intestinal Epithelial Barrier cluster_healthy Healthy (Intact Barrier) cluster_compromised Compromised (Leaky Gut) cluster_circulation Systemic Circulation lumen FITC-Dextran (Oral Gavage) healthy_barrier Tight Junctions (Closed) lumen->healthy_barrier Blocked compromised_barrier Tight Junctions (Opened) lumen->compromised_barrier Passage circulation_low Low FITC-Dextran in Blood healthy_barrier->circulation_low Minimal Passage circulation_high High FITC-Dextran in Blood compromised_barrier->circulation_high Increased Passage

Principle of the FITC-dextran gut permeability assay.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for conducting the assay.

Materials and Reagents
Material/ReagentSupplier/Cat. No. (Example)Notes
FITC-dextran (4 kDa)Sigma-Aldrich (FD4)Protect from light.[5]
Phosphate-Buffered Saline (PBS), sterile-
Anesthesia (e.g., Isoflurane)-
Gavage needles (20-22 G, curved with ball tip)-Ensure sterility.[3]
1 mL syringes-
Blood collection tubes (e.g., heparinized or EDTA-coated)BD MicrotainerTo prevent coagulation.[6]
Pipettes and sterile tips-
Microcentrifuge-
Black, flat-bottom 96-well platesGreiner Bio-One (655101)For fluorescence reading.[6]
Fluorescence microplate reader-Excitation: ~485 nm, Emission: ~528 nm.[6][7]

Experimental Workflow Diagram

G A 1. Animal Preparation (Fasting 4-6h) B 2. Prepare FITC-Dextran Solution (e.g., 80 mg/mL in PBS) A->B C 3. Oral Gavage (e.g., 150 µL/mouse) B->C D 4. Incubation Period (4 hours) C->D E 5. Blood Collection (e.g., Cardiac Puncture) D->E F 6. Plasma/Serum Isolation (Centrifugation) E->F G 7. Prepare Standard Curve & Samples F->G H 8. Measure Fluorescence (Excitation ~485nm, Emission ~528nm) G->H I 9. Data Analysis H->I

Experimental workflow for the FITC-dextran assay.

Detailed Step-by-Step Protocol

1. Animal Preparation

  • Fast mice for 4-6 hours before the experiment.[4] Some protocols suggest overnight water starvation.[7]

  • During the fasting period, transfer mice to a new cage with fresh bedding to prevent coprophagy, but ensure continued access to water.[4]

  • Weigh each mouse before the procedure to calculate the appropriate dosage.[7]

2. Preparation of FITC-Dextran Solution

  • Prepare a solution of FITC-dextran (e.g., 4 kDa) in sterile PBS or water. A commonly used concentration is 80-100 mg/mL.[4][7]

  • For a dosage of 44 mg/100 g body weight, a 100 mg/mL solution is convenient.[7][8]

  • Protect the FITC-dextran solution from light at all times by wrapping the container in aluminum foil.[5] Prepare the solution fresh on the day of the experiment.[3]

3. Oral Gavage

  • Administer the FITC-dextran solution to each mouse via oral gavage using a sterile, curved gavage needle.

  • The volume administered is typically 150-200 µL per mouse.[4][5] Alternatively, the dosage can be based on body weight, for example, 0.6-0.8 mg/g.[3]

  • Start a timer immediately after gavaging the first mouse. It is recommended to stagger the gavage of each mouse to ensure consistent incubation times.[7]

4. Incubation Period

  • Return the mice to their cages without food but with access to water.

  • The optimal time for blood collection is typically 4 hours post-gavage, as this allows for the transit of FITC-dextran through the small intestine.[4][7] However, time points can range from 1 to 8 hours depending on the experimental question.[5][9]

5. Blood Collection

  • At the 4-hour time point, anesthetize the mice (e.g., with isoflurane).

  • Collect blood via cardiac puncture, which allows for a larger volume of blood to be obtained.[7] Alternatively, retro-orbital or tail vein collection methods can be used.[1][4]

  • Collect blood into tubes containing an anticoagulant (e.g., heparin, EDTA, or acid-citrate-dextrose).[4][6]

6. Plasma/Serum Isolation

  • Centrifuge the blood samples (e.g., 5,000 rpm for 10 minutes at 4°C) to separate the plasma or serum.[4]

  • Carefully collect the supernatant (plasma or serum) and transfer it to a new, clean microfuge tube. Protect the samples from light.

7. Preparation of Standard Curve and Samples for Fluorescence Measurement

  • Prepare a standard curve by performing serial dilutions of the FITC-dextran stock solution. The diluent should be plasma or serum from a control mouse that did not receive FITC-dextran, diluted in PBS at the same ratio as the experimental samples.[10] This accounts for the background fluorescence of the plasma/serum.

  • A typical standard curve might range from 0 to 8,000 ng/mL.[7]

  • Dilute the plasma/serum samples from the experimental mice with PBS. A 1:2 or 1:4 dilution is common.[1][7]

  • Pipette 100 µL of each standard and diluted sample in duplicate into a black, flat-bottom 96-well plate.[7] Include a blank of diluted control plasma/serum.

8. Fluorescence Measurement

  • Read the plate using a fluorescence microplate reader.

  • Set the excitation wavelength to approximately 485-495 nm and the emission wavelength to 520-535 nm.[5][7]

Data Presentation and Analysis

1. Standard Curve

  • Subtract the blank fluorescence reading from all standard and sample readings.

  • Plot the fluorescence intensity of the standards against their known concentrations.

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.

2. Calculation of FITC-Dextran Concentration

  • Use the standard curve equation to calculate the concentration of FITC-dextran in the diluted plasma/serum samples.

  • Multiply the calculated concentration by the dilution factor to obtain the final concentration of FITC-dextran in the undiluted plasma/serum.

3. Data Summary

The results can be summarized in a table for easy comparison between experimental groups.

GroupTreatmentnPlasma FITC-Dextran (ng/mL)
1Control (e.g., Vehicle)8Mean ± SEM
2Experimental (e.g., Disease Model)8Mean ± SEM
3Experimental + Test Compound8Mean ± SEM

Expected Results In healthy wild-type mice, the concentration of FITC-dextran in the serum is typically in the range of 500-800 ng/mL.[7] Mice with compromised gut barrier function will exhibit significantly higher concentrations of FITC-dextran in their circulation.[7]

Troubleshooting

IssuePossible CauseSolution
High variability between mice in the same group Inconsistent gavage technique, coprophagy, stress.Ensure proper gavage technique. Use clean cages during fasting. Handle mice gently.
Low or no fluorescence signal FITC-dextran degradation, incorrect filter settings, short incubation time.Protect FITC-dextran from light. Verify reader settings. Optimize incubation time for your model.
High background fluorescence Autofluorescence of plasma/serum.Use plasma/serum from untreated mice as a blank and for the standard curve diluent.

By following these detailed protocols and application notes, researchers can reliably and accurately assess intestinal permeability in mice, providing valuable insights into the role of gut barrier function in health and disease.

References

Application Notes and Protocols for SC-46944 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-46944 is identified as an orally active renin inhibitor, designed for the study of hypertension[1]. Renin is a critical enzyme in the Renin-Angiotensin System (RAS), a hormonal cascade that plays a pivotal role in regulating blood pressure and fluid balance. By inhibiting renin, this compound blocks the initial and rate-limiting step of this pathway, leading to reduced production of angiotensin I and subsequently angiotensin II, a potent vasoconstrictor[2][3][4]. These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments, including its mechanism of action, recommended concentration ranges, and detailed experimental protocols.

Mechanism of Action: Inhibition of the Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a crucial regulator of cardiovascular homeostasis. The pathway is initiated by the cleavage of angiotensinogen by renin to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, the primary effector molecule of the RAS[2][3]. Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure[5][6].

This compound, as a renin inhibitor, directly blocks the enzymatic activity of renin, thereby preventing the conversion of angiotensinogen to angiotensin I. This leads to a downstream reduction in both angiotensin I and angiotensin II levels[2][7]. The inhibition of this pathway at its origin makes renin inhibitors a subject of significant interest in cardiovascular research.

Signaling Pathway Diagram

RAS_pathway cluster_enzymes Enzymatic Conversion Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction & Aldosterone Secretion AT1_Receptor->Vasoconstriction Renin Renin SC46944 This compound SC46944->Renin ACE ACE

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

Recommended In Vitro Concentrations

Due to the limited availability of specific in vitro studies on this compound, the following recommendations are based on studies with other renin inhibitors, such as aliskiren, and general principles for using novel inhibitors in cell culture.

It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.

ParameterRecommended RangeRationale/Reference
Initial Screening Concentration 10 nM - 1 µMBased on the nanomolar potency of other renin inhibitors like aliskiren (10 nM used in HUVECs)[8]. A broader range is recommended for initial screening.
Working Concentration Range 1 nM - 10 µMTo establish a dose-response relationship and identify the IC50 (half-maximal inhibitory concentration).
Cytotoxicity Testing Range 1 µM - 100 µMIt is essential to assess the cytotoxic effects of the compound at higher concentrations to ensure that the observed effects are not due to cell death.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Based on the manufacturer's instructions or literature, determine the appropriate solvent for this compound. DMSO is a common solvent for many small molecule inhibitors.

  • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in the appropriate volume of DMSO.

  • Ensure complete dissolution by vortexing and, if necessary, gentle warming.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Determination of Optimal Working Concentration using a Cell Viability Assay (e.g., MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to the cells and to identify a suitable range for functional assays.

Materials:

  • Cells of interest (e.g., endothelial cells, cardiomyocytes, renal cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A common starting range is from 100 µM down to 1 nM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the concentration at which cytotoxicity is observed.

Experimental Workflow Diagram

experimental_workflow start Start stock_prep Prepare this compound Stock Solution (e.g., 10 mM in DMSO) start->stock_prep serial_dilution Prepare Serial Dilutions of this compound stock_prep->serial_dilution cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with this compound (include vehicle control) cell_seeding->treatment serial_dilution->treatment incubation Incubate for Desired Time (e.g., 24-72h) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Analyze Data and Determine Non-Toxic Concentration Range viability_assay->data_analysis functional_assay Proceed with Functional Assays (using non-toxic concentrations) data_analysis->functional_assay end End functional_assay->end

Caption: General workflow for determining the optimal in vitro concentration of this compound.

Protocol 3: In Vitro Renin Activity Assay

Objective: To confirm the inhibitory activity of this compound on renin in a cell-free or cell-based system. Commercially available renin inhibitor screening assay kits are recommended for this purpose[9][10].

General Principle: These assays typically use a fluorogenic renin substrate that is cleaved by active renin to produce a fluorescent signal. In the presence of an inhibitor like this compound, the cleavage is reduced or prevented, resulting in a lower fluorescent signal.

Abbreviated Protocol (refer to a commercial kit for detailed instructions):

  • Prepare Reagents: Reconstitute the renin enzyme, fluorogenic substrate, and assay buffer as per the kit protocol.

  • Inhibitor Preparation: Prepare a range of this compound concentrations to be tested. Include a known renin inhibitor (e.g., Aliskiren, often provided in kits) as a positive control, and a vehicle control (e.g., DMSO).

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, renin enzyme, and the different concentrations of this compound or control inhibitors.

    • Pre-incubate for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/552 nm) at 37°C for 30-60 minutes[9].

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of renin inhibition versus the log of the this compound concentration to determine the IC50 value.

Conclusion

This compound is a valuable tool for the in vitro investigation of the Renin-Angiotensin System. Due to the lack of specific published data for this compound, a systematic approach starting with cytotoxicity assays to determine a safe and effective concentration range is imperative. The provided protocols and diagrams offer a framework for researchers to design and execute robust experiments to elucidate the cellular effects of this renin inhibitor.

References

FITC-Dextran Assay for Assessing Tight Junction Integrity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the Fluorescein isothiocyanate (FITC)-dextran assay to assess the integrity of tight junctions. This powerful tool is essential for research in various fields, including drug discovery, toxicology, and the study of diseases characterized by barrier dysfunction.

Introduction to Tight Junctions and the FITC-Dextran Assay

Tight junctions are complex protein structures that form a continuous seal between adjacent epithelial and endothelial cells, regulating the passage of ions, solutes, and water through the paracellular pathway.[1][2] The integrity of these junctions is crucial for maintaining tissue homeostasis and barrier function in various organs, such as the intestine, blood-brain barrier, and skin.[2] Dysfunctional tight junctions are implicated in a range of diseases, including inflammatory bowel disease (IBD), celiac disease, and neuroinflammatory disorders.[3][4]

The FITC-dextran assay is a widely used method to evaluate the permeability of these cellular barriers.[1][5] It employs dextran molecules of varying molecular weights labeled with the fluorescent dye FITC.[1][6] The principle of the assay is straightforward: a solution of FITC-dextran is applied to one side of a cell monolayer (e.g., the apical side of a Transwell culture) or administered to an animal model (e.g., via oral gavage).[1][7] The amount of FITC-dextran that crosses the barrier to the other side over a specific period is then quantified by measuring its fluorescence.[1][7] Increased passage of FITC-dextran indicates a disruption in tight junction integrity and increased paracellular permeability.[8]

Principle of the Assay

The size-selective nature of the tight junction barrier allows for the assessment of its integrity using probes of different molecular sizes.[1] FITC-dextrans are available in a range of molecular weights, commonly from 4 kDa to 70 kDa.[1][6] Smaller dextrans can pass through smaller pores in the tight junction barrier, while larger dextrans are more restricted.[9] By using FITC-dextrans of different sizes, researchers can gain insights into the degree and nature of the barrier disruption.[1][9] The fluorescence of FITC is readily measured using a fluorescence microplate reader or spectrophotometer, making this a sensitive and quantitative assay.[1][7]

Applications in Research and Drug Development

  • Disease Modeling: Studying the pathogenesis of diseases associated with barrier dysfunction, such as IBD and neurological disorders.[3][4]

  • Drug Discovery and Development: Screening for compounds that can modulate tight junction permeability, either to enhance the delivery of therapeutic agents across cellular barriers or to identify drugs that may have adverse effects on barrier integrity.

  • Toxicology: Assessing the impact of toxins, pollutants, and other xenobiotics on the integrity of epithelial and endothelial barriers.

  • Nutraceutical and Functional Food Research: Investigating the effects of dietary components on gut barrier function.

Experimental Protocols

In Vitro FITC-Dextran Permeability Assay using Transwell Inserts

This protocol is suitable for assessing the integrity of epithelial or endothelial cell monolayers cultured on permeable supports.

Materials:

  • Transwell inserts (e.g., 12-well or 24-well plates)

  • Epithelial or endothelial cells

  • Cell culture medium

  • FITC-dextran (e.g., 4 kDa)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)[1][10]

Procedure:

  • Cell Seeding: Seed cells onto the apical compartment of the Transwell inserts at a sufficient density to form a confluent monolayer.

  • Monolayer Formation: Culture the cells for a period that allows for the formation of mature tight junctions (typically 5-21 days, depending on the cell type).[1] The medium should be changed every 2-3 days.

  • Verify Monolayer Integrity (Optional but Recommended): Measure the Transepithelial Electrical Resistance (TEER) to confirm the formation of a tight monolayer before proceeding with the permeability assay.[1]

  • Assay Preparation:

    • Gently wash the cell monolayers with pre-warmed (37°C) assay buffer.

    • Add fresh assay buffer to the basolateral (lower) chamber.

    • Prepare the FITC-dextran solution in the assay buffer at a final concentration of 1 to 3 mg/ml.[1]

  • FITC-Dextran Application: Add the FITC-dextran solution to the apical (upper) chamber.[1]

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 1-4 hours).[1] The incubation time should be optimized based on the cell type and experimental conditions.

  • Sample Collection: At the end of the incubation period, collect samples from the basolateral chamber.

  • Fluorescence Measurement: Measure the fluorescence intensity of the samples from the basolateral chamber using a fluorescence microplate reader.

  • Data Analysis:

    • Create a standard curve by preparing serial dilutions of the FITC-dextran solution in the assay buffer.

    • Calculate the concentration of FITC-dextran in the basolateral samples by interpolating from the standard curve.

    • The permeability can be expressed as the amount of FITC-dextran that has crossed the monolayer or calculated as the apparent permeability coefficient (Papp).

Papp Calculation: The apparent permeability coefficient (Papp) in cm/s can be calculated using the following equation[10]:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of FITC-dextran transport across the monolayer (μg/s).[10]

  • A is the surface area of the membrane (cm²).[10]

  • C0 is the initial concentration of FITC-dextran in the apical chamber (μg/mL).[10]

In Vivo Intestinal Permeability Assay in Mice

This protocol describes the assessment of intestinal barrier integrity in a murine model.

Materials:

  • FITC-dextran (e.g., 4 kDa)

  • Sterile phosphate-buffered saline (PBS)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Microcentrifuge tubes

  • Fluorescence microplate reader

Procedure:

  • Animal Preparation: Fast mice for 4-6 hours before the assay, with free access to water.[7]

  • FITC-Dextran Preparation: Prepare a solution of FITC-dextran in sterile PBS (e.g., 80 mg/mL).[7][8] The solution should be prepared fresh and protected from light.[8]

  • Baseline Blood Sample (Optional): Collect a small blood sample from the tail vein before gavage to serve as a baseline.[7]

  • Oral Gavage: Administer the FITC-dextran solution to each mouse via oral gavage.[7][8] A typical dose is around 8.32 mg/kg of body weight.[11]

  • Incubation Period: House the mice in their cages for a specific period to allow for the absorption of FITC-dextran from the gut into the bloodstream (typically 4 hours).[7][8]

  • Blood Collection: After the incubation period, collect blood from the mice via cardiac puncture or another appropriate method.[7]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.[7][8]

  • Fluorescence Measurement:

    • Dilute the plasma samples in PBS.[7][8]

    • Measure the fluorescence intensity of the diluted plasma samples.[7]

  • Data Analysis:

    • Prepare a standard curve using known concentrations of FITC-dextran diluted in plasma from control mice.[11]

    • Determine the concentration of FITC-dextran in the experimental plasma samples from the standard curve.

    • The results are typically expressed as the concentration of FITC-dextran in the plasma (e.g., ng/mL).

Data Presentation

Quantitative data from FITC-dextran assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro FITC-Dextran Permeability Assay Parameters

ParameterExample ValueReference
Cell LineCaco-2N/A
Transwell Pore Size0.4 µmN/A
Seeding Density1 x 10⁵ cells/cm²N/A
Monolayer Age21 daysN/A
FITC-Dextran MW4 kDa[1]
FITC-Dextran Conc.1 mg/mL[10]
Incubation Time2 hours[10]
Excitation/Emission485 nm / 520 nm[10]

Table 2: In Vivo Intestinal Permeability Assay Parameters (Murine Model)

ParameterExample ValueReference
Animal StrainC57BL/6N/A
Fasting Period6 hours[7]
FITC-Dextran MW4 kDa[7]
FITC-Dextran Dose80 mg/mL[7][8]
Administration RouteOral Gavage[7][8]
Time to Blood Collection4 hours[7][8]
Sample TypePlasma[7][8]
Excitation/Emission485 nm / 530 nm[7]

Visualizations

FITC_Dextran_Assay_Workflow FITC-Dextran Assay Experimental Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay A1 Seed cells on Transwell insert A2 Culture to form confluent monolayer A1->A2 A3 Add FITC-dextran to apical chamber A2->A3 A4 Incubate (e.g., 1-4h) A3->A4 A5 Collect sample from basolateral chamber A4->A5 A6 Measure fluorescence A5->A6 A7 Calculate Permeability (Papp) A6->A7 B1 Fast animal B2 Oral gavage with FITC-dextran B1->B2 B3 Incubate (e.g., 4h) B2->B3 B4 Collect blood sample B3->B4 B5 Isolate plasma B4->B5 B6 Measure fluorescence B5->B6 B7 Determine plasma FITC-dextran concentration B6->B7

Caption: Experimental workflows for in vitro and in vivo FITC-dextran assays.

Tight_Junction_Signaling Signaling Pathways Regulating Tight Junctions cluster_stimuli External Stimuli cluster_pathways Intracellular Signaling Pathways cluster_proteins Tight Junction Proteins cluster_effects Functional Outcomes Stimuli Cytokines (e.g., IFN-γ, TGF-β) Growth Factors Pathogens PKC Protein Kinase C (PKC) Stimuli->PKC MAPK Mitogen-Activated Protein Kinase (MAPK) Stimuli->MAPK NFkB NF-κB Stimuli->NFkB PI3K_Akt PI3K/Akt Stimuli->PI3K_Akt Expression Changes in TJ Protein Expression & Localization PKC->Expression MAPK->Expression NFkB->Expression PI3K_Akt->Expression Occludin Occludin Permeability Altered Paracellular Permeability Occludin->Permeability Claudins Claudins Claudins->Permeability ZO Zonula Occludens (ZO) ZO->Permeability Expression->Occludin Expression->Claudins Expression->ZO

Caption: Key signaling pathways that modulate tight junction integrity.[2][4][12][13]

References

Application Notes and Protocols for Rodent Gavage Studies with a Prostaglandin E2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "SC-46944" is not publicly available in the searched scientific literature. The following protocol is a representative guide for the oral gavage of a hypothetical Prostaglandin E2 (PGE2) receptor antagonist in rodents, based on established methodologies for similar compounds and general best practices for this route of administration. Researchers must adapt this protocol based on the specific physicochemical properties of their test compound, vehicle selection, and approved institutional animal care and use committee (IACUC) guidelines.

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][[“]] It exerts its effects by binding to four distinct G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1][3][4] Each receptor is coupled to different intracellular signaling pathways, leading to a variety of cellular responses.[4][5][6] Antagonists of these receptors are valuable research tools and potential therapeutic agents for various diseases.[1][7] Oral gavage is a common and effective method for administering precise doses of compounds to rodents in preclinical studies.[8] This document provides a detailed protocol for the preparation and administration of a hypothetical PGE2 receptor antagonist, referred to herein as this compound, to rodents via oral gavage.

Quantitative Data for Rodent Oral Gavage

The appropriate volume and gavage needle size are critical for the safe and effective administration of substances to rodents. The following tables provide generally accepted guidelines.

Table 1: Recommended Gavage Needle/Tube Sizes and Maximum Administration Volumes.

Species Body Weight Gauge Length Ball Diameter Maximum Volume*
Mouse < 14 g 24 G 2.5 cm (1 inch) 1.25 mm 10 ml/kg
> 14 g 22-20 G up to 3.8 cm (1.5 inch) up to 2.25 mm 10 ml/kg

| Rat | Adult | 18-16 G | 5-7.5 cm | 2.0-3.0 mm | 10 ml/kg |

*The lowest possible volume should be administered. Larger volumes must be justified and approved by the relevant animal care committee.

Experimental Protocol: Oral Gavage of this compound in Rodents

This protocol outlines the steps for the safe and accurate oral administration of a test compound to mice and rats.

Materials:

  • This compound (or other test compound)

  • Appropriate vehicle (e.g., 0.5% methylcellulose, corn oil, water with 1% SDS). Vehicle selection will depend on the solubility of the test compound.

  • Weigh scale

  • Appropriately sized syringes

  • Appropriately sized sterile gavage needles (stainless steel or flexible plastic)

  • Permanent marker

  • 70% ethanol for disinfection

  • Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Procedure:

  • Dose Preparation:

    • Calculate the required amount of this compound and vehicle based on the desired dose (in mg/kg) and the body weight of the animals.

    • Prepare the dosing solution or suspension to the final concentration. Ensure the formulation is homogenous. For suspensions, ensure they are adequately mixed before drawing each dose.

  • Animal Handling and Restraint:

    • Properly acclimate the animals to handling before the gavage procedure to minimize stress.

    • Weigh the animal to determine the precise dosing volume.

    • For mice: Restrain the mouse by scruffing the loose skin over the shoulders and back of the neck to immobilize the head.

    • For rats: Hold the rat near the thoracic region and support the lower body. Gently extend the head back to create a straight line through the neck and esophagus.

  • Gavage Needle Measurement and Insertion:

    • Determine the correct insertion length by measuring the gavage needle from the tip of the animal's nose to the last rib or the bottom of the sternum. Mark this length on the needle with a permanent marker. Do not insert the needle past this point to avoid stomach perforation.

    • With the animal properly restrained and the head extended, gently insert the gavage needle into the diastema (the gap behind the incisors).

    • Advance the needle along the roof of the mouth and down the esophagus. The needle should pass smoothly with no resistance. If resistance is felt, withdraw the needle and re-attempt. Never force the needle.

  • Substance Administration:

    • Once the needle is correctly positioned, slowly administer the compound over 2-3 seconds.

    • If the substance is oily or viscous, inject more slowly (over 5-10 seconds).

    • Observe the animal for any signs of distress, such as fluid bubbling from the nose, which indicates accidental entry into the trachea. If this occurs, immediately stop the administration and remove the needle.

  • Post-Administration:

    • After the entire dose has been delivered, slowly and gently withdraw the needle in the same path it was inserted.

    • Return the animal to its home cage.

    • Monitor the animal for at least 10-15 minutes immediately following the procedure for any adverse reactions, such as respiratory distress.

    • Continue to monitor the animal's health (body weight, food consumption, general appearance) as described in the approved animal care protocol.

Visualizations

Diagram 1: Prostaglandin E2 (PGE2) Signaling Pathway

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_receptors EP Receptors cluster_intracellular Intracellular Signaling PGE2 Prostaglandin E2 (PGE2) EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs Antagonist This compound (Antagonist) Antagonist->EP1 Blocks Antagonist->EP2 Blocks Antagonist->EP3 Blocks Antagonist->EP4 Blocks PLC PLC Gq->PLC Ca2 ↑ Ca2+ PLC->Ca2 Cellular_Response Cellular Response (e.g., Inflammation, Pain) Ca2->Cellular_Response AC_stim Adenylate Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_inc->Cellular_Response AC_inhib Adenylate Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_dec->Cellular_Response

Caption: PGE2 receptor signaling and point of antagonist intervention.

Diagram 2: Rodent Oral Gavage Experimental Workflow

Gavage_Workflow start Start: Acclimatize Animals prep Prepare Dosing Solution (this compound in Vehicle) start->prep weigh Weigh Animal & Calculate Dose Volume prep->weigh restrain Properly Restrain Animal weigh->restrain measure Measure Gavage Needle Length restrain->measure insert Insert Gavage Needle measure->insert administer Administer Compound Slowly insert->administer withdraw Withdraw Needle Gently administer->withdraw monitor_short Monitor Immediately (10-15 min) withdraw->monitor_short monitor_long Long-term Monitoring (per protocol) monitor_short->monitor_long end End of Study monitor_long->end

Caption: Step-by-step workflow for a rodent oral gavage procedure.

References

Application Notes and Protocols for Measuring SC-46944 (FITC-Dextran) Fluorescence in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-46944, chemically known as Fluorescein isothiocyanate-dextran (FITC-dextran), is a fluorescently labeled polysaccharide widely utilized in research to study permeability and transport across biological membranes, including in vascular and intestinal permeability assays. Its fluorescence allows for sensitive and quantitative detection in various biological samples, including plasma. This document provides a detailed protocol for the accurate measurement of this compound fluorescence in plasma samples, addressing common challenges such as interference from endogenous plasma fluorescence and the need for robust sample preparation.

Principle: The method is based on the detection of fluorescence emitted by the fluorescein moiety of this compound when excited by light at its maximum excitation wavelength. To ensure accurate quantification and minimize interference from the complex plasma matrix, a protein precipitation step is incorporated to remove proteins and other potential interfering substances. The fluorescence of the resulting supernatant is then measured using a fluorometer.

Materials and Reagents

  • This compound (FITC-Dextran, avg. mol. wt. 4,000)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trichloroacetic acid (TCA)

  • Human or animal plasma (control and experimental)

  • Microcentrifuge tubes (1.5 mL)

  • 96-well black, clear-bottom microplates

  • Fluorometer (plate reader or cuvette-based)

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge

Experimental Protocols

Preparation of Stock and Standard Solutions
  • This compound Stock Solution (10 mg/mL):

    • Dissolve 10 mg of this compound powder in 1 mL of PBS (pH 7.4).

    • Vortex thoroughly until fully dissolved.

    • Store the stock solution in aliquots at -20°C, protected from light. For optimal potency, it is recommended to use the solution within 3 months and avoid multiple freeze-thaw cycles.[1]

  • Standard Curve Preparation:

    • Prepare a series of dilutions from the stock solution in control plasma to create a standard curve. A typical concentration range for the standard curve is 0.1 to 100 µg/mL.

    • For each standard, spike the appropriate volume of this compound working solution into a known volume of control plasma.

Plasma Sample Preparation (Protein Precipitation)

This critical step removes proteins that can interfere with fluorescence measurements. Two common methods are presented below.

Method A: Acetonitrile (ACN) Precipitation

  • Pipette 50 µL of plasma sample (or standard) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold ACN (a 3:1 ratio of ACN to plasma).[2][3]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the this compound without disturbing the protein pellet.

Method B: Trichloroacetic Acid (TCA) Precipitation

  • Pipette 50 µL of plasma sample (or standard) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of 20% (w/v) TCA solution (for a final concentration of 10% TCA).

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

Fluorescence Measurement
  • Instrument Settings:

    • Set the fluorometer to the optimal excitation and emission wavelengths for FITC. The excitation maximum for FITC-dextran is 490 nm, and the emission maximum is 520 nm.[1]

    • Set the slit widths for both excitation and emission (e.g., 5 nm).

    • Adjust the gain or voltage to ensure that the fluorescence signal from the highest standard is within the linear range of the detector.

  • Measurement:

    • Pipette 100 µL of the supernatant from each sample and standard into the wells of a 96-well black, clear-bottom microplate. Include wells with supernatant from control plasma (blank) to measure background fluorescence.

    • Read the fluorescence intensity on the fluorometer.

Data Presentation and Analysis

Standard Curve
  • Subtract the average fluorescence intensity of the blank from the fluorescence intensity of each standard.

  • Plot the background-subtracted fluorescence intensity against the corresponding this compound concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

Calculation of this compound Concentration in Samples
  • Subtract the average blank fluorescence from the fluorescence of each unknown sample.

  • Use the linear regression equation from the standard curve to calculate the concentration of this compound in the supernatant.

  • Remember to account for the dilution factor introduced during the protein precipitation step (e.g., a 4x dilution for the ACN method).

Concentration in Plasma = Calculated Concentration in Supernatant x Dilution Factor

Quantitative Data Summary
ParameterValueReference
Compound This compound (FITC-Dextran)
Average Molecular Weight 4,000 g/mol [1]
Excitation Wavelength (λex) 490 nm[1]
Emission Wavelength (λem) 520 nm[1]
Recommended Solvent Phosphate-Buffered Saline (PBS)
Storage of Stock Solution -20°C, protected from light[1]
Sample Preparation MethodReagentRatio (Reagent:Plasma)Centrifugation
Acetonitrile Precipitation Acetonitrile (ACN)3:114,000 x g for 10 min at 4°C
TCA Precipitation 20% Trichloroacetic Acid1:114,000 x g for 10 min at 4°C

Potential Interferences and Considerations

  • Endogenous Fluorescence: Plasma contains naturally fluorescent molecules such as tryptophan, NADH, and bilirubin, which can contribute to background fluorescence.[4][5][6] The protein precipitation step helps to minimize this, and subtracting the blank reading is crucial.

  • Quenching: Certain compounds in the plasma or introduced during the experiment can absorb the excitation or emission light, leading to a decrease in the measured fluorescence signal (quenching).[7][8]

  • Inner Filter Effect: At high concentrations, the fluorophore itself can absorb the emitted light, leading to a non-linear relationship between concentration and fluorescence. It is important to work within a linear concentration range.[7]

  • Hemolysis, Icterus, and Lipemia: These conditions in plasma samples can significantly interfere with fluorescence measurements and should be noted or avoided.[9]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Measurement in Plasma cluster_prep Preparation cluster_sample_proc Sample Processing cluster_measurement Measurement & Analysis stock Prepare this compound Stock Solution standards Prepare Standard Curve in Control Plasma stock->standards precipitate Protein Precipitation (e.g., with Acetonitrile) standards->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant measure Measure Fluorescence (Ex: 490 nm, Em: 520 nm) supernatant->measure analyze Data Analysis: Standard Curve & Concentration Calculation measure->analyze Permeability_Assay_Concept Conceptual Pathway of this compound in a Permeability Assay cluster_system Biological System cluster_measurement_flow Measurement compartment_A Compartment A (e.g., Bloodstream) barrier Biological Barrier (e.g., Endothelium) compartment_A->barrier Transport sample Collect Plasma Sample (from Compartment A) compartment_A->sample compartment_B Compartment B (e.g., Interstitial Fluid) barrier->compartment_B Permeation administer Administer this compound administer->compartment_A Introduction measure_conc Measure this compound Concentration sample->measure_conc

References

Application Notes and Protocols for Calculating Permeability Coefficient from FITC-Dextran Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of epithelial and endothelial permeability is a critical step in drug discovery and development, as well as in the study of various diseases characterized by barrier dysfunction. The fluorescein isothiocyanate (FITC)-dextran permeability assay is a widely used method to quantify the paracellular permeability of monolayers of cells such as Caco-2 (human colorectal adenocarcinoma cells, a model for the intestinal barrier) and various endothelial cells (modeling the blood-brain barrier or vascular endothelium). This assay measures the flux of fluorescently labeled dextran molecules of various molecular weights across a cell monolayer cultured on a semi-permeable membrane. The resulting data is used to calculate the apparent permeability coefficient (Papp), a quantitative measure of barrier integrity.

These application notes provide a detailed protocol for performing the in vitro FITC-dextran permeability assay, instructions for calculating the Papp value, and representative data.

Data Presentation

The apparent permeability coefficient (Papp) is a key parameter to quantify the permeability of a cell monolayer. Papp values are influenced by the cell type, the integrity of the cell monolayer, and the molecular weight of the FITC-dextran used. Below are tables summarizing representative Papp values for FITC-dextran across Caco-2 and endothelial cell monolayers.

Table 1: Apparent Permeability (Papp) of FITC-Dextran (4 kDa) in Caco-2 Cell Monolayers with and without a Permeation Enhancer.

TreatmentApparent Permeability (Papp) (cm/s)Permeation-Enhancement Ratio
Control (FD-4 alone)1.5 x 10⁻⁷1.0
With Aloe Vera Gel (0.5% v/v)4.5 x 10⁻⁷3.0

Data is illustrative and based on typical results. Actual values may vary based on experimental conditions.[1]

Table 2: Apparent Permeability (Papp) of FITC-Dextran of Different Molecular Weights Across Endothelial Cell Monolayers.

FITC-Dextran Molecular Weight (kDa)Apparent Permeability (Papp) (cm/s)
41.06 x 10⁻⁶
100.8 x 10⁻⁶
204.69 x 10⁻⁷
402.5 x 10⁻⁷
701.2 x 10⁻⁷

Data represents typical values and can vary depending on the specific endothelial cell type and culture conditions.[2][3]

Experimental Protocols

In Vitro FITC-Dextran Permeability Assay Using Transwell® Inserts

This protocol describes the measurement of paracellular permeability of a cell monolayer (e.g., Caco-2 or endothelial cells) cultured on a Transwell® insert.

Materials:

  • Caco-2 or endothelial cells

  • Cell culture medium appropriate for the cell type

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • FITC-dextran (e.g., 4 kDa, 40 kDa, or 70 kDa)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Fluorescence plate reader with excitation/emission wavelengths of ~490/520 nm

  • Sterile PBS

Protocol:

  • Cell Seeding:

    • Seed the cells (e.g., Caco-2 or endothelial cells) onto the apical side of the Transwell® inserts at a predetermined density to form a confluent monolayer.

    • Culture the cells for the required duration to allow for differentiation and formation of tight junctions (for Caco-2 cells, this is typically 21 days). The integrity of the monolayer can be monitored by measuring Transepithelial Electrical Resistance (TEER).

  • Preparation for the Assay:

    • On the day of the experiment, carefully wash the cell monolayers twice with pre-warmed HBSS.

    • Add fresh, pre-warmed HBSS to both the apical (e.g., 0.5 mL) and basolateral (e.g., 1.5 mL) chambers of the Transwell® plate and incubate for 30 minutes at 37°C to equilibrate the cells.

  • Initiating the Permeability Assay:

    • Prepare a working solution of FITC-dextran in HBSS at a final concentration of, for example, 1 mg/mL.

    • Aspirate the buffer from the apical chamber and replace it with the FITC-dextran solution.

    • Aspirate the buffer from the basolateral chamber and replace it with fresh HBSS.

  • Sampling:

    • At designated time points (e.g., 30, 60, 90, and 120 minutes), collect a sample (e.g., 100 µL) from the basolateral chamber.

    • After each sampling, replenish the basolateral chamber with the same volume of fresh, pre-warmed HBSS to maintain a constant volume.

  • Fluorescence Measurement:

    • At the end of the experiment, measure the fluorescence intensity of the samples collected from the basolateral chamber using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).

    • Also, measure the fluorescence of a known concentration of the FITC-dextran solution added to the apical chamber to determine the initial concentration (C₀).

Data Analysis: Calculating the Apparent Permeability Coefficient (Papp)

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of FITC-dextran transport across the cell monolayer (µg/s). This is the slope of the cumulative amount of FITC-dextran in the basolateral chamber versus time.

  • A is the surface area of the Transwell® membrane (cm²).

  • C₀ is the initial concentration of FITC-dextran in the apical chamber (µg/mL).

Steps for Calculation:

  • Create a Standard Curve: Prepare a series of dilutions of the FITC-dextran stock solution in HBSS and measure their fluorescence intensity. Plot the fluorescence intensity versus the known concentrations to generate a standard curve. This curve will be used to determine the concentration of FITC-dextran in your experimental samples.

  • Determine the Cumulative Amount Transported (Q): Using the standard curve, convert the fluorescence readings of your basolateral samples into concentrations. Calculate the cumulative amount (Q) of FITC-dextran transported at each time point, considering the dilution factor from replenishment.

  • Calculate dQ/dt: Plot the cumulative amount of FITC-dextran transported (Q) against time (t). The slope of the linear portion of this graph represents dQ/dt.

  • Calculate Papp: Substitute the values of dQ/dt, A, and C₀ into the Papp equation to determine the apparent permeability coefficient.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis seed_cells Seed Cells on Transwell® Inserts culture Culture to Form Monolayer (e.g., 21 days for Caco-2) seed_cells->culture wash Wash Monolayer with HBSS culture->wash equilibrate Equilibrate in HBSS wash->equilibrate add_fitc Add FITC-Dextran to Apical Chamber equilibrate->add_fitc incubate Incubate at 37°C add_fitc->incubate add_hbss Add Fresh HBSS to Basolateral Chamber add_hbss->incubate sample Sample from Basolateral Chamber at Time Points incubate->sample measure_fluorescence Measure Fluorescence sample->measure_fluorescence std_curve Generate Standard Curve measure_fluorescence->std_curve calc_q Calculate Cumulative Amount (Q) std_curve->calc_q plot_qt Plot Q vs. Time to get dQ/dt calc_q->plot_qt calc_papp Calculate Papp plot_qt->calc_papp

Caption: Workflow for the in vitro FITC-dextran permeability assay.

Signaling Pathway Regulating Paracellular Permeability

The integrity of the paracellular barrier, formed by tight junctions between epithelial or endothelial cells, is dynamically regulated by various intracellular signaling pathways. Extracellular stimuli can activate pathways involving small GTPases of the Rho family (e.g., RhoA, Rac1, Cdc42) and Protein Kinase C (PKC), which in turn modulate the actin cytoskeleton and the phosphorylation state of tight junction proteins, thereby altering paracellular permeability.

G cluster_stimuli Extracellular Stimuli cluster_signaling Intracellular Signaling cluster_effect Cellular Effects stimuli Growth Factors (e.g., VEGF) Inflammatory Cytokines receptor Receptor Activation stimuli->receptor pkc Protein Kinase C (PKC) receptor->pkc rho Rho GTPases (RhoA, Rac1) receptor->rho tj_phos Tight Junction Protein Phosphorylation pkc->tj_phos rock ROCK rho->rock mlc Myosin Light Chain (MLC) rock->mlc actin Actin Cytoskeleton Reorganization mlc->actin permeability Increased Paracellular Permeability actin->permeability tj_phos->permeability

Caption: Signaling pathways regulating tight junction permeability.

References

Troubleshooting & Optimization

how to reduce background fluorescence with SC-46944

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SC-46944, also known as Fluorescein isothiocyanate-dextran (FITC-dextran). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this fluorescent tracer and troubleshooting common issues to ensure high-quality experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a product code for Fluorescein isothiocyanate (FITC) conjugated to dextran. FITC is a fluorescent dye that excites at approximately 490-495 nm and emits at around 520-525 nm.[1][2][3][4][5][6] Dextran is a biocompatible, neutral polysaccharide available in various molecular weights.[1] This conjugate is widely used as a fluorescent tracer in a variety of biological research applications.

Q2: What are the common applications of this compound (FITC-dextran)?

A2: FITC-dextran is a versatile tool used for:

  • Permeability and transport studies: Assessing the permeability of endothelial and epithelial monolayers (e.g., in vitro vascular permeability assays or intestinal barrier function studies).[7][8][9][10][11][12][13]

  • Microcirculation and vascular imaging: Visualizing blood vessels and studying blood flow and vascular leakage in vivo.[1][14]

  • Cellular uptake and trafficking studies: Investigating endocytosis, phagocytosis, and intracellular trafficking pathways.[15][16]

  • Plant biology: Studying cell wall porosity.[6]

  • As a molecular size marker: In chromatography and other separation techniques.[1]

Q3: How should I store and handle this compound (FITC-dextran)?

A3: Proper storage is crucial to maintain the fluorescence integrity of FITC-dextran.

  • Powder: Store the lyophilized powder at 2-8°C in a dry, dark place. It is stable for over six years under these conditions.[1]

  • Solutions: Prepare stock solutions in an appropriate solvent (e.g., water, buffer, or DMSO).[5][17] For long-term storage, it is recommended to aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[2] Protect all solutions from light to prevent photobleaching.[7][10]

Q4: What are the key spectral properties of FITC-dextran?

A4: The fluorescence of FITC is pH-dependent, with optimal intensity at pH 8 and above.[2][6][17]

PropertyWavelength (nm)
Excitation Maximum 490 - 495
Emission Maximum 520 - 525

Data compiled from multiple sources.[1][2][3][4][6][12]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound (FITC-dextran).

Issue 1: High Background Fluorescence

High background can obscure your signal and lead to inaccurate quantification.

Possible Causes & Solutions:

CauseRecommended Solution
Excess unbound FITC-dextran Ensure thorough washing steps after incubation with FITC-dextran to remove any non-specifically bound or excess tracer.[16]
Autofluorescence of cells or tissue Image an unstained control sample to assess the level of endogenous autofluorescence. If high, consider using a quencher like Trypan Blue for extracellular fluorescence or perform a brief acid wash (e.g., PBS at pH 3.0) before fixation.[16]
Fixation-induced autofluorescence Some fixatives, like glutaraldehyde, can increase autofluorescence. Consider using a different fixation method or fresh paraformaldehyde solutions.[17]
Non-specific binding to extracellular matrix or spores In phagocytosis assays with fungal spores, non-specific staining of spores can occur.[16] Consider a brief acid wash to strip extracellularly bound FITC-dextran before fixation.[16]
Contaminated reagents or media Ensure all buffers and media are fresh and free of fluorescent contaminants.
Issue 2: Weak or No Fluorescent Signal

A faint signal can make detection and analysis difficult.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal pH The fluorescence of FITC is pH-sensitive and decreases in acidic environments.[2][17] Ensure your imaging buffer is at a pH of 8.0 or higher for maximal fluorescence.[2][6]
Photobleaching FITC is susceptible to photobleaching. Minimize exposure to excitation light during imaging. Use an anti-fade mounting medium if applicable.[18]
Low concentration of FITC-dextran The concentration of FITC-dextran may need to be optimized for your specific application. Consider performing a dose-response experiment to determine the optimal concentration.[10][19]
Insufficient incubation time For uptake or permeability assays, the incubation time may be too short. A time-course experiment can help determine the optimal duration.[16]
Incorrect filter sets Ensure the excitation and emission filters on your microscope or plate reader are appropriate for FITC (Excitation ~490 nm, Emission ~520 nm).
Cellular efflux of the probe Some cells may actively transport FITC-dextran out. Consider performing experiments at a lower temperature to reduce active transport processes.

Experimental Protocols

In Vitro Vascular Permeability Assay

This protocol provides a general workflow for assessing the permeability of an endothelial cell monolayer using this compound (FITC-dextran).

Methodology:

  • Cell Seeding: Seed endothelial cells onto the porous membrane of a transwell insert and culture until a confluent monolayer is formed.

  • Treatment: Treat the cell monolayer with your compound of interest to induce or inhibit permeability. Include appropriate positive and negative controls.

  • FITC-Dextran Incubation:

    • Prepare a working solution of FITC-dextran (e.g., 1 mg/mL) in phenol-red free medium.[7] Protect the solution from light.[7][10]

    • Remove the treatment medium and add the FITC-dextran solution to the apical (upper) chamber of the transwell.

    • Add fresh medium to the basolateral (lower) chamber.

    • Incubate for a defined period (e.g., 20 minutes to several hours) at 37°C.[7][11]

  • Sample Collection: Collect aliquots from the basolateral chamber at different time points.

  • Quantification:

    • Measure the fluorescence intensity of the collected samples using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).

    • Generate a standard curve using known concentrations of FITC-dextran to determine the amount of tracer that has passed through the monolayer.

    • Calculate the apparent permeability coefficient (Papp) to quantify the monolayer permeability.[9]

Visualizations

Experimental_Workflow_Vascular_Permeability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells 1. Seed Endothelial Cells on Transwell Inserts form_monolayer 2. Culture to Form Confluent Monolayer seed_cells->form_monolayer treatment 3. Treat with Compound of Interest form_monolayer->treatment add_fitc 4. Add FITC-Dextran to Apical Chamber treatment->add_fitc incubate 5. Incubate at 37°C add_fitc->incubate collect_samples 6. Collect Samples from Basolateral Chamber incubate->collect_samples measure_fluorescence 7. Measure Fluorescence (Ex: 490nm, Em: 520nm) collect_samples->measure_fluorescence calculate_permeability 8. Calculate Permeability (Papp) measure_fluorescence->calculate_permeability

Caption: Workflow for an in vitro vascular permeability assay using FITC-dextran.

Phagocytosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Macrophage) fitc_dextran FITC-Dextran phagosome Phagosome fitc_dextran->phagosome Endocytosis target_cell Target (e.g., Spore) target_cell->phagosome Phagocytosis phagolysosome Phagolysosome (FITC Signal Accumulates) phagosome->phagolysosome lysosome Lysosome lysosome->phagolysosome Fusion

Caption: Tracking phagocytosis and phagolysosomal fusion with FITC-dextran.

References

Technical Support Center: FITC-dextran Intestinal Permeability Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the FITC-dextran intestinal permeability assay.

Troubleshooting Guides

This section addresses common issues encountered during the FITC-dextran assay, providing potential causes and solutions in a question-and-answer format.

Question: Why am I observing high background fluorescence in my plasma/serum samples?

Answer: High background fluorescence is a frequent issue that can mask the specific signal from FITC-dextran. Several factors can contribute to this problem.

Potential CauseRecommended Solution
Dietary Pigments: Diets rich in natural or synthetic pigments (e.g., beta-carotene) can cause strong serum autofluorescence.[1] To mitigate this, collect pre-administration serum from each animal to serve as an individual blank. Subtract the fluorescence of the pre-gavage sample from the post-gavage sample for each animal.[1]
Hemolysis: Lysis of red blood cells during blood collection or processing can release fluorescent compounds. Take precautions to not lyse/shear red blood cells during blood collection and transfer.[1]
Inappropriate Blank: Using saline or PBS as a blank can be insufficient as serum itself has natural fluorescence.[2] Use a pool of serum from untreated animals (not administered FITC-dextran) as a more appropriate blank.[2]
Incorrect Plate Reader Gain Settings: High gain settings on the fluorometer can amplify background noise. Optimize the gain setting on your plate reader. Start with a lower gain and increase it until you achieve a good signal-to-noise ratio for your standards.[2]

Question: My results show high variability between animals in the same group. What could be the cause?

Answer: High inter-animal variability is a common challenge that can obscure treatment effects. Consistency in experimental procedures is key to minimizing this variability.

Potential CauseRecommended Solution
Inconsistent Gavage Technique: Improper gavage can lead to variable delivery of FITC-dextran to the stomach, or even esophageal or tracheal administration. Ensure all personnel performing oral gavage are properly trained and consistent in their technique. Use appropriate gavage needle sizes for the animals.
Variable Fasting Times: The duration of fasting can significantly impact intestinal permeability.[3] Standardize the fasting period for all animals before the assay (typically 4-6 hours for mice).[3] When fasting, transfer mice to a new cage with no bedding to prevent coprophagy, but ensure access to water.[3]
Inconsistent Blood Collection Timing: The concentration of FITC-dextran in the blood peaks at a specific time post-gavage, which can vary between species and even strains.[4] Collect blood at a consistent time point after gavage for all animals. The optimal time should be determined in pilot studies, but is often 1-4 hours post-gavage in mice.[3][5]
Biological Variation: Animals, even within the same strain and age, can have inherent differences in intestinal permeability. Increase the number of animals per group to improve statistical power and account for biological variation.[1]

Question: The fluorescence signal in my samples is too low or undetectable. What should I do?

Answer: A weak or absent signal can be due to several factors, from the FITC-dextran solution itself to the experimental timing.

Potential CauseRecommended Solution
FITC-dextran Degradation: FITC-dextran is light-sensitive and can degrade over time, leading to reduced fluorescence. Protect the FITC-dextran powder and solutions from light at all times by using amber tubes or wrapping tubes in foil.[6] Store stock solutions as recommended by the manufacturer, typically at 2-8°C in the dark for short-term and frozen for long-term storage.[6]
Insufficient FITC-dextran Dose: The administered dose may be too low to result in a detectable concentration in the plasma. Ensure you are using an appropriate dose for your animal model. Doses can range from 4.16 mg/kg to 8.32 mg/kg in poultry and around 80 mg/kg in mice.[2][5]
Incorrect Blood Collection Time: If blood is collected too early or too late, the peak concentration of FITC-dextran may be missed. The optimal collection time can vary, so it's advisable to perform a time-course experiment in your specific model to determine the peak plasma concentration.[4]
Suboptimal Plate Reader Settings: The excitation and emission wavelengths may not be optimal for FITC. Use an excitation wavelength of approximately 485-495 nm and an emission wavelength of 520-535 nm for FITC.[6][7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the FITC-dextran intestinal permeability assay.

1. What is the principle of the FITC-dextran intestinal permeability assay?

The assay is an indirect measure of intestinal permeability. A fluorescently-labeled, non-digestible molecule, FITC-dextran, is administered orally to an animal.[3] If the intestinal barrier is compromised ("leaky gut"), the FITC-dextran can pass from the intestinal lumen into the bloodstream. The amount of FITC-dextran in the blood is then quantified by measuring its fluorescence, which serves as an indicator of the degree of intestinal permeability.[3]

2. What molecular weight of FITC-dextran should I use?

The most commonly used molecular weight for assessing paracellular permeability is 4 kDa FITC-dextran.[5] This size is generally considered too large to pass through intact tight junctions but small enough to permeate when the barrier is compromised. Larger molecular weights (e.g., 40 kDa, 70 kDa) can also be used to assess different levels of barrier disruption.

3. How should I prepare and store my FITC-dextran solution?

FITC-dextran powder should be stored at 2-8°C, protected from light.[6] To prepare a stock solution, dissolve the powder in sterile phosphate-buffered saline (PBS) or sterile water.[6] This stock solution should be protected from light and can be stored at 4°C for a few weeks or at -20°C for longer-term storage (up to 6 months).[6] Always protect the working solution from light during the experiment.

4. How do I prepare a standard curve for the assay?

A standard curve is essential for quantifying the concentration of FITC-dextran in your samples and should be included on every 96-well plate.[7]

  • Preparation: Prepare a stock solution of FITC-dextran of a known high concentration (e.g., 1 mg/mL).

  • Serial Dilutions: Perform serial dilutions of the stock solution in the same diluent as your samples (e.g., PBS or, ideally, pooled serum from untreated animals).[8] A typical standard curve might range from 0.2 µg/mL to 12.5 µg/mL.[8]

  • Blank: The blank for the standard curve should be the diluent used for the dilutions.

5. Can I use this assay for in vitro studies?

Yes, the FITC-dextran permeability assay is widely used in in vitro models, such as Caco-2 cell monolayers grown on transwell inserts.[9] In this setup, FITC-dextran is added to the apical side of the cell monolayer, and the amount that permeates to the basolateral side is measured over time. This provides a quantitative measure of the integrity of the epithelial barrier in a controlled environment.

Experimental Protocols

In Vivo FITC-dextran Intestinal Permeability Assay (Mouse Model)

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

  • FITC-dextran (4 kDa)

  • Sterile PBS

  • Oral gavage needles

  • Syringes

  • Blood collection tubes (e.g., with heparin or EDTA)

  • Microcentrifuge

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Animal Preparation: Fast mice for 4-6 hours before the experiment, ensuring they have access to water.[3] To prevent coprophagy, house them in a clean cage without bedding during the fasting period.[3]

  • Pre-Gavage Blood Collection (Optional but Recommended): Collect a small amount of blood (e.g., via tail vein) from each mouse to serve as an individual baseline for background fluorescence.

  • FITC-dextran Administration: Prepare an 80 mg/mL solution of FITC-dextran in sterile PBS.[3] Administer 150 µL of this solution per mouse via oral gavage.[3]

  • Incubation: Return the mice to their cages. The time between gavage and blood collection is critical and should be consistent. A common time point is 4 hours post-gavage.[3]

  • Post-Gavage Blood Collection: At the designated time point, collect blood from the mice (e.g., via cardiac puncture under terminal anesthesia).

  • Plasma/Serum Preparation: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma or serum.[6]

  • Sample Preparation for Fluorescence Reading: Dilute the plasma/serum samples (e.g., 1:2 or 1:5) in PBS.

  • Fluorescence Measurement:

    • Prepare a standard curve of FITC-dextran in PBS or pooled control plasma.

    • Pipette 100 µL of the diluted samples and standards into a black 96-well plate in duplicate.

    • Read the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[6]

  • Data Analysis: Subtract the background fluorescence (from pre-gavage samples or control plasma). Calculate the concentration of FITC-dextran in the samples using the standard curve.

In Vitro FITC-dextran Permeability Assay (Caco-2 Cells)

This protocol provides a general framework for assessing permeability across Caco-2 cell monolayers.

Materials:

  • Caco-2 cells

  • Cell culture medium and reagents

  • Transwell inserts (e.g., 0.4 µm pore size)

  • FITC-dextran (4 kDa)

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

  • Black 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed Caco-2 cells onto transwell inserts and culture them for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Barrier Integrity Check (Optional): Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer before the permeability assay.

  • Assay Preparation:

    • Gently wash the apical and basolateral sides of the monolayer with pre-warmed HBSS.

    • Replace the medium in the basolateral compartment with fresh, pre-warmed HBSS.

  • FITC-dextran Application: Prepare a 1 mg/mL solution of FITC-dextran in HBSS.[9] Add this solution to the apical compartment of the transwell inserts.

  • Incubation: Incubate the plates at 37°C.

  • Sample Collection: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment. Replace the collected volume with fresh HBSS.

  • Fluorescence Measurement:

    • Prepare a standard curve of FITC-dextran in HBSS.

    • Pipette the collected basolateral samples and standards into a black 96-well plate.

    • Read the fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[9]

  • Data Analysis: Calculate the concentration of FITC-dextran in the basolateral samples using the standard curve. The apparent permeability coefficient (Papp) can then be calculated.

Visualizations

Experimental Workflow: In Vivo FITC-dextran Assay

in_vivo_workflow start Start fasting Fast Animal (4-6 hours) start->fasting pre_gavage_blood Pre-Gavage Blood Sample (Optional) fasting->pre_gavage_blood gavage Oral Gavage with FITC-dextran pre_gavage_blood->gavage incubation Incubation (1-4 hours) gavage->incubation post_gavage_blood Post-Gavage Blood Sample incubation->post_gavage_blood centrifugation Centrifuge Blood to Obtain Plasma/Serum post_gavage_blood->centrifugation dilution Dilute Plasma/Serum centrifugation->dilution plate_reading Read Fluorescence (Excitation: ~485nm, Emission: ~535nm) dilution->plate_reading analysis Data Analysis plate_reading->analysis end End analysis->end

Caption: Workflow for the in vivo FITC-dextran intestinal permeability assay.

Logical Relationship: Troubleshooting High Background Fluorescence

high_background_troubleshooting issue High Background Fluorescence cause1 Dietary Pigments issue->cause1 cause2 Hemolysis issue->cause2 cause3 Inappropriate Blank issue->cause3 cause4 High Plate Reader Gain issue->cause4 solution1 Use Pre-Gavage Serum as Individual Blank cause1->solution1 solution2 Gentle Blood Collection & Handling cause2->solution2 solution3 Use Pooled Serum from Untreated Animals as Blank cause3->solution3 solution4 Optimize Gain Settings cause4->solution4

Caption: Troubleshooting guide for high background fluorescence in the FITC-dextran assay.

Signaling Pathway: Simplified Regulation of Intestinal Tight Junctions

tight_junction_regulation cluster_pro_inflammatory Pro-inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_tight_junctions Tight Junction Proteins TNF-α TNF-α MLCK MLCK Activation TNF-α->MLCK activates IFN-γ IFN-γ Rho-associated kinase Rho-associated kinase IFN-γ->Rho-associated kinase activates Occludin Occludin MLCK->Occludin internalization ZO-1 ZO-1 Rho-associated kinase->ZO-1 redistribution permeability Increased Intestinal Permeability Occludin->permeability Claudins Claudins Claudins->permeability ZO-1->permeability

Caption: Simplified overview of signaling pathways affecting intestinal tight junction integrity.

References

Technical Support Center: SC-46944 Fluorescence Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the fluorescence stability of the renin inhibitor SC-46944, with a specific focus on the effects of pH. As limited public data exists on the intrinsic fluorescence of this compound, this guide is based on established principles of fluorescence chemistry and spectroscopy. It is intended to empower researchers to systematically investigate and troubleshoot pH-dependent fluorescence phenomena in their experiments involving this compound or similar compounds.

Troubleshooting Guide: pH-Dependent Fluorescence Instability

Issue: Unexpected Decrease in this compound Fluorescence Intensity with pH Change

Possible Causes:

  • Protonation/Deprotonation of Fluorophore: The chemical structure of this compound (C35H56N4O8) contains multiple nitrogen and oxygen atoms that can be protonated or deprotonated depending on the pH of the solution.[1] Such changes in the electronic structure of the molecule can lead to fluorescence quenching. Many fluorescent molecules exhibit pH sensitivity due to the protonation state of their functional groups, which can alter their absorption and emission properties.[2]

  • Conformational Changes: pH can induce changes in the three-dimensional structure of this compound. These conformational shifts can alter the environment of the fluorophore, potentially leading to self-quenching or interactions with the solvent that reduce fluorescence.

  • Buffer Interference: Components of the buffer system itself might interact with this compound at certain pH values, causing quenching. It is crucial to consider how different biological buffers may alter the pH with increasing temperature to accurately determine the relationship between pH and protein stability.[3]

  • Photobleaching: While not directly a pH effect, the rate of photobleaching can sometimes be influenced by the chemical environment, which is pH-dependent.

Troubleshooting Steps:

  • Characterize the pH Profile: Systematically measure the fluorescence intensity of this compound across a wide range of pH values. This will help identify the pKa of the fluorophore's ionizable groups.

  • Buffer Selection: Test different buffer systems at the same pH to rule out buffer-specific interference.

  • Control for Concentration: Ensure that the concentration of this compound is consistent across all pH conditions, as concentration can also affect fluorescence intensity.

  • Assess Photostability: Evaluate the photostability of this compound at different pH values by measuring fluorescence over time under constant illumination.

Frequently Asked Questions (FAQs)

Q1: My this compound solution shows a sudden drop in fluorescence when I change the buffer from neutral to acidic pH. What could be the reason?

A1: A significant drop in fluorescence in acidic conditions is often due to the protonation of key functional groups within the molecule. For many organic fluorophores, protonation can lead to a non-fluorescent state. This phenomenon is a common cause of fluorescence quenching.[4][5] It is recommended to perform a full pH titration to understand the fluorescence behavior of this compound in your experimental system.

Q2: Can the fluorescence of this compound be enhanced by changing the pH?

A2: Yes, it is possible. Just as protonation can cause quenching, deprotonation of certain functional groups at higher pH values can sometimes lead to an increase in fluorescence intensity. This "retro-self-quenching" mechanism has been observed in some fluorescent nanoparticles where a change in protonation state alters the particle structure and reduces self-quenching.[6] A comprehensive pH-fluorescence study would reveal if such an effect occurs with this compound.

Q3: How do I differentiate between pH-induced fluorescence changes and sample degradation?

A3: To distinguish between reversible pH effects and irreversible degradation, you can perform a pH cycling experiment. First, measure the fluorescence at an initial pH. Then, change the pH to the value where you observe a change in fluorescence. Finally, return the solution to the initial pH and remeasure the fluorescence. If the fluorescence returns to its original level, the effect is likely due to a reversible protonation/deprotonation event. If it does not, the compound may have undergone irreversible degradation.

Q4: What is a suitable experimental protocol to determine the effect of pH on this compound fluorescence?

A4: A detailed protocol for determining the pH-dependent fluorescence profile of a compound like this compound is provided in the "Experimental Protocols" section below. This involves preparing a series of buffers at different pH values, adding a constant concentration of the compound, and measuring the fluorescence intensity with a spectrofluorometer.

Hypothetical Data on pH Effect on this compound Fluorescence

The following table presents a hypothetical dataset illustrating how the fluorescence intensity of this compound might vary with pH. Note: This data is for illustrative purposes only and is not based on actual experimental results for this compound.

pHBuffer SystemExcitation Wavelength (nm)Emission Wavelength (nm)Relative Fluorescence Intensity (a.u.)
3.0Citrate-Phosphate35045015.2
4.0Citrate-Phosphate35045035.8
5.0Citrate-Phosphate35045068.1
6.0Phosphate35045095.4
7.0Phosphate35045098.7
7.4HEPES350450100.0
8.0Tris-HCl35045092.3
9.0Tris-HCl35045075.6
10.0Carbonate-Bicarbonate35045052.9

Experimental Protocols

Protocol: Determination of the pH-Dependent Fluorescence Profile of this compound

Objective: To determine the effect of pH on the fluorescence stability and intensity of this compound.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • A series of buffers covering a wide pH range (e.g., citrate-phosphate for pH 3-6, phosphate for pH 6-8, Tris-HCl for pH 8-9, carbonate-bicarbonate for pH 9-10)

  • Spectrofluorometer

  • pH meter

  • Quartz cuvettes

Methodology:

  • Buffer Preparation: Prepare a series of buffers at 0.5 pH unit intervals from pH 3.0 to 10.0. Verify the pH of each buffer using a calibrated pH meter.

  • Sample Preparation:

    • For each pH point, prepare a solution containing a final concentration of this compound (e.g., 10 µM) in the corresponding buffer.

    • Ensure the final concentration of the stock solution solvent (e.g., DMSO) is low and consistent across all samples to minimize solvent effects.

    • Prepare a blank sample for each buffer containing the same concentration of solvent but no this compound.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on the spectrofluorometer. If the optimal wavelengths for this compound are unknown, first perform excitation and emission scans to determine the maxima.

    • For each pH point, measure the fluorescence intensity of the corresponding blank and subtract this value from the fluorescence intensity of the this compound sample.

    • Record the fluorescence intensity for each pH.

  • Data Analysis:

    • Plot the corrected fluorescence intensity as a function of pH.

    • The resulting curve will illustrate the pH-dependent fluorescence profile of this compound.

Visualizations

pH_Effect_on_Fluorescence cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Basic) Protonated Protonated this compound (Low Fluorescence) Deprotonated Deprotonated this compound (High Fluorescence) Protonated->Deprotonated Increase pH Deprotonated->Protonated Decrease pH

Caption: Hypothetical effect of pH on the protonation state and fluorescence of this compound.

Experimental_Workflow A Prepare Buffers (pH 3-10) B Add this compound to Buffers (Constant Concentration) A->B C Measure Fluorescence (Spectrofluorometer) B->C D Plot Fluorescence vs. pH C->D E Analyze pH Profile D->E

Caption: Workflow for determining the pH-dependent fluorescence profile.

References

Technical Support Center: Preventing FITC-Dextran Leakage in Tissue Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot FITC-dextran leakage during vascular permeability experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of artificial FITC-dextran leakage in tissue preparations?

A1: Artificial leakage, not related to the experimental conditions, is often due to mechanical damage to the tissue and blood vessels. This can occur during tissue slicing, mounting on slides, or overly aggressive handling.[1] Another major cause is improper freezing of the tissue, which can lead to ice crystal formation and rupture of cell membranes and capillaries.[1] For in vivo studies, excessively high perfusion pressure can also cause capillaries to rupture, leading to false-positive results.[1]

Q2: How does the molecular weight of FITC-dextran affect leakage?

A2: The molecular weight of FITC-dextran is a critical factor. Lower molecular weight dextrans (e.g., 4 kDa) are more susceptible to leakage and can be washed out of the tissue during fixation and processing steps, potentially leading to false-negative results.[2][3][4] Higher molecular weight dextrans (e.g., 40 kDa, 70 kDa, and 150 kDa) are less permeable and are therefore more suitable for studies where baseline vascular integrity is being assessed.[3][4][5][6] The choice of molecular weight should be appropriate for the specific research question and the expected degree of vascular permeability.

Q3: Can the fixation method influence the detection of FITC-dextran leakage?

A3: Absolutely. Standard fixation methods using paraformaldehyde (PFA) and sucrose can cause low molecular weight FITC-dextrans to dissolve and be washed out of the tissue, making it impossible to detect their extravasation.[2][3][4] To avoid this, especially when using low molecular weight dextrans, it is recommended to use immediate freezing of fresh tissue.[2][3][4]

Q4: What is cryoprotection and why is it important?

A4: Cryoprotection is a technique used to protect tissue from damage during freezing. It involves incubating the tissue in a solution (e.g., sucrose) that reduces the formation of damaging ice crystals.[1] This is essential for preserving the structural integrity of cells and blood vessels, thereby preventing artificial leakage of FITC-dextran.[1]

Q5: How can I minimize photobleaching of the FITC signal?

A5: FITC is susceptible to photobleaching (fading of the fluorescent signal upon exposure to light). To minimize this, it is crucial to work in low-light conditions whenever possible and to protect the tissue from bright ambient light by covering it with foil.[1] During imaging, use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio.

Troubleshooting Guides

Problem 1: High background fluorescence or diffuse leakage throughout the tissue section.

This can make it difficult to distinguish between specific leakage and non-specific signal.

Potential Cause Recommended Solution
Mechanical damage during tissue processing Handle tissue sections gently with a fine brush during slicing and mounting.[1] Use subbed slides to help the tissue adhere and flatten, preventing it from lifting off during incubations.[1]
Improper freezing leading to tissue damage Ensure proper cryoprotection of the tissue before flash freezing to prevent osmotic changes that can burst cells.[1] Do not immerse the tissue in 2-methylbutane for longer than 5 minutes, as this can cause fracturing.[1]
High perfusion pressure If perfusing FITC-dextran, use a controlled flow rate to avoid rupturing capillaries. For a 250-300g rat, a rate of 12 mL per minute has been suggested.[1]
Low molecular weight dextran washout For low molecular weight FITC-dextrans (e.g., 4 kDa), avoid fixation with paraformaldehyde and sucrose. Instead, opt for immediate freezing of the fresh tissue to immobilize the tracer.[2][3][4]
Contaminated slides or reagents Use clean, high-quality slides. Avoid using lab tissues like Kimwipes for cleaning, as they can leave fluorescent debris; a microfiber cloth is a better option.[1] Ensure all solutions are properly prepared and filtered if necessary.
Problem 2: No or very low FITC-dextran signal detected.
Potential Cause Recommended Solution
Washout of low molecular weight dextran As mentioned previously, standard fixation can wash out smaller dextrans. Use freshly frozen tissue sections for low molecular weight dextrans.[2][3][4]
Insufficient amount of FITC-dextran perfused The volume of perfused FITC-dextran may need to be adjusted based on the animal's weight. Heavier animals may require a larger volume to adequately fill the vasculature.[1]
Photobleaching Protect the tissue from light at all stages of the experiment.[1] Use appropriate imaging settings to minimize light exposure.
Incomplete solubilization of FITC-dextran Ensure the FITC-dextran powder is completely dissolved in cold PBS before perfusion.[1]
Delayed tissue processing Decapitate the animal and remove the brain immediately after perfusion is complete to minimize artificial leakage in the absence of active perfusion.[1]

Quantitative Data Summary

The following table summarizes data on the vascular permeability of different molecular weight FITC-dextrans in various mouse strains. This data highlights the size-dependent nature of vascular leakage.

Mouse StrainFITC-Dextran Molecular Weight (Hydrodynamic Diameter)Initial Permeability Rate (Mean ± SEM)Key Finding
BALB/c40 kDa (8.6 nm)0.00344 ± 0.00015Significantly higher leakage compared to larger dextrans.[6]
BALB/c70 kDa (10.17 nm)0.00128 ± 0.0006Intermediate leakage.[6]
BALB/c150 kDa (15.87 nm)0.00083 ± 0.00005Lowest leakage among the tested sizes.[6]
C2J40 kDa (8.6 nm)Not specified, but lower than BALB/cStrain-dependent differences in vascular permeability were observed.[6]
ICR40 kDa (8.6 nm)Not specified, but lower than BALB/cStrain-dependent differences in vascular permeability were observed.[6]

Experimental Protocols

Protocol 1: In Vivo Vascular Permeability Assay (Blood-Brain Barrier)

This protocol is adapted for assessing blood-brain barrier integrity in rats.

  • Preparation of FITC-Dextran Solution:

    • Dissolve 10,000 Da FITC-dextran in cold 0.1M PBS (pH 7.4) to a final concentration of 10 mg/mL.[1]

    • Ensure the solution is completely solubilized and kept cold.[1]

  • Transcardial Perfusion:

    • Anesthetize the rat according to approved institutional protocols.

    • Perform a thoracotomy to expose the heart.

    • Insert a needle into the left ventricle for perfusion.

    • Make a small incision in the right atrium to allow for drainage.[1]

    • Perfuse 12 mL of the cold FITC-dextran solution at a rate of 12 mL per minute for a 250-300g rat.[1]

  • Tissue Collection and Processing:

    • Immediately after perfusion, decapitate the rat.[1]

    • Quickly remove the brain and perform cryoprotection by immersing it in a sucrose solution.[1]

    • Flash-freeze the brain in 2-methylbutane cooled on dry ice for no more than 5 minutes.[1]

    • Store the brain at -80°C until sectioning.

  • Cryosectioning and Mounting:

    • Cut tissue sections (e.g., 50 µm thick) on a cryostat at -19°C.[2]

    • Carefully transfer the sections from the cryostat blade to subbed slides using a fine brush to avoid mechanical damage.[1]

  • Imaging:

    • Image the sections using a confocal microscope.

    • Use a 488 nm excitation laser and an emission collection spectrum of 504–556 nm for FITC-dextran visualization.[1]

    • Maintain consistent imaging parameters (gain, offset, exposure) for all samples within an experiment to allow for accurate comparison.[1]

Protocol 2: In Vitro Vascular Permeability Assay (Transwell System)

This protocol is a general guide for assessing endothelial monolayer permeability in a transwell system.

  • Cell Seeding:

    • Seed endothelial cells (e.g., HUVECs) onto collagen-coated transwell inserts at a density that allows for the formation of a confluent monolayer within a few days (e.g., 100,000 to 200,000 cells per insert).[7]

  • Monolayer Formation and Treatment:

    • Culture the cells for 72 hours in growth medium to allow for the formation of tight junctions.[7]

    • Treat the cell monolayer with the compounds of interest (e.g., cytokines, growth factors) for the desired duration (e.g., 2 to 24 hours).[7]

  • Permeability Assay:

    • Add high molecular weight FITC-dextran to the upper chamber (on top of the cells).[7]

    • Incubate for a defined period to allow the FITC-dextran to pass through the endothelial monolayer into the lower chamber.

  • Quantification:

    • Collect samples from the lower chamber.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for FITC (e.g., 485 nm excitation and 535 nm emission).[7]

    • The amount of fluorescence in the lower chamber is proportional to the permeability of the monolayer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_solution Prepare FITC-Dextran Solution perfusion Transcardial Perfusion prep_solution->perfusion prep_animal Anesthetize Animal prep_animal->perfusion tissue_collection Tissue Collection & Cryoprotection perfusion->tissue_collection freezing Flash Freezing tissue_collection->freezing sectioning Cryosectioning freezing->sectioning imaging Confocal Microscopy sectioning->imaging quantification Image Analysis & Quantification imaging->quantification

Caption: Experimental workflow for an in vivo FITC-dextran vascular permeability assay.

troubleshooting_logic start High Background or Diffuse Leakage? cause1 Mechanical Damage? start->cause1 Yes end_node Problem Resolved start->end_node No sol1 Handle Tissue Gently Use Subbed Slides cause1->sol1 Yes cause2 Improper Freezing? cause1->cause2 No sol1->end_node sol2 Ensure Cryoprotection Optimize Freezing Time cause2->sol2 Yes cause3 High Perfusion Pressure? cause2->cause3 No sol2->end_node sol3 Control Flow Rate cause3->sol3 Yes cause4 Low MW Dextran Washout? cause3->cause4 No sol3->end_node sol4 Use Fresh Frozen Tissue Avoid PFA Fixation cause4->sol4 Yes cause4->end_node No sol4->end_node

Caption: Troubleshooting logic for high background or diffuse FITC-dextran leakage.

signaling_pathway agonist Vasoactive Agonists (VEGF, Histamine) receptor Endothelial Cell Receptors agonist->receptor signaling Intracellular Signaling (e.g., Src kinases) receptor->signaling junctions Disruption of Adherens & Tight Junctions signaling->junctions permeability Increased Paracellular Permeability junctions->permeability leakage FITC-Dextran Leakage permeability->leakage

Caption: Simplified signaling pathway for agonist-induced vascular permeability.

References

SC-46944 signal quenching issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific compound "SC-46944" is not available in publicly accessible resources. The following troubleshooting guide is based on general principles of signal quenching in fluorescence-based assays and may not be specific to this compound. Researchers should consult any available manufacturer's documentation for this compound for specific guidance.

Frequently Asked Questions (FAQs)

Q1: What is signal quenching and why does it occur?

Signal quenching is a phenomenon that results in the reduction of fluorescence intensity. This can be caused by a variety of processes, including Förster Resonance Energy Transfer (FRET), collisional quenching, and static quenching. In experimental settings, factors such as high compound concentration, presence of certain ions, or improper buffer conditions can lead to unexpected signal loss.

Q2: How can I determine if the signal loss I'm observing is due to quenching?

To investigate if signal loss is due to quenching, you can perform a dilution series of your compound (in this case, this compound). If the signal intensity does not decrease linearly with dilution and instead shows a disproportionate increase at lower concentrations, quenching at higher concentrations is a likely cause. Additionally, examining the fluorescence lifetime of your fluorophore in the presence and absence of the compound can help distinguish between different quenching mechanisms.

Troubleshooting Guide for Signal Quenching

Issue Potential Cause Recommended Solution
Complete loss of signal upon addition of this compound High concentration of this compound leading to aggregation or strong quenching.Perform a dose-response experiment starting from a much lower concentration of this compound.
Interference with the fluorophore excitation or emission wavelengths.Check the absorbance spectrum of this compound to see if it overlaps with the fluorophore's excitation or emission spectra.
Chemical reaction or degradation of the fluorophore.Analyze the stability of the fluorophore in the presence of this compound over time.
Signal decreases over time after adding this compound Photobleaching of the fluorophore.Reduce the intensity and duration of the excitation light. Use an anti-fading agent in the buffer.
Instability of this compound or the target molecule.Ensure the stability of all components under the experimental conditions (temperature, pH, light exposure).
High background signal Non-specific binding of the fluorescent probe.Optimize washing steps and consider using a blocking agent.
Autofluorescence from this compound or other sample components.Measure the fluorescence of a sample containing this compound but without the fluorescent probe to determine its contribution to the background.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform a serial dilution of the this compound stock solution to create a range of concentrations. A broad range (e.g., from 100 µM down to 1 nM) is recommended for initial experiments.

  • Add each concentration of this compound to your assay system containing the fluorescent probe and the target molecule.

  • Incubate for the desired period under standard assay conditions.

  • Measure the fluorescence intensity for each concentration.

  • Plot the signal intensity as a function of this compound concentration to identify the optimal range where the desired effect is observed without significant quenching.

Visualizing Experimental Logic

The following diagram illustrates a general troubleshooting workflow for signal quenching issues.

SignalQuenchingTroubleshooting start Signal Quenching Observed check_concentration Is Compound Concentration Too High? start->check_concentration perform_dilution Perform Serial Dilution check_concentration->perform_dilution Yes check_overlap Check Spectral Overlap check_concentration->check_overlap No optimize_conditions Optimize Assay Conditions perform_dilution->optimize_conditions measure_absorbance Measure Compound Absorbance Spectrum check_overlap->measure_absorbance Yes check_stability Investigate Stability Issues check_overlap->check_stability No measure_absorbance->optimize_conditions time_course_exp Perform Time-Course Experiment check_stability->time_course_exp Yes check_stability->optimize_conditions No time_course_exp->optimize_conditions end Issue Resolved optimize_conditions->end

Caption: Troubleshooting workflow for signal quenching.

Technical Support Center: Optimizing FITC-Dextran Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in FITC-dextran experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for FITC-dextran?

A1: For optimal detection, FITC-dextran should be excited around 490-495 nm, with the peak emission collected around 520-525 nm.[1][2][3] It is crucial to use appropriate filters on your imaging system to specifically capture the emission spectrum of FITC and exclude light of other wavelengths, which can be a source of background noise.[1]

Q2: How does pH affect FITC-dextran fluorescence?

A2: The fluorescence intensity of FITC is highly sensitive to pH.[4] The maximal fluorescence intensity is observed at a pH greater than 8.0.[5] In acidic environments, such as the lumen of lysosomes, FITC fluorescence is quenched.[4] This property can be leveraged in studies of lysosomal exocytosis, where the dequenching of FITC-dextran upon release into the neutral extracellular space serves as a signal.[4] When designing experiments, it is important to consider and control the pH of the imaging buffer to ensure consistent and optimal fluorescence.

Q3: How do I choose the correct molecular weight of FITC-dextran for my experiment?

A3: The choice of FITC-dextran molecular weight is critical and depends on the specific application. Different molecular weights are used to study the permeability of various biological barriers.

  • Low Molecular Weight (e.g., 4-10 kDa): Used to assess the permeability of tight junctions and the blood-brain barrier to small solutes and ions.[6][7]

  • Medium Molecular Weight (e.g., 40-70 kDa): Suitable for studying vascular endothelial barrier function and tissue permeability.[6]

  • High Molecular Weight (≥150 kDa): Employed for monitoring vascular permeability dynamics and macrophage phagocytosis.[6]

Q4: What are the key factors that can affect the conjugation of FITC to dextran?

A4: Several factors can influence the quality of FITC-dextran conjugates, which can in turn affect signal intensity and consistency. These include:

  • pH: An optimal pH of 8.0-9.0 is recommended for the conjugation reaction.[8]

  • Temperature: The reaction is typically carried out between 4-25°C.[8]

  • Reaction Time: An optimal reaction time is between 1-2 hours.[8]

  • FITC-to-Dextran Ratio: High concentrations of either component can lead to aggregation or incomplete conjugation, while low concentrations may result in a low yield or a weak fluorescent signal.[8]

Troubleshooting Guides

This section addresses common issues encountered during FITC-dextran experiments and provides step-by-step solutions to improve your signal-to-noise ratio.

Issue 1: High Background Fluorescence

High background can obscure the specific signal from FITC-dextran, making quantification difficult.

Possible Causes & Solutions:

CauseRecommended Solution
Unbound FITC-dextran After incubation, wash the sample 2-3 times with a buffered saline solution like PBS to remove any unbound fluorophores.[9]
Autofluorescence Image a control sample that has not been treated with FITC-dextran to assess the level of intrinsic fluorescence. If autofluorescence is high, consider using spectral imaging and linear unmixing to separate the specific FITC signal.
Non-specific Binding Use blocking solutions, such as bovine serum albumin (BSA), to reduce non-specific binding of the conjugate to cellular or tissue components.[10]
Imaging Media Use an optically clear, phenol red-free imaging medium or buffered saline solution during image acquisition to reduce background fluorescence from the media itself.[9]
Vessel Type Image samples in glass-bottom dishes or plates, as plastic can be a significant source of background fluorescence.[9]
Improper Blanking For in vivo studies measuring serum FITC-dextran, use serum from an animal that did not receive FITC-dextran as a blank for your measurements.[11]

Logical Workflow for Troubleshooting High Background

start High Background Fluorescence q1 Are you washing the sample sufficiently? start->q1 sol1 Increase the number and duration of wash steps. q1->sol1 No q2 Is autofluorescence a contributing factor? q1->q2 Yes sol1->q2 sol2 Image control samples and use spectral unmixing if necessary. q2->sol2 Yes q3 Are you using an appropriate imaging medium? q2->q3 No sol2->q3 sol3 Switch to a phenol red-free, optically clear medium. q3->sol3 No q4 Is non-specific binding occurring? q3->q4 Yes sol3->q4 sol4 Incorporate a blocking step (e.g., with BSA). q4->sol4 Yes end Improved Signal-to-Noise Ratio q4->end No sol4->end

Troubleshooting workflow for high background fluorescence.
Issue 2: Photobleaching (Signal Fades Rapidly)

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of signal upon exposure to light. FITC is known to be susceptible to photobleaching.[12]

Possible Causes & Solutions:

CauseRecommended Solution
Excessive Light Exposure Minimize the sample's exposure to excitation light. Use transmitted light to find the area of interest and focus, then switch to fluorescence for image capture.[13]
High Light Intensity Reduce the intensity of the excitation light by using neutral-density filters or adjusting the laser power on a confocal microscope.[14] While this may result in a dimmer image, it can be compensated by increasing the exposure time or gain, but a balance must be found to avoid introducing noise.[14]
Lack of Protective Media For fixed samples, use a commercially available antifade mounting medium to protect the fluorophore from photobleaching.[13][14]
Fluorophore Instability If photobleaching remains a significant issue, consider using more photostable fluorophores with similar spectral properties to FITC, such as Alexa Fluor™ 488.[12]

Experimental Workflow to Minimize Photobleaching

prep Sample Preparation (Staining with FITC-Dextran) mount Mounting with Antifade Reagent (for fixed samples) prep->mount locate Locate Region of Interest (using transmitted light) mount->locate acquire Image Acquisition locate->acquire settings Optimize Acquisition Settings: - Minimize light intensity - Use shortest possible exposure time - Adjust gain appropriately acquire->settings analyze Data Analysis acquire->analyze

Workflow to reduce photobleaching during imaging.
Issue 3: Low or Inconsistent Signal Intensity

A weak or variable signal can make it difficult to detect changes between experimental groups.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal FITC-dextran Concentration Titrate the concentration of FITC-dextran to find the optimal concentration that provides a bright signal without causing excessive background.[9]
Insufficient Incubation Time Optimize the incubation time to ensure adequate uptake or distribution of the FITC-dextran within the sample.
Poor Perfusion (In Vivo) In perfusion experiments, ensure the perfusion is carried out correctly. The liver clearing within 5-10 seconds can be an indicator of good perfusion.[1] Ensure the incision in the right atrium is large enough to prevent back pressure.[1]
Tracer Washout (Histology) For low molecular weight FITC-dextrans, which are highly water-soluble, avoid preparation methods involving paraformaldehyde and sucrose as these can wash out the tracer.[7][15] Immediate freezing of the tissue is recommended to immobilize the tracer.[7]
Inconsistent Imaging Settings Use the same gain, offset, and exposure settings for all images captured within a single experiment, including control and treated groups.[1]
Sample Dilution Effects When analyzing plasma or serum samples, ensure that the ratio of plasma to PBS is consistent across all samples and standards, as protein content can interfere with fluorescence intensity.[2][16]

Quantitative Data Summary

Table 1: FITC-Dextran Spectral Properties & Imaging Settings

ParameterRecommended Value/SettingSource(s)
Excitation Wavelength 490 - 495 nm[1][2][3]
Emission Wavelength 520 - 525 nm[1][2][3]
Confocal Laser Line 488 nm[1]
Confocal Emission Collection 504 - 556 nm bandpass filter[1]

Table 2: Recommended Concentrations & Dosages

ApplicationMolecular WeightRecommended Concentration/DosageSource(s)
In Vivo Gut Permeability (Mouse) 40 kDa10 ml/kg by oral gavage[2]
In Vivo Gut Permeability (Chicken) 3-5 kDa8.32 mg/kg[11]
In Vivo Blood-Brain Barrier (Rat) 10 kDa10 mg/mL solution (12 mL for 250-300g rat)[1]
In Vitro Trans-epithelial Permeability 4 kDa1 mg/mL[17]
In Vitro Cell Labeling (Apoptosis) 10 kDa1.13 µM (final concentration)[3]

Experimental Protocols

Protocol 1: In Vivo Blood-Brain Barrier Permeability Assessment in Rodents

This protocol is adapted from procedures used to assess FITC-dextran extravasation as a measure of blood-brain barrier permeability.[1]

Materials:

  • FITC-dextran (e.g., 10 kDa)

  • Cold 0.1M PBS, pH 7.4

  • Perfusion pump

  • Surgical tools

  • Foil

Procedure:

  • Prepare FITC-dextran Solution: Dissolve FITC-dextran in cold 0.1M PBS to the desired concentration (e.g., 10 mg/mL). Ensure it is completely solubilized. Protect the solution from light with foil.[1]

  • Animal Preparation: Anesthetize the animal according to approved institutional protocols.

  • Perfusion Setup: Perform the perfusion under low light conditions to minimize quenching of the FITC-dextran.[1]

  • Surgical Procedure: Expose the heart and insert a perfusion needle into the left ventricle. Make a sufficiently large incision (~0.5 cm) in the right atrium to allow for blood outflow.[1]

  • Perfusion: Perfuse the animal with the FITC-dextran solution at a controlled rate (e.g., 12 mL/minute for a rat). The liver should begin to clear within 5-10 seconds.[1]

  • Tissue Collection: Immediately after perfusion, decapitate the animal and dissect the brain.

  • Tissue Processing: To avoid washout of low molecular weight FITC-dextran, it is recommended to immediately freeze the brain tissue in isopentane cooled with dry ice.[7]

  • Sectioning: Cut cryosections and mount them on slides. Handle sections gently to avoid mechanical damage to blood vessels.[1]

  • Imaging: Image the sections using a confocal microscope with a 488 nm excitation laser and an emission filter appropriate for FITC (e.g., 504-556 nm).[1] Use consistent imaging settings for all samples.[1]

Protocol 2: In Vitro Trans-Epithelial Permeability Assay

This protocol describes a method to quantify the permeability of an epithelial cell monolayer cultured on a transwell insert.[17]

Materials:

  • Epithelial cells cultured on permeable transwell inserts

  • FITC-dextran (e.g., 4 kDa)

  • Phenol red-free cell culture medium

  • Multi-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare FITC-Dextran Solution: Dissolve FITC-dextran in warm (37°C), phenol red-free medium to a final concentration of 1 mg/mL. Protect the solution from light.[17]

  • Cell Preparation: Wash the epithelial cell monolayers in the transwell inserts with warm medium.

  • Experimental Setup: Place the transwell inserts into a new multi-well plate containing fresh phenol red-free medium in the basolateral (bottom) compartment.

  • Initiate Assay: Aspirate the medium from the apical (top) compartment and replace it with the FITC-dextran solution.[17]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes to several hours), protected from light.[17][18]

  • Sample Collection: At the end of the incubation, collect the medium from the basolateral compartment.[17]

  • Quantification: Transfer the collected basolateral medium to a black 96-well plate. Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~528 nm.[11]

  • Data Analysis: Calculate the amount of FITC-dextran that has passed through the monolayer by comparing the fluorescence readings to a standard curve of known FITC-dextran concentrations.

References

Dextran-FITC Conjugation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of dextran with fluorescein isothiocyanate (FITC).

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the efficiency of dextran-FITC conjugation?

A1: Several factors can significantly impact the success of your dextran-FITC conjugation reaction. The primary factors include pH, the molar ratio of FITC to dextran, reaction temperature, and reaction time.[1] The purity of the reagents and the presence of any interfering substances can also play a crucial role.

Q2: What is the optimal pH for the conjugation reaction?

A2: The optimal pH for the reaction between FITC and the hydroxyl groups of dextran is typically in the alkaline range, between 8.0 and 9.0.[1] This pH is crucial because the isothiocyanate group of FITC reacts with deprotonated hydroxyl groups on the dextran molecule.

Q3: How do I determine the correct FITC-to-dextran molar ratio?

A3: The ideal molar ratio of FITC to dextran depends on the molecular weight of the dextran and the desired degree of labeling. A higher ratio of FITC to dextran will generally result in a higher degree of substitution, but excessive FITC can lead to aggregation and fluorescence quenching.[1][2] It is advisable to perform small-scale optimization experiments to determine the optimal ratio for your specific application.

Q4: What is the recommended temperature and duration for the conjugation reaction?

A4: The conjugation reaction is typically carried out at room temperature (around 20-25°C) or at 4°C.[1] The reaction time can vary from a few hours to overnight. Longer reaction times at lower temperatures can sometimes lead to more controlled conjugation with less non-specific binding. A typical reaction time is between 1 to 2 hours.[1]

Q5: How can I purify the FITC-dextran conjugate after the reaction?

A5: Purification is essential to remove unreacted FITC and other impurities. Common purification methods include dialysis, gel filtration chromatography (e.g., using Sephadex G-25), and precipitation with ethanol.[3] The choice of method depends on the scale of your reaction and the required purity of the final product.

Q6: How do I calculate the degree of substitution (DS) of my FITC-dextran conjugate?

A6: The degree of substitution, which represents the number of FITC molecules per dextran molecule, can be determined spectrophotometrically. You will need to measure the absorbance of the purified conjugate at two wavelengths: around 495 nm (the absorbance maximum for FITC) and another wavelength where dextran absorbs (or use a standard curve for dextran concentration). While a direct absorbance reading for dextran is not common, you can determine the dextran concentration by other means, such as the phenol-sulfuric acid method, before calculating the DS. The molar extinction coefficient of FITC at its absorbance maximum is a key parameter in this calculation.

Q7: Can I use a different fluorescent dye instead of FITC?

A7: Yes, other fluorescent dyes with amine-reactive groups, such as other isothiocyanates or succinimidyl esters, can be used to label dextran. The choice of dye will depend on the desired excitation and emission wavelengths for your application.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Fluorescence Signal - Low degree of substitution.- Fluorescence quenching due to over-labeling.- pH of the final solution is too acidic.- Degradation of FITC.- Increase the FITC-to-dextran molar ratio in the conjugation reaction.- Optimize the reaction time and temperature.- Decrease the FITC-to-dextran molar ratio.- Ensure the pH of your final solution is in the optimal range for FITC fluorescence (pH 7-9).- Protect FITC and the conjugate from light exposure. Prepare FITC solutions fresh.
Precipitation or Aggregation of the Conjugate - High degree of labeling leading to increased hydrophobicity.- High concentration of the conjugate.- Presence of impurities.- Reduce the FITC-to-dextran molar ratio.- Perform the conjugation at a lower temperature.- Work with more dilute solutions.- Ensure thorough purification to remove unreacted FITC and byproducts.
Non-specific Binding in Biological Assays - Presence of free, unreacted FITC.- High degree of labeling causing non-specific interactions.- Improve the purification process to ensure complete removal of free FITC. Consider using a combination of dialysis and gel filtration.- Optimize the degree of substitution to a lower level.
Inconsistent Results Between Batches - Variation in reaction conditions (pH, temperature, time).- Inconsistent reagent quality or concentration.- Incomplete dissolution of reagents.- Standardize all reaction parameters and document them carefully for each batch.- Use high-quality reagents and accurately measure their concentrations.- Ensure complete dissolution of both dextran and FITC before starting the reaction.
Difficulty Dissolving Dextran - High molecular weight dextran.- Inappropriate solvent.- Gently warm the solution while stirring.[4]- Use an appropriate buffer, such as a carbonate-bicarbonate buffer for the conjugation reaction.

Experimental Protocols

Detailed Protocol for Dextran-FITC Conjugation

This protocol provides a general guideline for the conjugation of FITC to dextran. Optimization may be required based on the molecular weight of the dextran and the desired degree of substitution.

Materials:

  • Dextran

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Carbonate-Bicarbonate Buffer (pH 9.0)

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Stir plate and stir bar

  • Spectrophotometer

Procedure:

  • Prepare Dextran Solution: Dissolve the desired amount of dextran in the 0.1 M carbonate-bicarbonate buffer (pH 9.0) to achieve the target concentration (e.g., 10-20 mg/mL). Stir until fully dissolved. Gentle warming may be necessary for high molecular weight dextrans.

  • Prepare FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1-5 mg/mL. Protect the solution from light.

  • Conjugation Reaction: While stirring the dextran solution, slowly add the FITC solution dropwise. The molar ratio of FITC to dextran should be optimized, but a starting point of 1.5 to 5 moles of FITC per mole of dextran is common.

  • Incubation: Cover the reaction vessel with aluminum foil to protect it from light and continue stirring at room temperature for 2-4 hours, or overnight at 4°C.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off (e.g., 10-14 kDa for dextrans > 40 kDa).

    • Dialyze against a large volume of distilled water or phosphate-buffered saline (PBS) at 4°C for 2-3 days, with several changes of the dialysis buffer. This will remove unreacted FITC and other small molecule impurities.

    • Alternatively, the conjugate can be purified by gel filtration chromatography using a resin like Sephadex G-25.

  • Lyophilization (Optional): The purified FITC-dextran solution can be lyophilized to obtain a stable powder for long-term storage.

  • Characterization: Determine the degree of substitution using spectrophotometry. Store the final product protected from light at 4°C (solution) or -20°C (lyophilized powder).

Visualizations

Dextran_FITC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_final Final Product Dextran Dissolve Dextran in Buffer (pH 9.0) Mix Mix Dextran and FITC Solutions Dextran->Mix FITC Dissolve FITC in DMSO FITC->Mix Incubate Incubate (RT or 4°C) Protected from Light Mix->Incubate Purify Purify Conjugate (Dialysis/Gel Filtration) Incubate->Purify Characterize Characterize (Degree of Substitution) Purify->Characterize Store Store Conjugate Characterize->Store

Caption: Experimental workflow for dextran-FITC conjugation.

Factors_Affecting_Conjugation center Dextran-FITC Conjugation Efficiency pH pH (Optimal: 8.0-9.0) pH->center Ratio FITC:Dextran Ratio (Optimization Required) Ratio->center Temp Temperature (Room Temp or 4°C) Temp->center Time Reaction Time (Hours to Overnight) Time->center Purity Reagent Purity (High Purity Recommended) Purity->center

Caption: Key factors influencing dextran-FITC conjugation efficiency.

References

Technical Support Center: SC-46944 Stability and Storage Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of SC-46944, a potent, orally active renin inhibitor. The information is intended for researchers, scientists, and drug development professionals. Please note that detailed, publicly available stability data for this compound is limited. Therefore, the following recommendations are based on general best practices for similar compounds and available vendor information.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound as a solid?

For long-term storage, it is recommended to store solid this compound at -20°C. For short-term storage, 2-8°C is acceptable. The compound should be stored in a tightly sealed container to protect it from moisture.

Q2: How should I prepare and store stock solutions of this compound?

It is crucial to use an appropriate solvent to dissolve this compound. The choice of solvent will depend on the experimental requirements. Once in solution, it is recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. As a general guideline for similar renin inhibitors, stock solutions stored at -20°C may be stable for up to one month, while storage at -80°C could extend stability to six months. However, it is highly recommended to perform stability tests for your specific experimental conditions.

Q3: What are the best practices for handling this compound?

When handling this compound, it is important to follow standard laboratory safety procedures. Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust. Avoid direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Q4: Is this compound sensitive to light?

While specific photostability data for this compound is not available, it is a general best practice to protect all research compounds from prolonged exposure to light. Store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Compound degradation due to improper storage or handling.- Review your storage and handling procedures. - Ensure the compound has not been subjected to multiple freeze-thaw cycles. - Prepare fresh stock solutions from the solid compound. - Perform a quality control check of your compound if possible (e.g., by HPLC).
Difficulty dissolving the compound Use of an inappropriate solvent or insufficient mixing.- Consult the manufacturer's datasheet for recommended solvents, if available. - If no specific information is available, test solubility in small amounts of common laboratory solvents (e.g., DMSO, ethanol). - Use sonication or gentle warming to aid dissolution, but be cautious as heat may degrade the compound.
Precipitation of the compound in solution The solution is supersaturated, or the storage temperature is too high.- Ensure the concentration of your solution is not above the solubility limit of the solvent. - Store solutions at the recommended low temperatures (-20°C or -80°C) to minimize solvent evaporation and maintain stability.

Experimental Protocols

Detailed experimental protocols for stability testing would involve techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the purity of this compound over time under various conditions (e.g., different temperatures, pH values, and light exposure). A typical protocol would involve:

  • Preparation of Samples: Prepare solutions of this compound in the desired solvent at a known concentration.

  • Storage Conditions: Aliquot the solutions and store them under different conditions (e.g., -80°C, -20°C, 4°C, room temperature, exposed to light, protected from light).

  • Time Points: At specified time intervals (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

  • HPLC Analysis: Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to identify any degradation products.

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep Prepare this compound Stock Solution aliquot Aliquot into Single-Use Vials prep->aliquot storage_conditions Store under various conditions: -80°C, -20°C, 4°C, RT Light vs. Dark aliquot->storage_conditions sampling Collect Aliquots at Time Points storage_conditions->sampling hplc HPLC Analysis sampling->hplc data Data Analysis & Stability Assessment hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin SC46944 This compound (Renin Inhibitor) SC46944->Renin Inhibition AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction & Other Effects AT1R->Vasoconstriction

Caption: Simplified diagram of the Renin-Angiotensin System and the inhibitory action of this compound.

Validation & Comparative

Strengthening Barrier Integrity Data: A Guide to Validating FITC-dextran Permeability with TEER Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating cellular barrier function, the combination of Fluorescein isothiocyanate (FITC)-dextran permeability assays and Trans-Epithelial Electrical Resistance (TEER) measurements offers a robust and comprehensive approach to validating experimental results. While both methods assess the integrity of epithelial or endothelial monolayers, they measure distinct physical properties. This guide provides a comparative overview, detailed experimental protocols, and supporting data to effectively integrate these two powerful techniques.

The FITC-dextran permeability assay directly measures the flux of a fluorescently labeled macromolecule across a cell monolayer, providing a quantitative assessment of paracellular transport.[1] Conversely, TEER measurement offers a non-invasive, real-time evaluation of the electrical resistance across the monolayer, which is primarily influenced by the tightness of the junctions between cells.[2][3] A high TEER value generally indicates a well-formed, less permeable barrier, while a low TEER value suggests a compromised or "leaky" barrier.[4]

Studies have consistently demonstrated a significant inverse correlation between TEER values and FITC-dextran permeability.[5] As TEER increases, indicating tighter cellular junctions, the passage of FITC-dextran across the monolayer decreases. This complementary relationship allows for a more confident assessment of barrier function than either method used in isolation. For instance, a decrease in TEER following treatment with a compound, coupled with a corresponding increase in FITC-dextran permeability, provides strong evidence of compromised barrier integrity.

Data Presentation: A Comparative Analysis

The following table summarizes quantitative data from representative studies, illustrating the inverse relationship between TEER and FITC-dextran permeability in various cell culture models.

Cell TypeConditionTEER (Ω·cm²)FITC-dextran Permeability (Papp, 10⁻⁶ cm/s)Reference
bEnd.3 (murine brain endothelial cells)Control~100~1.5[5]
bEnd.3 (murine brain endothelial cells)Treatment~40~4.0[5]
Caco-2 (human colon epithelial cells)Differentiated Monolayer>500Low (specific value not provided)[6]
RPMI 2650 (human nasal epithelial cells)21 days ALI culture~150Higher than primary cells[6]
Olfactory Epithelial Primary Cells (porcine)21 days ALI culture~450Lower than RPMI 2650[6]
Respiratory Epithelial Primary Cells (porcine)21 days ALI culture~600Lower than RPMI 2650[6]

Note: The permeability coefficient (Papp) is a common metric for expressing the rate of passage of a substance across a barrier. A higher Papp value indicates greater permeability.

Experimental Protocols

Trans-Epithelial Electrical Resistance (TEER) Measurement

TEER measurement is a non-invasive technique used to assess the integrity of tight junction dynamics in real-time.[2]

Materials:

  • Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes (e.g., STX2) or an EndOhm chamber.[2][7]

  • Cell culture inserts (e.g., Transwells®) with a confluent monolayer of cells.

  • Sterile phosphate-buffered saline (PBS) or cell culture medium.

  • 70% ethanol for electrode sterilization.

Procedure:

  • Sterilize the electrodes by immersing them in 70% ethanol for at least 15 minutes, followed by washing with sterile PBS or culture medium.[8]

  • Equilibrate the cell culture plates to room temperature, as temperature fluctuations can affect TEER readings.[9]

  • Place the longer electrode in the basolateral compartment (outside the insert) and the shorter electrode in the apical compartment (inside the insert), ensuring the electrodes are not touching the cell monolayer.[8]

  • Record the resistance reading in Ohms (Ω).

  • Measure the resistance of a blank insert containing only medium to determine the background resistance.

  • Calculate the TEER value by subtracting the blank resistance from the resistance of the cell monolayer and then multiplying by the surface area of the insert (in cm²). The final units are Ω·cm².[4]

FITC-dextran Permeability Assay

This assay quantifies the passage of FITC-dextran, a fluorescently labeled polysaccharide, across the cell monolayer.[10][11]

Materials:

  • FITC-dextran (commonly 4 kDa or 70 kDa).[12][13]

  • Cell culture inserts with a confluent monolayer of cells.

  • Phenol red-free cell culture medium.

  • Fluorometer or microplate reader capable of measuring fluorescence at an excitation/emission of ~490/520 nm.

  • Black, opaque-bottom 96-well plates.[14]

Procedure:

  • Wash the cell monolayers in the inserts with warm, phenol red-free medium.

  • Add fresh phenol red-free medium to the basolateral compartment.

  • In the apical compartment, replace the medium with a solution containing a known concentration of FITC-dextran (e.g., 1 mg/mL).[10]

  • Incubate the plates at 37°C for a defined period (e.g., 1-4 hours).[12] Protect the plates from light.[10]

  • At the end of the incubation, collect samples from the basolateral compartment.

  • Prepare a standard curve using serial dilutions of the FITC-dextran solution.[15]

  • Transfer the collected samples and standards to a black 96-well plate.

  • Measure the fluorescence intensity using a fluorometer.

  • Calculate the concentration of FITC-dextran that has passed into the basolateral compartment by comparing the fluorescence of the samples to the standard curve. This can then be used to calculate the permeability coefficient (Papp).[16]

Visualizing the Relationship: Experimental Workflow

The following diagram illustrates the logical workflow for validating barrier function using both TEER and FITC-dextran permeability assays.

G cluster_0 Barrier Function Assessment start Prepare Confluent Cell Monolayer on Inserts teer Measure TEER start->teer fitc_prep Add FITC-dextran to Apical Side teer->fitc_prep analyze Analyze and Correlate Data teer->analyze incubate Incubate (e.g., 1-4 hours) fitc_prep->incubate fitc_measure Measure Basolateral FITC-dextran Fluorescence incubate->fitc_measure fitc_measure->analyze conclusion Conclusion on Barrier Integrity analyze->conclusion

Workflow for validating barrier integrity.

Signaling Pathways Regulating Barrier Function

The integrity of cellular barriers is dynamically regulated by a complex network of signaling pathways that control the expression and localization of tight junction proteins such as occludin, claudins, and ZO-1.

G cluster_pathway Regulation of Barrier Integrity cluster_intracellular Intracellular Signaling Cascades cluster_outcome Functional Outcomes ext_stimuli External Stimuli (e.g., Growth Factors, Cytokines) receptors Cell Surface Receptors ext_stimuli->receptors pkc PKC receptors->pkc rho_gtpases Rho GTPases (RhoA, Rac1, Cdc42) receptors->rho_gtpases mapk MAPK/ERK receptors->mapk cytoskeleton Actin Cytoskeleton Reorganization pkc->cytoskeleton rho_gtpases->cytoskeleton mapk->cytoskeleton tj_proteins Tight Junction Protein (Expression & Localization) cytoskeleton->tj_proteins barrier_integrity Barrier Integrity tj_proteins->barrier_integrity teer_outcome ↑ TEER barrier_integrity->teer_outcome permeability_outcome ↓ Permeability barrier_integrity->permeability_outcome

Key signaling pathways in barrier regulation.

By employing both TEER and FITC-dextran permeability assays, researchers can achieve a more nuanced and reliable understanding of cellular barrier function. This dual-pronged approach strengthens the validity of experimental findings and provides a more complete picture of the physiological and pathological processes governing barrier integrity.

References

A Researcher's Guide to Paracellular Permeability Assays: Lucifer Yellow and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the integrity of cellular barriers, selecting the appropriate tracer molecule is a critical first step. This guide provides a comprehensive comparison of Lucifer Yellow, a widely used fluorescent marker for paracellular permeability, with other common alternatives, offering insights into their properties and experimental applications.

While the initial query sought a comparison with SC-46944, it is important to clarify that this compound is a renin inhibitor investigated for its potential in managing hypertension and is not utilized as a marker for paracellular permeability.[1][2][3][4] Therefore, this guide will focus on established tracers for assessing the integrity of tight junctions that regulate the passage of substances between cells.

The paracellular pathway is a crucial route for the transport of ions, solutes, and drugs across epithelial and endothelial barriers. The tightness of this pathway is primarily regulated by complex protein structures known as tight junctions.[5][6] Assessing the permeability of these barriers is fundamental in various research areas, including drug delivery, toxicology, and disease modeling. This is commonly achieved by measuring the flux of membrane-impermeable molecules of known size and properties across a cell monolayer.

Head-to-Head: Comparing Paracellular Permeability Markers

To aid in the selection of the most suitable tracer for your experimental needs, the following table summarizes the key characteristics of Lucifer Yellow, FITC-dextran, and Horseradish Peroxidase (HRP).

FeatureLucifer YellowFITC-dextranHorseradish Peroxidase (HRP)
Molecular Weight ~457 DaVaries (e.g., 4 kDa, 10 kDa, 70 kDa)~44 kDa
Detection Method FluorescenceFluorescenceEnzymatic (Colorimetric)
Primary Use Small molecule permeabilitySize-selective permeability studiesMacromolecule permeability
Advantages - Small size allows for sensitive detection of subtle changes in barrier integrity.[6][7] - Hydrophilic nature minimizes transcellular movement.[6] - Well-established protocols are available.[8]- Available in a range of molecular weights to probe size selectivity of the paracellular pathway.[9][10] - Can be used in multiplex assays with other fluorescent probes.[9]- High enzymatic amplification provides excellent sensitivity.[9] - Can be visualized at the ultrastructural level using electron microscopy.
Disadvantages - Potential for active transport by organic anion transporters in some cell types.[11]- Larger sizes may not be sensitive to small openings in the tight junctions.[9] - Batch-to-batch variability in size and fluorescence can occur.- Enzymatic detection requires additional steps and reagents.[12] - Larger size may limit its use for studying subtle barrier defects.
Excitation/Emission (nm) ~428 / 536~490 / 520 (for FITC)N/A

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for utilizing Lucifer Yellow, FITC-dextran, and HRP in a transwell-based paracellular permeability assay.

Lucifer Yellow Permeability Assay

This protocol is adapted from established methods for assessing paracellular permeability in cell monolayers, such as Caco-2 or hCMEC/D3.[8][13]

  • Cell Culture: Seed cells on a permeable transwell insert and culture until a confluent monolayer is formed. Barrier integrity can be monitored by measuring Transepithelial Electrical Resistance (TEER).

  • Preparation: Wash the cell monolayer with a pre-warmed physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Tracer Addition: Add Lucifer Yellow solution (typically 50-100 µM in buffer) to the apical (upper) chamber of the transwell.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

  • Sample Collection: At the end of the incubation, collect samples from the basolateral (lower) chamber.

  • Quantification: Measure the fluorescence of the basolateral samples using a fluorescence plate reader (Excitation: ~428 nm, Emission: ~536 nm).

  • Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the permeability of the monolayer.

FITC-dextran Permeability Assay

This method allows for the assessment of size-dependent paracellular permeability.[10][14][15]

  • Cell Culture: Grow a confluent cell monolayer on transwell inserts as described for the Lucifer Yellow assay.

  • Preparation: Rinse the monolayer with pre-warmed buffer.

  • Tracer Addition: Add FITC-dextran of the desired molecular weight (e.g., 4 kDa or 10 kDa) to the apical chamber at a known concentration (e.g., 1 mg/mL).[16]

  • Incubation: Incubate at 37°C for a specified time (e.g., 1-4 hours).[9]

  • Sample Collection: Collect samples from the basolateral chamber.

  • Quantification: Measure the fluorescence intensity in the basolateral samples using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).

  • Calculation: Determine the amount of FITC-dextran that has crossed the monolayer and calculate the Papp value.

Horseradish Peroxidase (HRP) Permeability Assay

This enzymatic assay is highly sensitive for detecting macromolecular leakage.[17][18]

  • Cell Culture: Culture cells to confluence on transwell inserts.

  • Preparation: Wash the cell monolayer with buffer.

  • Tracer Addition: Add HRP solution to the apical chamber.

  • Incubation: Incubate at 37°C for the desired duration.

  • Sample Collection: Collect the medium from the basolateral chamber.

  • Enzymatic Reaction: Add a substrate solution containing a chromogen (e.g., o-phenylenediamine dihydrochloride - OPD, or 3,3',5,5'-tetramethylbenzidine - TMB) and hydrogen peroxide.[12]

  • Quantification: Stop the reaction and measure the absorbance of the colored product using a spectrophotometer.

  • Calculation: Correlate the absorbance to the concentration of HRP that has permeated the monolayer.

Visualizing the Process

To better understand the experimental workflow and the underlying biological principles, the following diagrams have been generated.

G Experimental Workflow for Paracellular Permeability Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture Cells on Transwell Insert Confluence Monitor for Confluence (TEER) Culture->Confluence Wash Wash Monolayer with Buffer Confluence->Wash AddTracer Add Tracer to Apical Chamber Wash->AddTracer Incubate Incubate at 37°C AddTracer->Incubate CollectSample Collect Sample from Basolateral Chamber Incubate->CollectSample Quantify Quantify Tracer (Fluorescence/Absorbance) CollectSample->Quantify Calculate Calculate Permeability (Papp) Quantify->Calculate G Paracellular vs. Transcellular Transport Cell1 Epithelial/Endothelial Cell 1 Cell2 Epithelial/Endothelial Cell 2 Paracellular Paracellular Pathway Transcellular Transcellular Pathway Transcellular->Cell1 Transcellular->Cell2 LY Lucifer Yellow LY->Paracellular Passes between cells FD FITC-dextran FD->Paracellular Passes between cells HRP HRP HRP->Paracellular Passes between cells

References

A Researcher's Guide to In Vivo Barrier Function Studies: Choosing Your Tracer Beyond FITC-Dextran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of in vivo barrier function is paramount. While FITC-dextran has long been a stalwart in this field, a diverse array of alternative tracers offers unique advantages for specific research questions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to empower informed decisions in your experimental design.

The integrity of biological barriers, such as the intestinal lining and the blood-brain barrier, is crucial for maintaining homeostasis and preventing disease. Disruption of these barriers is a key pathological feature in a wide range of conditions, including inflammatory bowel disease, neurological disorders, and sepsis. Consequently, the ability to accurately measure barrier permeability in vivo is a critical tool for both basic research and the development of new therapeutic interventions.

For decades, fluorescein isothiocyanate (FITC)-dextran has been the go-to fluorescent tracer for assessing barrier permeability. Its range of molecular weights allows for the study of size-selective permeability. However, the landscape of available tools has expanded, offering alternatives with distinct characteristics in terms of size, detection methods, and biological interactions. This guide will delve into the most common and effective alternatives to FITC-dextran, providing a comprehensive overview to aid in the selection of the most appropriate tracer for your in vivo barrier function studies.

Comparative Analysis of In Vivo Barrier Function Tracers

To facilitate a clear comparison, the following table summarizes the key characteristics of FITC-dextran and its principal alternatives. This allows for a quick assessment of which tracer might be best suited for a particular experimental need.

TracerMolecular Weight (Da)Detection MethodQuantificationAdvantagesDisadvantages
FITC-Dextran 3,000 - 2,000,000+FluorescenceFluorometry, MicroscopyWide range of sizes, commercially available, well-established.Potential for non-specific binding, pH sensitivity of FITC.
Evans Blue ~69,000 (binds to albumin)Colorimetry, SpectrophotometrySpectrophotometry at 620 nmSimple, cost-effective, long circulatory half-life.[1][2][3][4][5]Binds to albumin, not a true measure of paracellular permeability, potential toxicity at high doses.
Sodium Fluorescein 376FluorescenceFluorometry, MicroscopySmall molecular weight, good for assessing small molecule permeability, low protein binding.[6][7]Rapid clearance, may be actively transported by organic anion transporters.[8]
Lucifer Yellow 457FluorescenceFluorometry, MicroscopySmall, highly fluorescent, generally considered a paracellular marker.[9][10][11][12]Can be transported by multidrug resistance-associated proteins (MRPs).[6]
Horseradish Peroxidase (HRP) ~44,000Enzymatic reaction (colorimetric or chemiluminescent), Electron MicroscopySpectrophotometry, MicroscopyHigh sensitivity, can be visualized at the ultrastructural level with EM.[13][14][15][16]Enzymatic activity can be affected by fixation, potential for immunogenicity.
Radiolabeled Tracers (e.g., 14C-Inulin, 51Cr-EDTA) Variable (e.g., Inulin: ~5,200)Scintillation countingGamma or beta countingHighly sensitive and quantitative, considered a gold standard for permeability.[17]Requires specialized equipment and handling of radioactive materials, cannot be visualized microscopically.

Experimental Protocols for Key Tracers

Detailed and reproducible protocols are the bedrock of sound scientific research. Below are methodologies for the key alternatives to FITC-dextran, providing a starting point for their implementation in your in vivo studies.

Evans Blue Permeability Assay

This method relies on the binding of Evans blue dye to serum albumin, which then acts as a tracer for plasma protein extravasation.

Protocol:

  • Preparation: Prepare a 0.5% (w/v) solution of Evans blue in sterile saline.

  • Administration: Inject the Evans blue solution intravenously (e.g., via the tail vein in mice) at a dose of 50 mg/kg.[3]

  • Circulation: Allow the dye to circulate for a defined period (e.g., 30-60 minutes).

  • Perfusion: Perfuse the animal transcardially with saline to remove intravascular dye.

  • Tissue Harvest: Collect the tissues of interest.

  • Dye Extraction: Incubate the weighed tissue in formamide at 55-60°C for 24-48 hours to extract the extravasated dye.[1][4]

  • Quantification: Centrifuge the formamide extract and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.[1][2][3][4][5]

  • Analysis: Calculate the amount of Evans blue per gram of tissue using a standard curve.

Sodium Fluorescein Permeability Assay

This assay is suitable for assessing the permeability of small molecules across biological barriers.

Protocol:

  • Preparation: Prepare a 6 mg/mL solution of sodium fluorescein in sterile saline.[7]

  • Administration: Inject the sodium fluorescein solution intravenously at a dose of 60 µg/g body weight.[7]

  • Circulation: Allow the tracer to circulate for a short period (e.g., 10-15 minutes) due to its rapid clearance.[7]

  • Sample Collection: Collect blood samples and tissues of interest.

  • Tissue Homogenization: Homogenize the tissue in a suitable buffer.

  • Quantification: Measure the fluorescence of the tissue homogenate and plasma samples using a fluorometer (excitation ~485 nm, emission ~520 nm).

  • Analysis: Calculate the permeability index by normalizing the tissue fluorescence to the plasma fluorescence and tissue weight.[18]

Lucifer Yellow Permeability Assay

Lucifer yellow is a small, fluorescent dye often used to assess paracellular permeability.

Protocol:

  • Preparation: Prepare a solution of Lucifer Yellow in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+).[10]

  • Administration: For intestinal permeability, Lucifer Yellow can be administered by oral gavage. For other barriers, intravenous injection is used.

  • Circulation: Allow the dye to circulate for a specific time (e.g., 1-2 hours).[10]

  • Sample Collection: Collect blood and/or urine samples.

  • Quantification: Measure the fluorescence of the samples using a fluorometer (excitation ~428 nm, emission ~536 nm).

  • Analysis: The concentration of Lucifer Yellow in the collected fluids is determined using a standard curve and reflects the amount that has crossed the barrier.

Horseradish Peroxidase (HRP) Permeability Assay

HRP is an enzymatic tracer that allows for both quantitative and high-resolution microscopic analysis.

Protocol:

  • Preparation: Prepare a solution of HRP in sterile saline.

  • Administration: Inject HRP intravenously.

  • Circulation: Allow HRP to circulate for a defined period (e.g., 5-30 minutes).[15]

  • Fixation and Perfusion: Perfuse the animal with a suitable fixative (e.g., glutaraldehyde/paraformaldehyde) to stop the enzymatic reaction and preserve tissue morphology.

  • Tissue Processing: Collect and process the tissues for either colorimetric assay or electron microscopy.

  • Detection: For colorimetric quantification, a substrate solution (e.g., o-dianisidine) is added to tissue homogenates, and the absorbance is measured. For microscopy, tissues are incubated with a substrate that produces an electron-dense reaction product.[19]

  • Analysis: Quantify HRP activity spectrophotometrically or visualize its localization at the light or electron microscopic level.

Visualizing the Biology: Signaling Pathways and Experimental Workflow

Understanding the molecular mechanisms that regulate barrier function is as important as measuring its permeability. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

G cluster_0 Regulation of Intestinal Barrier Function Pro-inflammatory\nCytokines (TNF-α) Pro-inflammatory Cytokines (TNF-α) MLCK Activation MLCK Activation Pro-inflammatory\nCytokines (TNF-α)->MLCK Activation Myosin II\nPhosphorylation Myosin II Phosphorylation MLCK Activation->Myosin II\nPhosphorylation Tight Junction\nDisruption Tight Junction Disruption Myosin II\nPhosphorylation->Tight Junction\nDisruption Increased Paracellular\nPermeability Increased Paracellular Permeability Tight Junction\nDisruption->Increased Paracellular\nPermeability Growth Factors (EGF) Growth Factors (EGF) EGFR Activation EGFR Activation Growth Factors (EGF)->EGFR Activation PI3K/Akt Pathway PI3K/Akt Pathway EGFR Activation->PI3K/Akt Pathway Tight Junction\nStrengthening Tight Junction Strengthening PI3K/Akt Pathway->Tight Junction\nStrengthening Decreased Paracellular\nPermeability Decreased Paracellular Permeability Tight Junction\nStrengthening->Decreased Paracellular\nPermeability

Caption: Key signaling pathways in intestinal barrier regulation.

G cluster_1 Regulation of Blood-Brain Barrier Function VEGF VEGF VEGFR2 Activation VEGFR2 Activation VEGF->VEGFR2 Activation Src Kinase\nActivation Src Kinase Activation VEGFR2 Activation->Src Kinase\nActivation VE-cadherin\nPhosphorylation VE-cadherin Phosphorylation Src Kinase\nActivation->VE-cadherin\nPhosphorylation Adherens Junction\nDestabilization Adherens Junction Destabilization VE-cadherin\nPhosphorylation->Adherens Junction\nDestabilization Increased BBB\nPermeability Increased BBB Permeability Adherens Junction\nDestabilization->Increased BBB\nPermeability Wnt Ligands Wnt Ligands Frizzled/LRP\nReceptors Frizzled/LRP Receptors Wnt Ligands->Frizzled/LRP\nReceptors β-catenin\nStabilization β-catenin Stabilization Frizzled/LRP\nReceptors->β-catenin\nStabilization TJ Gene\nExpression TJ Gene Expression β-catenin\nStabilization->TJ Gene\nExpression Tight Junction\nFormation Tight Junction Formation TJ Gene\nExpression->Tight Junction\nFormation Decreased BBB\nPermeability Decreased BBB Permeability Tight Junction\nFormation->Decreased BBB\nPermeability

Caption: Major signaling pathways governing blood-brain barrier integrity.

G cluster_2 General Workflow for In Vivo Barrier Function Study A Animal Model Selection and Acclimatization B Baseline Measurements (optional) A->B C Induction of Barrier Dysfunction (if applicable) B->C D Tracer Administration (e.g., i.v., gavage) C->D E Tracer Circulation D->E F Sample Collection (Blood, Urine, Tissues) E->F G Tissue Processing (Homogenization, Extraction) F->G H Tracer Quantification (Fluorometry, Spectrophotometry, etc.) G->H I Data Analysis and Interpretation H->I

Caption: A typical experimental workflow for in vivo barrier permeability studies.

Conclusion

The selection of an appropriate tracer is a critical decision in the design of in vivo barrier function studies. While FITC-dextran remains a valuable tool, the alternatives presented in this guide offer a range of options to address specific experimental questions and overcome some of the limitations of the traditional approach. By carefully considering the molecular weight, detection method, and biological properties of each tracer, researchers can enhance the precision and reliability of their permeability assessments. This, in turn, will lead to a deeper understanding of barrier pathophysiology and accelerate the development of novel therapies for a multitude of diseases.

References

A Comparative Guide to Permeability Assessment: FITC-Dextran vs. Radiolabeled Inulin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate marker is critical for accurately assessing intestinal permeability. This guide provides an objective comparison between two commonly used permeability probes: Fluorescein isothiocyanate-dextran (FITC-dextran) and radiolabeled inulin.

Initially, this comparison was intended to evaluate "SC-46944" against radiolabeled inulin. However, a thorough review of scientific literature reveals that this compound is a human renin inhibitor (CAS number 120729-15-9) and not a compound used for permeability assessment. The query likely stemmed from a confusion with product codes for FITC-dextran, such as those used by suppliers like Sigma-Aldrich (e.g., 46944-500MG-F). Therefore, this guide will focus on the more scientifically relevant comparison between FITC-dextran and radiolabeled inulin.

At a Glance: Key Differences and Performance

FeatureFITC-DextranRadiolabeled Inulin ([14C] or [3H]-Inulin)
Detection Method Fluorescence SpectroscopyScintillation Counting
Primary Advantage Non-radioactive, allowing for easier handling and less stringent disposal protocols.High sensitivity and low background signal, providing a clear quantitative endpoint.
Primary Disadvantage Potential for photobleaching and pH-dependent fluorescence. The dextran polymer can be heterogeneous in size.Requires handling of radioactive materials, specialized licenses, and waste disposal procedures.
Typical Molecular Weights Available in a wide range of sizes (e.g., 4 kDa, 10 kDa, 20 kDa, 70 kDa) to probe different levels of permeability.Typically around 5 kDa.
In Vivo/In Vitro Use Widely used in both in vivo (animal models) and in vitro (cell culture) studies.Primarily used in in vivo studies, but also applicable to in vitro setups.
Endpoint Measurement Concentration in plasma, serum, or urine.Radioactivity (counts per minute) in plasma, serum, or urine.

Experimental Protocols: A Step-by-Step Look

In Vivo Intestinal Permeability Assessment using FITC-Dextran (Mouse Model)

This protocol is a generalized representation and may require optimization for specific experimental conditions.

  • Animal Preparation: Mice are fasted overnight (approximately 12-16 hours) with free access to water to ensure an empty gastrointestinal tract.

  • FITC-Dextran Administration: A solution of FITC-dextran (e.g., 4 kDa) in phosphate-buffered saline (PBS) is prepared at a concentration of 50-100 mg/mL. The solution is administered to the mice via oral gavage at a dose of approximately 400-600 mg/kg body weight.

  • Blood Collection: At predetermined time points after gavage (e.g., 1, 2, 4, and 6 hours), blood samples are collected via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: The collected blood is centrifuged (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.

  • Fluorescence Measurement: The plasma samples are diluted with PBS, and the fluorescence intensity is measured using a fluorescence spectrophotometer or a microplate reader (excitation ~485 nm, emission ~520 nm).

  • Quantification: A standard curve is generated using known concentrations of FITC-dextran in control plasma. The concentration of FITC-dextran in the experimental samples is then determined by interpolating from the standard curve. The results are typically expressed as µg/mL of plasma.

In Vivo Intestinal Permeability Assessment using Radiolabeled Inulin (Rat Model)

This protocol outlines the general steps for a permeability study using radiolabeled inulin and requires adherence to all institutional and national regulations for handling radioactive materials.

  • Animal Preparation: Rats are fasted overnight (approximately 12-16 hours) with ad libitum access to water.

  • Radiolabeled Inulin Administration: A solution containing a known amount of radiolabeled inulin (e.g., [14C]-inulin or [3H]-inulin) in a suitable vehicle (e.g., water or saline) is administered via oral gavage. A typical dose might be in the range of 1-5 µCi per animal.

  • Urine and/or Blood Collection: Animals are placed in metabolic cages for urine collection over a specified period (e.g., 24 hours). Alternatively, blood samples can be collected at various time points.

  • Sample Processing: The total volume of urine is measured. For blood samples, plasma is separated by centrifugation.

  • Scintillation Counting: A precise volume of urine or plasma is mixed with a scintillation cocktail in a scintillation vial.

  • Quantification: The radioactivity (in counts per minute, CPM) of the samples is measured using a liquid scintillation counter. The amount of radiolabeled inulin that has permeated the intestinal barrier is calculated as a percentage of the total administered dose.

Visualizing the Workflow

The following diagrams illustrate the general workflows for permeability assessment using FITC-dextran and the logical relationship in choosing a permeability marker.

Permeability_Assay_Workflow General Workflow for In Vivo Permeability Assessment cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis Animal_Prep Animal Preparation (Fasting) Gavage Oral Gavage Animal_Prep->Gavage Marker_Prep Marker Preparation (FITC-Dextran or Radiolabeled Inulin) Marker_Prep->Gavage Blood_Collection Blood Collection Gavage->Blood_Collection Urine_Collection Urine Collection (Metabolic Cages) Gavage->Urine_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Scintillation_Counting Scintillation Counting (Radiolabeled Inulin) Urine_Collection->Scintillation_Counting Fluorescence_Measurement Fluorescence Measurement (FITC-Dextran) Plasma_Separation->Fluorescence_Measurement Plasma_Separation->Scintillation_Counting Data_Analysis Data Analysis & Quantification Fluorescence_Measurement->Data_Analysis Scintillation_Counting->Data_Analysis

Caption: A generalized workflow for in vivo permeability assessment.

Marker_Selection_Logic Decision Pathway for Permeability Marker Selection Start Start: Need to Assess Intestinal Permeability Radioactive_Handling Is the facility equipped for and licensed to handle radioactive materials? Start->Radioactive_Handling High_Sensitivity Is the highest sensitivity and lowest background critically required? Radioactive_Handling->High_Sensitivity Yes Multiple_Sizes Is probing different molecular weight cutoffs necessary? Radioactive_Handling->Multiple_Sizes No Use_Radiolabeled_Inulin Consider Radiolabeled Inulin High_Sensitivity->Use_Radiolabeled_Inulin Yes High_Sensitivity->Multiple_Sizes No Use_Radiolabeled_Inulin->End Proceed with Assay Use_FITC_Dextran Consider FITC-Dextran Use_FITC_Dextran->End Proceed with Assay Multiple_Sizes->Use_FITC_Dextran Yes Multiple_Sizes->Use_FITC_Dextran No, but prefer non-radioactive

A Researcher's Guide to Selecting the Right FITC-Dextran for Permeability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately assessing cellular and tissue permeability is crucial. Fluorescein isothiocyanate (FITC)-dextrans are invaluable tools for these studies, offering a range of molecular weights to probe the integrity and characteristics of biological barriers. This guide provides a comprehensive comparison of different molecular weight FITC-dextrans, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tracer for your specific research needs.

FITC-dextrans are hydrophilic polysaccharides that are not significantly metabolized and are available in a wide array of molecular sizes. Their passage across a cellular or tissue barrier is primarily restricted to the paracellular pathway, making them excellent markers for assessing the integrity of tight junctions. The choice of molecular weight is critical, as it determines the sensitivity of the assay to detect subtle changes in permeability and allows for the characterization of the size-selectivity of the barrier.

Comparison of FITC-Dextran Performance

The selection of the appropriate FITC-dextran molecular weight is dependent on the specific biological barrier and the nature of the permeability being investigated. Smaller FITC-dextrans are more sensitive to subtle openings in tight junctions, while larger molecules are used to assess more significant breaches in barrier integrity.

In Vitro Permeability Studies (Caco-2 Cell Monolayers)

The Caco-2 cell line, a human colon adenocarcinoma cell line, is widely used as an in vitro model of the intestinal epithelial barrier. The apparent permeability coefficient (Papp) is a common metric used to quantify the rate of passage of a substance across the Caco-2 monolayer. A lower Papp value indicates a less permeable barrier.

Molecular Weight (kDa)Apparent Permeability Coefficient (Papp) (cm/s)Experimental ConditionsReference
44.56 ± 0.28 x 10⁻⁶7-day Caco-2 model[1]
44.46 ± 0.57 x 10⁻⁶5-day Caco-2 model[1]
10Statistically significant increase with iontophoresisCaco-2 monolayers[2]
20Statistically significant increase with iontophoresisCaco-2 monolayers[2]
70No significant increase with iontophoresisCaco-2 monolayers[2]

Note: The data presented are from different studies and experimental conditions may vary. Direct comparison of absolute Papp values across different studies should be done with caution. The trend of decreasing permeability with increasing molecular weight is a consistent finding.

In Vivo Intestinal Permeability Studies (Mouse Models)

In vivo studies in animal models, such as mice, provide a more physiologically relevant assessment of intestinal barrier function. Permeability is typically assessed by orally administering FITC-dextran and measuring its concentration in the blood serum after a specific time.

Molecular Weight (kDa)Key FindingsAnimal ModelReference
4Plasma concentration peaks at 45 minutes after oral administration, reflecting small intestinal permeability.[3]C3H Mice[3][4]
70Does not significantly cross the intestinal epithelium and is used to measure gut-transit time.[3]C3H Mice[3][4][5]

Experimental Protocols

In Vitro FITC-Dextran Trans-Epithelial Permeability Assay

This protocol describes a general procedure for assessing the permeability of Caco-2 cell monolayers cultured on Transwell® inserts.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • FITC-dextran of desired molecular weight(s)

  • Hanks' Balanced Salt Solution (HBSS)

  • Multi-well plate reader with fluorescence detection (Excitation: ~490 nm, Emission: ~520 nm)

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Cell Culture: Culture the cells for 21 days to allow for differentiation and formation of a polarized monolayer with well-established tight junctions. Change the medium in both the apical and basolateral compartments every 2-3 days.

  • Monolayer Integrity Check: Before the permeability assay, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be stable and above a predetermined threshold (e.g., >200 Ω·cm²).

  • Permeability Assay: a. Wash the cell monolayers twice with pre-warmed HBSS. b. Add fresh HBSS to the basolateral compartment. c. Add a solution of FITC-dextran in HBSS (e.g., 1 mg/mL) to the apical compartment. d. Incubate the plates at 37°C on an orbital shaker. e. At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment. f. Replace the collected volume with fresh, pre-warmed HBSS.

  • Fluorescence Measurement: Measure the fluorescence intensity of the basolateral samples using a plate reader.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp can be calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of FITC-dextran transport to the basolateral compartment (µg/s).

    • A is the surface area of the Transwell® membrane (cm²).

    • C₀ is the initial concentration of FITC-dextran in the apical compartment (µg/mL).

In Vivo Intestinal Permeability Assay in Mice

This protocol provides a general method for assessing intestinal permeability in mice.

Materials:

  • Mice (e.g., C57BL/6 or other relevant strain)

  • FITC-dextran of desired molecular weight(s)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader with fluorescence detection

Procedure:

  • Fasting: Fast the mice for 4-6 hours before the experiment to ensure an empty stomach and upper gastrointestinal tract. Provide water ad libitum.

  • FITC-Dextran Administration: Orally gavage the mice with a solution of FITC-dextran in PBS (e.g., 600 mg/kg body weight).

  • Blood Collection: At a predetermined time point after gavage (e.g., 4 hours for 4 kDa FITC-dextran), collect blood via a suitable method (e.g., retro-orbital or cardiac puncture).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Fluorescence Measurement: Dilute the plasma samples with PBS and measure the fluorescence intensity using a plate reader.

  • Quantification: Create a standard curve using known concentrations of FITC-dextran to determine the concentration in the plasma samples.

Visualizing Experimental Workflows and Signaling Pathways

To better understand the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow_In_Vitro cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Assay cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell® culture Culture for 21 days seed->culture teer Measure TEER for integrity culture->teer wash Wash monolayer with HBSS teer->wash add_fitc Add FITC-dextran to apical side wash->add_fitc incubate Incubate at 37°C add_fitc->incubate sample Collect samples from basolateral side incubate->sample measure Measure fluorescence sample->measure calculate Calculate Papp measure->calculate

In Vitro Permeability Assay Workflow

Experimental_Workflow_In_Vivo cluster_animal_prep Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Sample Analysis fast Fast mice for 4-6 hours gavage Oral gavage with FITC-dextran fast->gavage wait Wait for a defined period gavage->wait bleed Collect blood sample wait->bleed plasma Prepare plasma bleed->plasma measure Measure fluorescence plasma->measure quantify Quantify concentration measure->quantify

In Vivo Intestinal Permeability Workflow

The paracellular permeability is primarily regulated by tight junctions, and several signaling pathways can modulate their function. The Rho/ROCK and Myosin Light Chain Kinase (MLCK) pathways are key regulators of the actin cytoskeleton, which in turn influences tight junction integrity.

Signaling_Pathway cluster_stimuli External Stimuli cluster_signaling Intracellular Signaling cluster_cellular_response Cellular Response stimuli e.g., Cytokines (TNF-α), Pathogens rho RhoA stimuli->rho mlck MLCK stimuli->mlck rock ROCK rho->rock mlc Myosin Light Chain (MLC) rock->mlc Phosphorylates mlck->mlc Phosphorylates mlc_p Phosphorylated MLC (p-MLC) actin Actomyosin Contraction mlc_p->actin tj Tight Junction Disruption actin->tj permeability Increased Paracellular Permeability (FITC-dextran flux) tj->permeability

Key Signaling Pathways in Permeability

Conclusion

The choice of FITC-dextran molecular weight is a critical parameter in the design of permeability studies. Smaller molecular weights, such as 4 kDa, are suitable for detecting subtle changes in paracellular permeability, particularly in in vitro models and for assessing small intestinal permeability in vivo.[1][3] Larger molecular weights, such as 70 kDa, are less likely to cross intact barriers and are therefore useful as negative controls or for studying significant barrier disruption and for measuring transit time in the gastrointestinal tract.[2][3]

By carefully considering the experimental model, the specific research question, and the information provided in this guide, researchers can select the most appropriate FITC-dextran to obtain reliable and meaningful data on barrier function. The provided protocols and diagrams offer a starting point for the development of robust and reproducible permeability assays.

References

Horseradish Peroxidase (HRP) as a Permeability Marker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate permeability marker is a critical step in studying biological barriers. Horseradish peroxidase (HRP), a 44 kDa protein, has long been utilized as a reliable tracer for assessing paracellular and transcellular transport across endothelial and epithelial monolayers. This guide provides an objective comparison of HRP with other commonly used permeability markers, supported by experimental data, to aid in the selection of the most suitable tool for your research needs.

Performance Comparison of Permeability Markers

The choice of a permeability marker depends on several factors, including the specific biological barrier under investigation, the size of the molecule of interest, and the detection method. This section provides a quantitative comparison of HRP with its common alternatives.

MarkerMolecular Weight (MW)Stokes Radius (Å)Detection MethodKey AdvantagesKey Disadvantages
Horseradish Peroxidase (HRP) ~44 kDa~30 ÅColorimetric, Chemiluminescent, Electron MicroscopyHigh sensitivity, cost-effective, well-established protocols, suitable for electron microscopy to visualize transport pathways.[1][2]Enzymatic activity can be influenced by experimental conditions; indirect measurement.
FITC-Dextran Variable (3 kDa - 2,000 kDa)Variable (14 - 270 Å)Fluorescence SpectroscopyWide range of molecular sizes available, allows for size-selectivity studies, direct measurement of fluorescence.[3][4][5]Signal can be pH-sensitive; potential for photobleaching; requires a fluorescence plate reader.[3]
Inulin ~5.2 kDa~15 ÅRadiolabeling (e.g., ¹⁴C, ³H), ELISABiologically inert, not metabolized, good marker for paracellular pathway.Requires handling of radioactive materials or specific ELISA kits.[1]
Mannitol ~182 Da~3.6 ÅRadiolabeling (e.g., ¹⁴C, ³H)Small size allows for assessment of small pore pathways.Requires handling of radioactive materials.[1]
Evans Blue Dye / Albumin Binds to Albumin (~66.5 kDa)~36 Å (Albumin)Colorimetric (spectrophotometry)Inexpensive, easy to visualize leakage in vivo.Binds to albumin, so measures permeability to albumin; can be difficult to quantify accurately.[6]
Sodium Fluorescein 376 Da~4.5 ÅFluorescence SpectroscopySmall, highly fluorescent, good for assessing small molecule permeability.Can be actively transported by some cells, potentially confounding results.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are detailed protocols for commonly employed permeability assays using HRP.

In Vitro Endothelial/Epithelial Permeability Assay (Transwell)

This protocol is adapted for a 24-well transwell system and can be used for both endothelial and epithelial cell monolayers, such as Caco-2.

  • Cell Seeding: Seed endothelial or epithelial cells onto the semi-permeable membrane of the transwell inserts at a density that allows for the formation of a confluent monolayer within a desired timeframe (e.g., 2-3 days for endothelial cells, 21 days for Caco-2 cells).[7][8]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the transendothelial/transepithelial electrical resistance (TEER). A high TEER value indicates a well-formed barrier.

  • Experimental Setup:

    • Wash the monolayers gently with pre-warmed phosphate-buffered saline (PBS).

    • Add fresh, serum-free medium to the apical (upper) and basolateral (lower) chambers.

    • To the apical chamber, add HRP to a final concentration of 0.5-1 mg/mL.

    • Incubate the plate at 37°C in a humidified incubator.

  • Sample Collection: At designated time points (e.g., 30, 60, 120 minutes), collect aliquots from the basolateral chamber. Replace the collected volume with fresh medium.

  • HRP Detection (Colorimetric):

    • Prepare a reaction mixture containing a chromogenic substrate for HRP (e.g., TMB, OPD) and hydrogen peroxide (H₂O₂).

    • Add the reaction mixture to the collected samples.

    • Stop the reaction after a set time with an appropriate stop solution (e.g., sulfuric acid for TMB).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Calculate the permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of HRP transport to the basolateral chamber.

    • A is the surface area of the transwell membrane.

    • C₀ is the initial concentration of HRP in the apical chamber.

In Vivo Vascular Permeability Assay (Miles Assay Adaptation)

This protocol describes a method to assess vascular permeability in vivo using HRP in a mouse model.

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent.

  • Tracer Injection: Inject a solution of HRP (e.g., 10 mg/kg in sterile saline) intravenously via the tail vein.

  • Permeability Induction (Optional): To study the effect of specific agents on permeability, intradermal injections of the substance of interest (e.g., histamine, VEGF) can be administered into the dorsal skin. A control injection of saline should be performed on the contralateral side.

  • Circulation Time: Allow the HRP to circulate for a specific period (e.g., 30 minutes).

  • Perfusion and Tissue Collection:

    • Perfuse the animal transcardially with saline to remove blood from the vasculature, followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the tissue of interest (e.g., skin, lung, brain).

  • HRP Visualization:

    • For colorimetric detection, incubate the tissue sections in a solution containing a chromogenic substrate (e.g., diaminobenzidine - DAB) and hydrogen peroxide. The presence of HRP will result in a brown precipitate.

    • For electron microscopy, the tissue is further processed for ultrastructural analysis to visualize the location of the HRP reaction product.

  • Quantification: The extent of HRP extravasation can be quantified by measuring the area of the reaction product using image analysis software.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for understanding complex experimental procedures and biological processes. The following diagrams were generated using Graphviz (DOT language).

G cluster_workflow In Vitro Transwell Permeability Assay Workflow A Seed cells on Transwell insert B Culture to form confluent monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Add HRP to apical chamber C->D E Incubate at 37°C D->E F Collect samples from basolateral chamber E->F G Perform colorimetric HRP assay F->G H Measure absorbance G->H I Calculate Permeability Coefficient (Papp) H->I

Caption: Workflow for the in vitro transwell permeability assay.

G cluster_pathway VEGF-Induced Endothelial Permeability Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates IP3 IP3 PLCg->IP3 Generates Ca2 Ca²⁺ IP3->Ca2 Releases eNOS eNOS Ca2->eNOS Activates NO NO eNOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Produces PKG PKG cGMP->PKG Activates VASP VASP Phosphorylation PKG->VASP Junctions Adherens & Tight Junction Disassembly VASP->Junctions Permeability Increased Permeability Junctions->Permeability

Caption: VEGF signaling pathway leading to increased endothelial permeability.[9]

Conclusion

Horseradish peroxidase remains a valuable and versatile tool for assessing permeability across biological barriers. Its high sensitivity, cost-effectiveness, and suitability for various detection methods, including electron microscopy, make it a strong candidate for many research applications. However, the availability of a wide range of fluorescently labeled dextrans offers greater flexibility for size-dependent permeability studies. Ultimately, the choice between HRP and its alternatives should be guided by the specific experimental goals, the nature of the biological system, and the available resources. This guide provides the necessary comparative data and protocols to make an informed decision for your permeability studies.

References

Cross-Validation of a Renin Inhibition Assay with Electron Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two distinct methodologies for assessing the effects of the renin inhibitor, SC-46944. It is important to clarify that this compound is a potent, orally active human renin inhibitor, a chemical compound used in research, and not an assay itself.[1] This guide outlines a hypothetical, yet scientifically robust, scenario where a biochemical renin inhibition assay using this compound is cross-validated with transmission electron microscopy (TEM). This cross-validation allows for both functional and structural assessment of the inhibitor's effect on juxtaglomerular (JG) cells, the primary site of renin production and secretion in the kidneys.

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid balance. Renin, an enzyme produced by JG cells, is the rate-limiting step in this system.[2][3] Inhibiting renin is a key therapeutic strategy for hypertension. While a biochemical assay can quantify the inhibition of renin activity, electron microscopy can provide invaluable visual evidence of the cellular mechanisms affected by the inhibitor, such as changes in the morphology and exocytosis of renin storage granules.

Comparative Data Summary

This table presents hypothetical yet plausible quantitative data that could be obtained from a renin inhibition assay and a corresponding electron microscopy study on cultured juxtaglomerular cells treated with this compound.

Parameter Renin Inhibition Assay (Fluorometric) Transmission Electron Microscopy (TEM)
Primary Measurement Rate of fluorescent product formation (Relative Fluorescence Units/min)Number and morphology of renin granules per cell section
Untreated Control 100 RFU/min (baseline renin activity)50 ± 8 mature, electron-dense granules/cell section
This compound (1 µM) 12 RFU/min45 ± 7 mature granules/cell section; evidence of granule fusion with the cell membrane
This compound (10 µM) 2 RFU/min25 ± 5 mature granules/cell section; significant increase in immature, partially filled, or empty granules
Derived Calculation IC50 value (concentration for 50% inhibition)Percentage of degranulated cells; quantitative analysis of granule diameter and density
Throughput High (96- or 384-well plate format)Low (individual cell sections)
Time to Result Rapid (1-2 hours)Slow (days to weeks for sample preparation and imaging)

Experimental Methodologies

Fluorometric Renin Inhibition Assay

This protocol is adapted from commercially available renin inhibitor screening kits.[4][5][6][7]

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of recombinant human renin.

Principle: The assay utilizes a synthetic peptide substrate that mimics the natural substrate for renin. This peptide is flanked by a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When renin cleaves the peptide, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence. The rate of this increase is directly proportional to renin activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 1X Assay Buffer by diluting a 10X stock solution with HPLC-grade water.

    • Reconstitute lyophilized recombinant human renin in the 1X Assay Buffer to the desired working concentration.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Create a serial dilution of the this compound stock solution in 1X Assay Buffer to generate a range of test concentrations.

  • Assay Procedure (96-well plate format):

    • Inhibitor Wells: Add 150 µL of 1X Assay Buffer, 20 µL of the renin substrate solution, and 10 µL of the diluted this compound solutions to triplicate wells.

    • 100% Activity Wells (Positive Control): Add 150 µL of 1X Assay Buffer, 20 µL of the renin substrate solution, and 10 µL of the vehicle (e.g., DMSO diluted in assay buffer) to triplicate wells.

    • Background Wells (Negative Control): Add 160 µL of 1X Assay Buffer, 20 µL of the renin substrate solution, and 10 µL of the vehicle to triplicate wells. Do not add renin to these wells.

  • Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 10 µL of the diluted renin solution to the "Inhibitor" and "100% Activity" wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (e.g., excitation at 335-345 nm and emission at 485-510 nm) every 5 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the rate of reaction (RFU/min) for each well.

    • Determine the percent inhibition for each concentration of this compound relative to the 100% activity control.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Transmission Electron Microscopy of Juxtaglomerular Cells

This protocol provides a general workflow for preparing cultured juxtaglomerular cells for TEM analysis to observe ultrastructural changes in response to this compound treatment.

Objective: To visualize and quantify changes in the number, size, and morphology of renin granules in JG cells following treatment with this compound.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable juxtaglomerular cell line (e.g., As4.1 cells) on appropriate culture dishes.

    • Treat the cells with this compound at various concentrations (e.g., 1 µM and 10 µM) and a vehicle control for a predetermined time period.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells with 0.1 M phosphate buffer (PB).

    • Fix the cells in a solution of 4% paraformaldehyde and 1% glutaraldehyde in 0.1 M PB for at least 2 hours at room temperature or overnight at 4°C.[1]

  • Post-fixation and Staining:

    • Wash the fixed cells three times with 0.1 M PB.

    • Post-fix the cells with 1% osmium tetroxide in 0.1 M PB for 1 hour in a fume hood.[1] This step enhances the contrast of cellular membranes and lipids.

    • Wash the cells three times with distilled water.

  • Dehydration and Embedding:

    • Dehydrate the samples through a graded series of ethanol concentrations (e.g., 70%, 85%, 95%, and 100%).[8]

    • Infiltrate the dehydrated cells with a mixture of propylene oxide and epoxy resin, followed by pure epoxy resin.

    • Embed the cell pellet in fresh epoxy resin in embedding capsules and polymerize in an oven at 60°C for 48 hours.[1]

  • Sectioning and Staining:

    • Cut semi-thin sections (0.5-1 µm) and stain with toluidine blue to identify areas of interest under a light microscope.

    • Using an ultramicrotome, cut ultrathin sections (70-90 nm) from the selected areas and mount them on copper grids.

    • Stain the sections with uranyl acetate for 15 minutes, followed by lead citrate for 3-5 minutes to enhance the contrast of cellular structures.[1]

  • Imaging and Analysis:

    • Examine the sections using a transmission electron microscope.

    • Capture images of JG cells from each treatment group at various magnifications.

    • Quantify the number of mature (electron-dense) and immature (less dense) renin granules per cell.

    • Analyze the morphology of the granules and the presence of exocytotic events.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the signaling pathway of renin inhibition and the experimental workflow for the cross-validation of the biochemical assay with electron microscopy.

G Renin-Angiotensin-Aldosterone System (RAAS) and Inhibition Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  conversion Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Renin Renin (from JG Cells) Renin->AngiotensinI ACE ACE (from Lungs) ACE->AngiotensinII BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure SC46944 This compound SC46944->Renin  inhibits

Caption: Signaling pathway of the RAAS and the inhibitory action of this compound on renin.

G Cross-Validation Workflow cluster_biochem cluster_em start Start: Treat Juxtaglomerular Cells with this compound biochem_assay Biochemical Assay start->biochem_assay em_path Electron Microscopy start->em_path fluorometric Fluorometric Renin Activity Measurement fixation Fixation & Embedding ic50 Calculate IC50 fluorometric->ic50 correlation Correlate Functional and Structural Data ic50->correlation sectioning Ultrathin Sectioning fixation->sectioning imaging TEM Imaging sectioning->imaging quantify Quantify Granule Number & Morphology imaging->quantify quantify->correlation

Caption: Workflow for the cross-validation of a renin inhibition assay with electron microscopy.

References

A Head-to-Head Comparison: Benchmarking In Vitro and In Vivo Permeability of FITC-Dextran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the permeability of biological barriers is a cornerstone of effective research and therapeutic development. Fluorescein isothiocyanate-dextran (FITC-dextran) serves as a valuable tool for assessing paracellular transport, the process by which substances pass through the tight junctions between cells. This guide provides a comprehensive comparison of in vitro and in vivo methods for measuring FITC-dextran permeability, supported by experimental data and detailed protocols to aid in study design and interpretation.

The intestinal epithelium provides a selective barrier, allowing the absorption of nutrients while preventing the passage of harmful substances from the gut lumen into the bloodstream.[1] This barrier function is primarily regulated by tight junctions, complex protein structures that seal the space between adjacent epithelial cells.[1] The permeability of these tight junctions can be assessed using probes like FITC-dextran, which are available in a range of molecular weights.

Quantitative Data Presentation: A Comparative Overview

Direct quantitative comparison of apparent permeability coefficients (Papp) between in vitro and in vivo models for FITC-dextran is not always straightforward due to inherent differences in the experimental systems. In vitro models, such as the widely used Caco-2 cell line, offer a controlled environment for mechanistic studies.[2][3] In contrast, in vivo studies in animal models provide a more holistic view, incorporating physiological factors like mucus layers, blood flow, and metabolic activity.[2]

Below is a summary of representative permeability data from both in vitro and in vivo studies. It is important to note that these values are compiled from different sources and experimental conditions, and therefore should be used as a general guide rather than for direct quantitative correlation.

FITC-Dextran Molecular Weight (kDa) Model System Apparent Permeability (Papp) (cm/s) Reference
4Caco-2 cells0.5 x 10⁻⁶[4]
43D Caco-2/HT29-MTX co-culture~1.5 x 10⁻⁶[5]
4Mouse (in vivo)Not typically reported as Papp; measured as serum concentration[2]
70Caco-2 cellsLower than 4 kDa, specific value not provided[3]
70Mouse (in vivo)Not typically reported as Papp; measured as serum concentrationN/A

Note: In vivo permeability of FITC-dextran is often reported as the concentration of the fluorescent probe in the blood serum after a specific time following oral administration, rather than a Papp value.[2]

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for reproducible and reliable permeability studies. Below are standardized protocols for both in vitro Caco-2 assays and in vivo mouse studies.

In Vitro Caco-2 Permeability Assay Protocol

The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a polarized monolayer of enterocytes that form tight junctions, mimicking the intestinal barrier.[3]

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).

  • Seed cells onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Maintain the cultures for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with stable transepithelial electrical resistance (TEER). TEER is a measure of the integrity of the tight junctions and should be monitored periodically.

2. Permeability Assay:

  • On the day of the experiment, wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Add FITC-dextran of the desired molecular weight (e.g., 1 mg/mL) to the apical (upper) chamber of the Transwell® insert.

  • Add fresh HBSS to the basolateral (lower) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed HBSS.

  • Measure the fluorescence of the collected samples using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of FITC-dextran transport to the basolateral chamber (μg/s).

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial concentration of FITC-dextran in the apical chamber (μg/mL).

In Vivo Intestinal Permeability Assay Protocol (Mouse Model)

This protocol describes the measurement of intestinal permeability in mice by oral administration of FITC-dextran and subsequent analysis of its concentration in the blood.[2]

1. Animal Preparation:

  • Use adult mice (e.g., C57BL/6, 8-12 weeks old).

  • Fast the mice for 4-6 hours before the experiment, with free access to water. This ensures an empty stomach for consistent gavage and absorption.

2. FITC-Dextran Administration:

  • Prepare a solution of FITC-dextran (e.g., 4 kDa) in sterile phosphate-buffered saline (PBS) at a concentration of 60-80 mg/mL.

  • Administer the FITC-dextran solution to the mice via oral gavage at a dose of approximately 44 mg/kg body weight.

3. Blood Sample Collection:

  • At a specified time point after gavage (e.g., 4 hours), collect blood from the mice via cardiac puncture or from the tail vein.

  • Collect the blood in tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Preparation and Analysis:

  • Centrifuge the blood samples to separate the plasma.

  • Dilute the plasma samples with PBS (e.g., 1:2 or 1:5).

  • Prepare a standard curve of FITC-dextran in control mouse plasma.

  • Measure the fluorescence of the plasma samples and the standards using a fluorescence plate reader.

  • Determine the concentration of FITC-dextran in the plasma by comparing the sample fluorescence to the standard curve.

  • The results are typically expressed as the concentration of FITC-dextran in the plasma (e.g., μg/mL). An increase in plasma FITC-dextran concentration indicates increased intestinal permeability.[2]

Mandatory Visualizations: Workflows and Pathways

To better illustrate the experimental processes and underlying biological mechanisms, the following diagrams have been generated using Graphviz.

G cluster_invitro In Vitro Permeability Assay cluster_invivo In Vivo Permeability Assay cluster_comparison Data Comparison Caco2_culture Caco-2 Cell Culture (21-25 days on Transwell inserts) TEER_measurement TEER Measurement (Verify monolayer integrity) Caco2_culture->TEER_measurement FITC_dextran_addition Add FITC-Dextran to Apical Chamber TEER_measurement->FITC_dextran_addition Incubation Incubate at 37°C FITC_dextran_addition->Incubation Sampling Sample from Basolateral Chamber Incubation->Sampling Fluorescence_reading_vitro Measure Fluorescence Sampling->Fluorescence_reading_vitro Papp_calculation Calculate Papp Fluorescence_reading_vitro->Papp_calculation Comparison Compare Permeability Data Papp_calculation->Comparison Mouse_fasting Fast Mice (4-6 hours) Oral_gavage Oral Gavage with FITC-Dextran Mouse_fasting->Oral_gavage Blood_collection Blood Collection (e.g., 4 hours post-gavage) Oral_gavage->Blood_collection Plasma_separation Plasma Separation Blood_collection->Plasma_separation Fluorescence_reading_vivo Measure Fluorescence Plasma_separation->Fluorescence_reading_vivo Concentration_determination Determine Plasma FITC-Dextran Concentration Fluorescence_reading_vivo->Concentration_determination Concentration_determination->Comparison G cluster_pathway Tight Junction Regulation Signaling Pathway Stimuli External Stimuli (e.g., Cytokines, Pathogens) PKC Protein Kinase C (PKC) Stimuli->PKC activates RhoA RhoA GTPase Stimuli->RhoA activates TJ_Proteins Tight Junction Proteins (Occludin, Claudins, ZO-1) PKC->TJ_Proteins phosphorylates MLCK Myosin Light Chain Kinase (MLCK) Actin Actin Cytoskeleton Rearrangement MLCK->Actin phosphorylates Myosin II RhoA->MLCK activates Permeability Paracellular Permeability TJ_Proteins->Permeability regulates Actin->TJ_Proteins modulates Actin->Permeability affects

References

Safety Operating Guide

Proper Disposal and Handling of SC-46944 (Phalloidin-FITC Conjugate)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

This document provides crucial safety protocols and detailed procedural guidance for the handling and disposal of SC-46944, a product identifier most likely corresponding to a Phalloidin-FITC conjugate from Santa Cruz Biotechnology. Phalloidin is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom and is fatal if swallowed, inhaled, or absorbed through the skin.[1] This guide is intended for researchers, scientists, and drug development professionals to ensure the safe management of this hazardous chemical in a laboratory setting.

Immediate Safety and Handling Precautions

Extreme caution is advised when handling Phalloidin-FITC. Due to its high toxicity, appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, a complete chemical-resistant suit, safety glasses with a face shield, and gloves.[1] All handling of the solid compound and solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]

In the event of exposure, immediate action is critical:

  • If inhaled: Move the individual to fresh air and seek immediate medical attention. If breathing is difficult, provide artificial respiration.[1]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water and seek urgent medical attention.[1]

  • If swallowed: Rinse the mouth with water and call a poison control center or physician immediately. Do not induce vomiting.[1]

Proper Disposal Procedures

Due to the acute toxicity of phalloidin, all waste contaminated with this compound (Phalloidin-FITC) must be treated as hazardous waste. There are no standard laboratory procedures for the chemical inactivation of phalloidin. Therefore, all contaminated materials must be collected and disposed of through a certified hazardous waste management service in accordance with all local, state, and federal regulations.

Step-by-Step Disposal Plan:

  • Segregation of Waste: At the point of generation, segregate all waste contaminated with this compound from other laboratory waste streams. This includes unused solutions, contaminated consumables (e.g., pipette tips, microfuge tubes, gloves), and any spill cleanup materials.

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing Phalloidin-FITC in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvent used (e.g., PBS, methanol, or DMSO).

    • Solid Waste: Place all contaminated solid waste, such as gloves, paper towels, and plasticware, into a designated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("Phalloidin-FITC"), and the appropriate hazard symbols (e.g., skull and crossbones for acute toxicity).

  • Storage: Store the hazardous waste containers in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor. Do not pour any Phalloidin-FITC solution down the drain.

Quantitative Data Summary

PropertyValueSource
Synonyms Phalloidin-FITC[1]
Molecular Formula C58H62N10O14S4[1]
Molecular Weight 1251.4 g/mol [1]
Appearance Solid[1]
Storage Temperature -20°C[1]

Experimental Protocol: Fluorescent Staining of F-Actin in Fixed Cells

This protocol provides a standard method for using Phalloidin-FITC to visualize filamentous actin (F-actin) in cultured cells.

Materials:

  • Phalloidin-FITC (this compound)

  • Phosphate-buffered saline (PBS)

  • Methanol-free formaldehyde (4% solution in PBS)

  • Triton X-100 (0.1% solution in PBS)

  • Bovine serum albumin (BSA, 1% solution in PBS for blocking)

  • Mounting medium

  • Coverslips

  • Microscope slides

  • Cultured cells on coverslips

Procedure:

  • Cell Fixation:

    • Carefully wash the cells with pre-warmed PBS.

    • Fix the cells by incubating with 4% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.

    • Rinse the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. This step is crucial for allowing the phalloidin conjugate to enter the cells.

    • Rinse the cells three times with PBS.

  • Blocking (Optional but Recommended):

    • To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes at room temperature.

  • Phalloidin-FITC Staining:

    • Prepare the Phalloidin-FITC staining solution by diluting the stock solution in PBS to the desired working concentration (typically 50-200 nM). To minimize non-specific binding, the staining solution can be made in 1% BSA in PBS.

    • Remove the blocking solution and add the Phalloidin-FITC staining solution to the coverslips.

    • Incubate for 20-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with PBS to remove unbound conjugate.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for FITC (excitation maximum ~495 nm, emission maximum ~515 nm).

Mechanism of Action Visualization

The following diagram illustrates the mechanism of action of phalloidin. Phalloidin binds to and stabilizes filamentous actin (F-actin), preventing its depolymerization into globular actin (G-actin). This disruption of actin dynamics is toxic to the cell.

Phalloidin_Mechanism cluster_0 Actin Dynamics cluster_1 Phalloidin Intervention G_Actin G-Actin (Monomers) F_Actin F-Actin (Filament) G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization Stabilized_F_Actin Stabilized F-Actin F_Actin->Stabilized_F_Actin Stabilization Phalloidin Phalloidin Phalloidin->F_Actin Binds to F-Actin Stabilized_F_Actin->G_Actin Depolymerization Blocked

Caption: Mechanism of Phalloidin Action on Actin Filaments.

References

Essential Safety and Handling Guide for SC-46944 (Phalloidin-FITC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling SC-46944, identified as Phalloidin-FITC. The following procedural guidance is derived from its Safety Data Sheet (SDS) to ensure safe operational use and disposal.

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are critical when handling this compound due to its acute toxicity. Fatal outcomes are possible if swallowed, in contact with skin, or inhaled.

Quantitative Safety Data Summary

Hazard ClassificationHealth HazardFlammabilityPhysical HazardsNFPA Rating
HMIS Rating 300
NFPA Rating Health: 4, Fire: 0, Reactivity: 0

Detailed Protective Measures

ControlSpecificationRationale
Engineering Controls Use in a well-ventilated area. Provide appropriate exhaust ventilation where dust is formed.To minimize inhalation of dust or aerosols.
Eye/Face Protection Safety glasses with side-shields conforming to EN166.To prevent eye contact.
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.To prevent fatal skin absorption.
Body Protection Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.To provide comprehensive protection from skin contact.
Respiratory Protection Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).To prevent fatal inhalation.

Operational and Disposal Plans

Handling and Storage

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Normal measures for preventive fire protection.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20°C.

Spill Management

In case of a spill, avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal

Dispose of this material as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound from initial preparation to final disposal.

prep Preparation - Don appropriate PPE - Work in a ventilated fume hood handling Handling this compound - Avoid dust/aerosol formation - Avoid skin and eye contact prep->handling spill Spill Response - Evacuate area - Contain spill - Clean with appropriate materials handling->spill decon Decontamination - Clean work surfaces - Remove and dispose of PPE properly handling->decon disposal Disposal - Collect waste in sealed containers - Dispose as hazardous waste spill->disposal decon->disposal

Caption: Workflow for Safe Handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SC-46944
Reactant of Route 2
Reactant of Route 2
SC-46944

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。